Methyl 2,3-Dibromo-3,3-difluoropropionate
Description
Properties
IUPAC Name |
methyl 2,3-dibromo-3,3-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZHIIUXZPTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663086 | |
| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-33-5 | |
| Record name | Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dibromo-3,3-difluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
This guide provides a comprehensive overview of a robust and plausible synthetic route to Methyl 2,3-Dibromo-3,3-difluoropropionate, a highly functionalized building block with significant potential in the development of novel agrochemicals, pharmaceuticals, and advanced materials. The presence of vicinal dibromides, a geminal difluoro group, and a methyl ester functionality offers a rich platform for diverse chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, actionable protocols.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
Given the absence of a direct, one-pot synthesis in the current literature, a logical and efficient synthetic strategy is paramount. The target molecule, Methyl 2,3-Dibromo-3,3-difluoropropionate, can be rationally disconnected at the C2-C3 bromine-carbon bonds. This retrosynthetic step points to a precursor containing a carbon-carbon double bond ripe for halogenation: Methyl 3,3-difluoroacrylate .
The proposed forward synthesis, therefore, hinges on a classic electrophilic addition of bromine across the alkene functionality of this fluorinated acrylate. This approach is advantageous due to the typically high yields and predictable stereochemical outcomes of such reactions.
Caption: Retrosynthetic approach for Methyl 2,3-Dibromo-3,3-difluoropropionate.
Synthesis of the Precursor: Methyl 3,3-difluoroacrylate
While Methyl 3,3-difluoroacrylate is not as commonly available as its non-fluorinated counterpart, its synthesis can be achieved through established methods. One such method is analogous to the synthesis of Ethyl 3,3-difluoroacrylate, which utilizes dibromodifluoromethane as a key reagent[1]. For the purpose of this guide, we will presume the availability of Methyl 3,3-difluoroacrylate as the starting material for the final bromination step.
Core Synthesis: Electrophilic Bromination of Methyl 3,3-difluoroacrylate
The cornerstone of this synthesis is the addition of molecular bromine (Br₂) to the carbon-carbon double bond of Methyl 3,3-difluoroacrylate. The electron-withdrawing nature of the gem-difluoro and ester groups decreases the nucleophilicity of the alkene, which may necessitate specific reaction conditions to achieve efficient conversion.
3.1. Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
Methyl 3,3-difluoroacrylate (1.0 eq)
-
Molecular Bromine (1.05 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is charged with Methyl 3,3-difluoroacrylate (1.0 eq) dissolved in anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.
-
Bromine Addition: A solution of bromine (1.05 eq) in dichloromethane is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred solution of the acrylate over a period of 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts. The reaction is monitored by TLC (Thin Layer Chromatography).
-
Reaction Quench: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color is no longer visible.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Methyl 2,3-Dibromo-3,3-difluoropropionate is purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate.
3.2. Reaction Mechanism: The Bromonium Ion Pathway
The addition of bromine to an alkene proceeds via an electrophilic addition mechanism. The π-bond of the alkene acts as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule, which becomes polarized upon approaching the electron-rich double bond[2][3][4]. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an Sₙ2-like fashion, from the side opposite to the bromonium ion bridge[5][6]. This backside attack results in the anti-addition of the two bromine atoms.
Caption: Mechanism of electrophilic bromination.
Data Presentation: Key Reaction Parameters
The following table summarizes the critical parameters for the synthesis and their anticipated impact on the reaction outcome.
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Temperature | 0 °C to Room Temp. | Lower temperatures (0 °C) are recommended to minimize potential side reactions and control the exothermicity of the reaction. |
| Solvent | Dichloromethane, CCl₄ | Anhydrous, non-polar, and aprotic solvents are crucial to prevent the formation of bromohydrins or other side products. |
| Stoichiometry | 1.05 eq of Br₂ | A slight excess of bromine ensures complete consumption of the starting acrylate. A large excess can lead to purification challenges. |
| Reaction Time | 1-4 hours | The reaction should be monitored by TLC to determine the point of complete consumption of the starting material. |
Purification and Characterization
Purification:
-
Vacuum Distillation: Given the likely boiling point of the product, vacuum distillation is a suitable method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography using silica gel with a hexane/ethyl acetate eluent system is recommended.
Characterization: The structure of the final product, Methyl 2,3-Dibromo-3,3-difluoropropionate, should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic shifts for the methyl ester protons and the two diastereotopic protons on the dibrominated carbons.
-
¹³C NMR will confirm the presence of the four distinct carbon environments.
-
¹⁹F NMR will show a characteristic signal for the gem-difluoro group.
-
-
Infrared (IR) Spectroscopy: Will show a strong absorption band for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-Br and C-F stretching vibrations.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Safety and Handling
-
Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane: Is a suspected carcinogen and should be handled with care in a fume hood.
-
Halogenated Organic Compounds: The product and intermediates should be handled with caution as they are potentially toxic and irritants.
Conclusion
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate, while not directly reported, can be confidently approached through the electrophilic bromination of Methyl 3,3-difluoroacrylate. The provided protocol, grounded in established chemical principles, offers a clear and reproducible pathway to this valuable synthetic intermediate. The multi-functional nature of the target molecule opens up a wide array of possibilities for further chemical exploration and the development of novel molecules with significant practical applications.
References
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Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine. Retrieved from [Link]4]
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Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes. Retrieved from [Link]3]
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Clark, J. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Retrieved from a document sourced from a general web search.[2]
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ChemTube3D. (n.d.). A Level - Electrophilic Addition Addition of bromine to an alkene. Retrieved from [Link]5]
-
Wikipedia. (n.d.). Halogen addition reaction. Retrieved from [Link]6]
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Leroy, J., Molines, H., & Wakselman, C. (n.d.). Facile synthesis of ethyl 3,3-difluoroacrylate from dibromodifluoromethane and Diels-Alder cycloaddition with furan. ACS Publications. Retrieved from [Link]1]
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Navigating the Synthesis and Application of Halogenated Difluoropropionates: A Technical Guide for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: On the Identity of Methyl 2,3-Dibromo-3,3-difluoropropionate
In the landscape of synthetic chemistry and drug discovery, precision in molecular identification is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a chemical substance. Our investigation to establish a definitive profile for Methyl 2,3-Dibromo-3,3-difluoropropionate did not yield a specific registered CAS number. This suggests that the compound may be a novel entity, a transient intermediate, or not yet widely documented in public chemical databases.
This guide, therefore, pivots to a more encompassing and practical approach. We will delve into the technical intricacies of closely related and well-documented halogenated and fluorinated propionate esters. By examining the synthesis, properties, and applications of analogs like Methyl 2,3-dibromopropionate (CAS: 1729-67-5) [1][2][3] and Methyl 3-bromo-2,2-difluoropropanoate (CAS: 99953-33-0) [4], we can construct a robust framework for understanding the prospective chemistry of the target molecule. This guide will equip researchers with the foundational knowledge and technical insights necessary to approach the synthesis and utilization of such polyhalogenated building blocks.
The Strategic Importance of Fluorine in Modern Drug Design
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary medicinal chemistry.[5][6] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[7][8]
Key advantages conferred by fluorination include:
-
Enhanced Metabolic Stability : The strength of the C-F bond can block metabolic oxidation at that position, prolonging the drug's half-life.[7]
-
Increased Lipophilicity : Fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6]
-
Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.
-
Conformational Control : The introduction of fluorine can induce specific conformational preferences in a molecule, potentially leading to higher binding affinity and selectivity for its target.[6]
The prevalence of fluorinated pharmaceuticals, from blockbuster drugs to novel clinical candidates, underscores the strategic value of fluorinated building blocks in drug discovery pipelines.[5][9]
Synthetic Pathways to Halogenated and Fluorinated Propionates
The synthesis of molecules like Methyl 2,3-Dibromo-3,3-difluoropropionate would likely involve multi-step sequences leveraging established methods for halogenation and fluorination. Below, we outline a logical synthetic approach, drawing parallels from known procedures for related compounds.
Conceptual Synthetic Workflow
A plausible synthetic route would likely begin with a readily available starting material and proceed through sequential halogenation steps. The introduction of fluorine, particularly geminal difluorination (two fluorine atoms on the same carbon), often requires specialized reagents and conditions.
Start [label="Propionate Precursor", fillcolor="#FBBC05"]; Step1 [label="Introduction of\nDibromo Group"]; Step2 [label="Geminal Difluorination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Methyl 2,3-Dibromo-\n3,3-difluoropropionate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 [label="Bromination"]; Step1 -> Step2 [label="Fluorinating Agent"]; Step2 -> Target; }
Conceptual workflow for the synthesis of the target molecule.
Key Synthetic Transformations
Bromination of Alkenes: The vicinal dibromination (bromine atoms on adjacent carbons) is a classic and reliable transformation. The reaction of an appropriate unsaturated precursor, such as methyl acrylate, with bromine (Br₂) would yield Methyl 2,3-dibromopropionate.
Geminal Difluorination: The introduction of the 3,3-difluoro moiety is more challenging. Several methods are available for converting a carbonyl group or a dihalide to a gem-difluoro group. One common approach is the use of deoxofluorinating agents on a ketone precursor. Another possibility is halogen exchange (HALEX) reaction on a suitable di-chloro or di-bromo precursor.
A Note on Regiochemistry: The order of operations is critical. Introducing the dibromo- functionality first, followed by difluorination at the 3-position, would be a logical sequence. The stability of the C-F bond makes it less likely to be displaced in subsequent reactions.
Physicochemical Properties: An Extrapolated View
While experimental data for Methyl 2,3-Dibromo-3,3-difluoropropionate is unavailable, we can predict its properties based on the known characteristics of alkanes, halogenated alkanes, and related esters.[10][11]
| Property | Predicted Characteristic | Rationale |
| Molecular Weight | High | Presence of two heavy bromine atoms and two fluorine atoms. |
| Boiling Point | Significantly elevated | The high molecular weight and polarity introduced by the halogens would lead to strong intermolecular forces (dipole-dipole and van der Waals), requiring more energy to vaporize compared to a non-halogenated analogue.[10] |
| Density | High | Generally, halogenated organic compounds are denser than their non-halogenated counterparts and often denser than water.[12] |
| Solubility | Poor in water, soluble in organic solvents | The molecule would be largely non-polar, favoring solubility in solvents like diethyl ether, dichloromethane, and ethyl acetate.[11] |
Spectroscopic Characterization: The Signature of Fluorine
The structural elucidation of a novel compound like Methyl 2,3-Dibromo-3,3-difluoropropionate would rely heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR would be the most definitive analytical tool.
-
¹H NMR : The proton spectrum would provide information on the number and connectivity of hydrogen atoms. We would expect to see signals corresponding to the methyl ester protons and the proton at the C2 position.
-
¹³C NMR : The carbon spectrum would show distinct signals for each of the four carbon atoms, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR : This would be the most critical NMR experiment. The presence of a ¹⁹F signal would confirm the incorporation of fluorine. The chemical shift and coupling patterns (to ¹H and ¹³C) would provide precise information about the electronic environment of the fluorine atoms.[13][14] The large chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive probe for structural analysis.[14]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. A key feature to look for would be the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. The presence of two bromine atoms in the molecule would result in a distinctive M, M+2, M+4 peak pattern with an intensity ratio of approximately 1:2:1, providing unambiguous evidence for the dibromo- substitution.
Applications in Research and Drug Development
Polyhalogenated building blocks are valuable intermediates in organic synthesis and drug discovery.
Synthetic Intermediate
Methyl 2,3-Dibromo-3,3-difluoropropionate, if synthesized, would be a versatile precursor for a range of novel compounds. The bromine atoms can be displaced by various nucleophiles, and the ester can be hydrolyzed or reduced to introduce further functionality. This would allow for the creation of a library of unique fluorinated molecules for biological screening.
Potential in Agrochemistry and Materials Science
Fluorinated compounds often exhibit unique biological activities and enhanced stability, making them attractive candidates for the development of new pesticides and herbicides. Additionally, the properties of such molecules could be of interest in materials science for the development of specialty polymers and liquids.
Role in the Synthesis of Bioactive Molecules
The difluoromethyl group is an important pharmacophore that can act as a bioisostere for a hydroxyl group or a thiol, potentially improving metabolic stability and cell permeability. Building blocks like the target molecule could be instrumental in the synthesis of complex drug candidates containing this motif. The ability to introduce both bromine and fluorine atoms provides multiple handles for subsequent chemical modifications, a desirable feature in the iterative process of lead optimization in drug discovery.
Safety and Handling Considerations
While a specific safety data sheet for Methyl 2,3-Dibromo-3,3-difluoropropionate does not exist, it is imperative to handle it with the utmost caution, assuming it to be hazardous. The safety protocols for related compounds, such as dibromodifluoromethane[12], should be considered as a baseline.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Toxicity : Assume the compound is toxic if inhaled, ingested, or absorbed through the skin. Halogenated organic compounds can have significant health effects.
-
Reactivity : Keep away from strong oxidizing agents and bases.
Conclusion
While the specific compound "Methyl 2,3-Dibromo-3,3-difluoropropionate" remains elusive in the current chemical literature, a deep dive into the chemistry of its structural analogs provides a robust foundation for any researcher venturing into this area. The strategic importance of fluorination in drug design is undeniable, and the development of novel fluorinated building blocks is a critical endeavor. By understanding the principles of their synthesis, predicting their properties, and employing advanced spectroscopic techniques for their characterization, scientists can unlock the potential of this fascinating class of molecules and continue to drive innovation in medicine, agriculture, and materials science.
References
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- Fluorine in drug discovery: Role, design and case studies. (n.d.).
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- MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics.
- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
- Fluorinated building blocks in drug design: new p
- A Process For Preparation Of Difluoro Propionic Acid And Its Ester Deriv
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An In-depth Technical Guide to the Structure Elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate
Executive Summary
The increasing prevalence of organofluorine and organobromine compounds in pharmaceuticals and advanced materials necessitates robust and unequivocal methods for their structural characterization. This guide presents a comprehensive, multi-technique approach to the structure elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate, a complex halogenated ester. As a Senior Application Scientist, this document moves beyond simple data reporting to explain the scientific rationale behind the analytical workflow, ensuring a self-validating process from initial synthesis to final structural confirmation. We will detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (HSQC, HMBC). The convergence of data from these orthogonal methods provides the unambiguous evidence required by researchers in drug discovery and chemical development.
Introduction: The Challenge of Polyhalogenated Structures
Halogenated organic molecules are cornerstones of modern chemistry, where the incorporation of atoms like fluorine and bromine can dramatically alter a molecule's steric profile, lipophilicity, and metabolic stability.[1][2] This has made them indispensable motifs in drug design. However, the very features that make them valuable also introduce significant analytical challenges. The presence of multiple halogens and chiral centers can lead to complex spectral patterns that require a sophisticated, integrated analytical strategy to resolve.
This guide focuses on the definitive structure elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate (Proposed Structure, Figure 1). This molecule contains a stereocenter at the C2 position, which renders the geminal fluorine atoms at C3 diastereotopic—a subtle but critical feature that is key to its structural confirmation. Our approach is designed to be a logical and self-validating workflow, demonstrating how each analytical technique provides a unique piece of the structural puzzle.
Figure 1: Proposed Structure of Methyl 2,3-Dibromo-3,3-difluoropropionate
A 2D representation of the target molecule with atoms numbered for spectroscopic assignment.
The following sections will detail the logical progression of experiments, beginning with the confirmation of the molecular formula and proceeding through the definitive mapping of the atomic framework.
The Analytical Workflow: A Strategy for Certainty
A robust elucidation strategy relies on using orthogonal analytical techniques where the results of one method corroborate and build upon the others. Our workflow is designed to systematically reduce uncertainty at each step.
A logical workflow for the structure elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Mass Spectrometry: Defining the Elemental Composition
Causality: The first and most fundamental question is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for answering this, providing a precise mass measurement that corresponds to a unique elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer, calibrated according to manufacturer specifications.
-
Acquisition: Infuse the sample and acquire the spectrum in positive ion mode. The expected ion would be the sodium adduct [M+Na]⁺.
-
Data Analysis: Determine the exact mass of the most abundant peak in the molecular ion cluster. Compare this experimental mass to the theoretical mass calculated for the proposed formula C₄H₄Br₂F₂O₂Na.
Expected Results and Validation
The presence of two bromine atoms creates a highly characteristic isotopic pattern. Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br, a compound with two bromines will exhibit three primary peaks in the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is a critical validation step.
| Isotopologue | Composition | Theoretical Mass (Da) of [M+Na]⁺ | Expected Relative Abundance (%) |
| M | C₄H₄⁷⁹Br₂F₂O₂Na | 290.8499 | 100.0 (25% of total cluster) |
| M+2 | C₄H₄⁷⁹Br⁸¹BrF₂O₂Na | 292.8478 | 199.9 (50% of total cluster) |
| M+4 | C₄H₄⁸¹Br₂F₂O₂Na | 294.8458 | 99.9 (25% of total cluster) |
An experimental mass for the [M+Na]⁺ ion that is within 5 ppm of the theoretical mass, combined with the 1:2:1 isotopic pattern, provides unequivocal confirmation of the molecular formula C₄H₄Br₂F₂O₂.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: While MS confirms the formula, IR spectroscopy provides a rapid assessment of the functional groups present. This allows us to confirm the presence of the ester carbonyl group and the carbon-halogen bonds.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Absorptions
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Rationale |
| Ester Carbonyl | C=O | 1750 - 1735 | Strong, sharp absorption typical for saturated esters. |
| Carbon-Fluorine | C-F | 1100 - 1000 | Strong, broad absorptions characteristic of C-F stretching. |
| Carbon-Bromine | C-Br | 600 - 500 | Absorption in the fingerprint region. |
| Ester C-O Stretch | C-O | 1300 - 1150 | Stretching vibration of the ester linkage. |
The presence of a strong peak around 1740 cm⁻¹ would validate the ester functional group, a prerequisite for the proposed structure.
NMR Spectroscopy: Assembling the Molecular Framework
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy: Proton Environments
Causality: ¹H NMR identifies all unique proton environments and, through spin-spin coupling, reveals which protons are adjacent to one another.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | N/A |
| -CH(Br)- | 4.5 - 4.8 | Doublet of Triplets (dt) or complex multiplet | 1H | ³J(H,F) ≈ 15-25 Hz, ³J(H,F) ≈ 5-15 Hz |
-
Rationale for Predictions: The methoxy (-OCH₃) protons are isolated and thus appear as a singlet. The C2 proton is attached to a carbon bearing an electronegative bromine atom, shifting it downfield. Crucially, it will be coupled to the two diastereotopic fluorine atoms on C3, resulting in a complex multiplet. The difference in the ³J(H,F) coupling constants arises from the different spatial relationships (gauche and anti-periplanar) of the proton to the two fluorines.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR reveals the number of unique carbon environments and, through chemical shift values and C-F coupling, provides insight into their electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C =O | 165 - 170 | Triplet (³J(C,F)) |
| -C H(Br)- | 45 - 55 | Triplet (²J(C,F)) |
| -C F₂Br- | 110 - 125 | Triplet (¹J(C,F)) |
| -OC H₃ | 52 - 55 | Singlet |
-
Rationale for Predictions: The carbonyl carbon is the most deshielded. The C3 carbon, directly attached to two highly electronegative fluorine atoms, will be significantly downfield and will exhibit a very large one-bond coupling constant (¹J(C,F) > 200 Hz).[3] The C2 and C1 carbons will show smaller two-bond and three-bond couplings to the fluorines, respectively.
¹⁹F NMR Spectroscopy: The Key to Diastereotopicity
Causality: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments. Because C2 is a chiral center, the two fluorine atoms on C3 are chemically non-equivalent (diastereotopic). This is the single most powerful piece of evidence to confirm the proposed connectivity.
-
Predicted Spectrum: Instead of a single peak, the spectrum should show two distinct fluorine signals. These two fluorines will couple to each other (geminal coupling, ²J(F,F)) and to the proton on C2 (³J(H,F)). This will result in an "AB quartet," where each peak of the quartet is further split into a doublet by the C2 proton. The observation of this complex pattern is definitive proof of the -CH(Br)-CF₂Br moiety.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans with a standard pulse program.
-
¹³C NMR: Acquire 1024-4096 scans using a proton-decoupled pulse program.
-
¹⁹F NMR: Acquire 64-128 scans. Use CFCl₃ as an external reference (δ = 0 ppm).[4]
-
2D NMR: Acquire HSQC and HMBC spectra using standard gradient-selected pulse sequences. Optimize acquisition and processing parameters according to instrument software recommendations.
-
2D NMR: Connecting the Pieces
Causality: While 1D NMR identifies the fragments, 2D NMR experiments like HSQC and HMBC reveal how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).
-
Expected Correlation 1: A cross-peak between the proton signal at ~4.6 ppm and the carbon signal at ~50 ppm, confirming the -CH(Br)- fragment.
-
Expected Correlation 2: A cross-peak between the proton signal at ~3.9 ppm and the carbon signal at ~53 ppm, confirming the -OCH₃ fragment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for mapping the complete molecular skeleton.
Key expected HMBC correlations for structural confirmation.
Key Validating HMBC Correlations:
-
H₄ → C₁: A correlation from the methoxy protons (~3.9 ppm) to the carbonyl carbon (~168 ppm) definitively links the methyl group to the ester.
-
H₂ → C₁: A correlation from the C2 proton (~4.6 ppm) to the carbonyl carbon (~168 ppm) connects the carbon backbone to the ester.
-
H₂ → C₃: A correlation from the C2 proton (~4.6 ppm) to the CF₂ carbon (~115 ppm) confirms the adjacency of the C2 and C3 carbons.
The successful observation of these correlations leaves no ambiguity about the molecular structure.
Conclusion: A Synthesis of Evidence
The structure elucidation of a complex molecule like Methyl 2,3-Dibromo-3,3-difluoropropionate is a process of systematic, evidence-based deduction. By following a logical workflow—beginning with the confirmation of the molecular formula by HRMS, identifying functional groups with IR, and then meticulously assembling the atomic framework using a suite of 1D and 2D NMR techniques—we can achieve an unambiguous structural assignment. The key finding from the NMR analysis, the diastereotopicity of the C3 fluorine atoms, serves as a powerful internal validation of the proposed structure. This integrated approach ensures the highest level of scientific integrity and provides the certainty required for advanced research and development.
References
- Vertex AI Search. Cas No.99953-33-0 Methyl 3-bromo-2,2-difluoropropanoate.
- Sci-Hub. Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene.
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- PubChem. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428. National Institutes of Health.
- Sigma-Aldrich. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5.
- ChemicalBook. 2,3-Dibromopropene(513-31-5) 1H NMR spectrum.
- GSRS. METHYL 2,3-DIBROMOPROPIONATE.
- ChemicalBook. Methyl 2,3-dibromopropionate(1729-67-5) 1H NMR spectrum.
- PubMed Central. Structural Perspective on Enzymatic Halogenation. National Institutes of Health.
- Supporting Information. General information. NMR spectra were obtained....
- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.
- PubMed. Structural perspective on enzymatic halogenation. National Institutes of Health.
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-Dibromo-3,3-difluoropropionate
Introduction
Methyl 2,3-Dibromo-3,3-difluoropropionate is a halogenated ester of significant interest in synthetic chemistry and drug development due to its unique combination of functional groups. The presence of bromine and fluorine atoms on adjacent carbons, along with a methyl ester, suggests a molecule with a rich and complex reactivity profile. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this understanding, providing a detailed fingerprint of the molecule's identity and purity.
Molecular Structure and Predicted Spectroscopic Features
The structure of Methyl 2,3-Dibromo-3,3-difluoropropionate, CHBrF₂-CHBr-COOCH₃, presents several key features that will govern its spectroscopic behavior:
-
Chirality: The presence of a stereocenter at the C2 carbon suggests that this molecule can exist as enantiomers.
-
Halogenation: The high degree of halogenation, with two fluorine atoms and two bromine atoms, will induce significant electronic effects, influencing chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
-
Functional Groups: The methyl ester group will exhibit characteristic signals in all three spectroscopic techniques.
Below is a visual representation of the molecular structure.
Caption: Molecular structure of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 2,3-Dibromo-3,3-difluoropropionate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two main signals:
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 4.5 - 5.0 | Doublet of triplets (dt) | ³J(H-F) ≈ 15-25, ³J(H-H) ≈ 3-5 | -CHBr- |
| 2 | ~ 3.8 | Singlet | - | -OCH₃ |
Rationale:
-
The methoxy (-OCH₃) protons are in a relatively standard electronic environment and are expected to appear as a singlet around 3.8 ppm.
-
The proton on the C2 carbon (-CHBr-) is significantly deshielded by the adjacent bromine atom and the ester functionality. Furthermore, it will couple to the two fluorine atoms on the C3 carbon, resulting in a triplet. This triplet will be further split into a doublet by the proton on the adjacent carbon (if present, which it is not in this case). Therefore, it is predicted to be a doublet of triplets. The chemical shift is estimated to be in the range of 4.5-5.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 165-170 | Singlet | - | -C=O |
| 2 | ~ 110-120 | Triplet | ¹J(C-F) ≈ 280-300 | -CBrF₂ |
| 3 | ~ 50-60 | Singlet | - | -CHBr- |
| 4 | ~ 53 | Singlet | - | -OCH₃ |
Rationale:
-
The carbonyl carbon (-C=O) of the ester will appear as a singlet in the typical downfield region of 165-170 ppm.
-
The C3 carbon (-CBrF₂) will be significantly influenced by the two attached fluorine atoms, leading to a large one-bond carbon-fluorine coupling (¹J(C-F)) that will split the signal into a triplet. The chemical shift will be in the range of 110-120 ppm.
-
The C2 carbon (-CHBr-) is expected to appear in the range of 50-60 ppm due to the influence of the bromine atom.
-
The methoxy carbon (-OCH₃) will have a characteristic chemical shift around 53 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is essential for characterizing fluorinated organic compounds.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ -60 to -80 | Doublet | ³J(F-H) ≈ 15-25 | -CBrF₂ |
Rationale:
-
The two fluorine atoms on the C3 carbon are chemically equivalent and will appear as a single signal.
-
This signal will be split into a doublet by the proton on the C2 carbon, with a typical three-bond fluorine-proton coupling constant (³J(F-H)) of 15-25 Hz.
-
The chemical shift is predicted to be in the range of -60 to -80 ppm relative to a standard such as CFCl₃.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2,3-Dibromo-3,3-difluoropropionate in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR: For unambiguous assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1750-1735 | Strong | C=O stretch (ester) |
| ~ 1300-1000 | Strong | C-O stretch (ester) and C-F stretch |
| ~ 750-550 | Medium-Strong | C-Br stretch |
Rationale:
-
A strong absorption band between 1750 and 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.
-
Strong bands in the 1300-1000 cm⁻¹ region are expected for both the C-O stretching of the ester and the C-F stretching vibrations. These bands may overlap.
-
The C-Br stretching vibration is expected to appear in the lower frequency region of 750-550 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected, but it may be weak due to the lability of the C-Br bonds. The isotopic pattern of the molecular ion will be characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
-
Major Fragmentation Pathways:
-
Loss of a bromine atom (-Br).
-
Loss of the methoxy group (-OCH₃).
-
Cleavage of the C-C bond between C2 and C3.
-
McLafferty rearrangement is not expected as there are no gamma-hydrogens.
-
Below is a diagram illustrating the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for generating fragments and providing structural information. Chemical Ionization (CI) can be used to enhance the molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
High-Resolution MS (HRMS): HRMS should be used to determine the exact mass of the molecular ion and key fragments, which can be used to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2,3-Dibromo-3,3-difluoropropionate. The interpretations are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from structurally related compounds. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can more effectively identify and characterize this molecule in their synthetic and developmental endeavors. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data. As with any novel compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of a full suite of spectroscopic experiments.
References
As direct spectroscopic data for the target molecule is unavailable, this reference list includes sources for the spectroscopic data of analogous compounds and general spectroscopic principles.
-
PubChem Compound Summary for CID 95428, Methyl 2,3-dibromopropionate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 52916857, Methyl 3,3-difluoropropanoate. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook for Methyl 2,3-dibromopropionate. National Institute of Standards and Technology. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Technical Guide to the Stability and Reactivity of Methyl 2,3-dibromopropionate
Senior Application Scientist Note: Initial literature and database searches for "Methyl 2,3-Dibromo-3,3-difluoropropionate" did not yield sufficient specific data to construct a comprehensive technical guide. This suggests the compound is either highly novel or not extensively documented in publicly accessible scientific literature. To provide a valuable and data-rich resource, this guide will focus on the closely related and well-characterized compound, Methyl 2,3-dibromopropionate . The principles of stability and reactivity discussed herein for this analog are expected to provide significant insights into the behavior of vicinal di-halogenated propionates.
Introduction and Core Chemical Properties
Methyl 2,3-dibromopropionate is a halogenated ester that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive centers: two carbon-bromine bonds at adjacent positions and an ester functionality. Understanding the interplay of these groups is critical for its effective use in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. This guide provides a detailed examination of its chemical properties, stability profile, and key reactive pathways.
Physicochemical Data
A summary of the key physical and chemical properties of Methyl 2,3-dibromopropionate is provided in the table below. These properties are fundamental to its handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₄H₆Br₂O₂ | PubChem[2][3] |
| Molecular Weight | 245.90 g/mol | PubChem[2][3] |
| Appearance | Clear colorless liquid | Sigma-Aldrich, Haz-Map[1] |
| Boiling Point | 83-86 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.944 g/mL at 20 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.514 | Sigma-Aldrich |
| CAS Number | 1729-67-5 | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Stability Profile
The stability of Methyl 2,3-dibromopropionate is a critical consideration for its storage and application. The presence of two bromine atoms on adjacent carbons makes the molecule susceptible to degradation under certain conditions.
Thermal Stability
Hydrolytic Stability
As an ester, Methyl 2,3-dibromopropionate is susceptible to hydrolysis under both acidic and basic conditions to yield 2,3-dibromopropanoic acid and methanol. The rate of hydrolysis is expected to be significantly enhanced in the presence of a strong base. Additionally, the presence of vicinal bromides can influence the stability of the ester.
Reactivity and Synthetic Utility
The synthetic value of Methyl 2,3-dibromopropionate lies in its predictable reactivity at the C-Br bonds and the ester group. The two bromine atoms are located at the α and β positions relative to the carbonyl group, and their reactivity is distinct.
Nucleophilic Substitution
Both bromine atoms can be displaced by nucleophiles. The β-bromine is more susceptible to standard SN2 displacement, while the α-bromine's reactivity is influenced by the adjacent electron-withdrawing carbonyl group. A common application involves reaction with nucleophiles to introduce new functionalities. For example, it is used in the preparation of methyl 2-azidoacrylate, indicating a reaction pathway that likely involves substitution followed by elimination.
Elimination Reactions
The vicinal arrangement of the two bromine atoms makes Methyl 2,3-dibromopropionate a prime substrate for elimination reactions.
In the presence of a base, dehydrobromination can occur to form either methyl 2-bromoacrylate or methyl 3-bromoacrylate, depending on which proton is abstracted (α or β). The acidity of the α-proton is enhanced by the adjacent carbonyl group, suggesting that the formation of methyl 2-bromoacrylate is a favored pathway.
Treatment with a reducing agent can lead to the elimination of both bromine atoms to form methyl acrylate. A notable example is the use of dimethyl sulfoxide (DMSO) to mediate the reductive elimination of 3-aryl-2,3-dibromopropanoates to the corresponding cinnamates.[5] This reaction proceeds under mild conditions and avoids the use of metals.[5] While the substrate in the study is more complex, the underlying principle of DMSO-mediated debromination is highly relevant.[5]
The proposed workflow for a typical debromination reaction is outlined below:
Caption: General workflow for elimination reactions of Methyl 2,3-dibromopropionate.
Cyclization Reactions
Methyl 2,3-dibromopropionate is a valuable precursor for the synthesis of three-membered rings. For instance, it is used in the preparation of aziridine-2-carboxylates. This type of reaction typically involves a reaction with a primary amine, where the amine first displaces one of the bromides (likely the more reactive β-bromide), followed by an intramolecular cyclization where the nitrogen attacks the α-carbon to displace the second bromide.
A mechanistic pathway for this type of cyclization is proposed below:
Caption: Proposed pathway for aziridine synthesis from Methyl 2,3-dibromopropionate.
Experimental Protocols
The following section provides a generalized, step-by-step methodology for a common transformation involving Methyl 2,3-dibromopropionate.
Protocol: Synthesis of a Substituted Aziridine
This protocol is a generalized procedure based on the known reactivity of vicinal dihalides with primary amines.
Materials:
-
Methyl 2,3-dibromopropionate
-
Primary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., triethylamine, TEA)
-
A polar aprotic solvent (e.g., acetonitrile)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the primary amine (2.2 equivalents) in acetonitrile, add triethylamine (2.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of Methyl 2,3-dibromopropionate (1.0 equivalent) in acetonitrile dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired aziridine.
Safety and Handling
Methyl 2,3-dibromopropionate is classified as an irritant.[1][2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion
Methyl 2,3-dibromopropionate is a highly functionalized molecule with a rich and predictable reactivity profile. Its vicinal dibromide arrangement makes it an excellent substrate for a variety of transformations, including nucleophilic substitutions, eliminations, and cyclizations. A thorough understanding of its stability, particularly its sensitivity to heat and bases, is essential for its successful application in complex synthetic routes. While a direct analog to the initially requested difluoro compound, the principles governing its reactivity provide a solid foundation for predicting the behavior of other halogenated propionates.
References
- Arborpharmchem. (n.d.). Cas No.99953-33-0 Methyl 3-bromo-2,2-difluoropropanoate.
- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- National Center for Biotechnology Information. (n.d.). Methyl 2,3-dibromopropionate. PubChem.
- Sigma-Aldrich. (n.d.). Methyl 2,3-dibromopropionate.
- Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Journal of Organic Chemistry, 72, 6016-6021.
- GSRS. (n.d.). METHYL 2,3-DIBROMOPROPIONATE.
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-2,2-difluoropropanoate. PubChem.
- Cheméo. (n.d.). Chemical Properties of Methyl 2,3-dibromopropionate (CAS 1729-67-5).
- Sigma-Aldrich. (n.d.). METHYL 2,3-DIBROMO-3-PHENYLPROPANOATE.
- Haz-Map. (n.d.). Methyl 2,3-dibromopropionate - Hazardous Agents.
Sources
- 1. Methyl 2,3-dibromopropionate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights [organic-chemistry.org]
The Untapped Potential of Methyl 2,3-Dibromo-3,3-difluoropropionate: A Technical Guide for the Synthetic Chemist
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery, agrochemical development, and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to a significant portion of new pharmaceuticals and agrochemicals containing at least one fluorine atom.
This guide introduces a promising, yet underexplored, fluorinated building block: Methyl 2,3-Dibromo-3,3-difluoropropionate . While direct literature on this specific compound is scarce, its structure suggests a wealth of synthetic possibilities. The presence of a gem-difluoro group, vicinal bromides, and an ester functionality in a simple three-carbon backbone makes it a highly versatile precursor for a diverse array of complex fluorinated molecules.
This document serves as a technical primer for researchers and synthetic chemists, offering a proposed synthetic route to this novel building block and a comprehensive analysis of its projected reactivity and potential applications. By leveraging established principles of organic chemistry and drawing analogies from well-documented reactions of similar compounds, we aim to unlock the synthetic potential of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Proposed Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
As Methyl 2,3-Dibromo-3,3-difluoropropionate is not readily commercially available, a reliable synthetic route is paramount. We propose a two-step sequence commencing with the synthesis of the key precursor, Methyl 3,3-difluoroacrylate, followed by its electrophilic bromination.
Step 1: Synthesis of Methyl 3,3-difluoroacrylate
Several methods for the synthesis of α-fluoroacrylates have been reported. A plausible route to Methyl 3,3-difluoroacrylate could be adapted from established procedures for similar compounds, such as the esterification of 3,3-difluoroacrylic acid or the elimination reaction of a suitable precursor. A particularly attractive approach involves the Reformatsky-type reaction of a halodifluoroacetate with an aldehyde, followed by dehydration.
Experimental Protocol: Synthesis of Methyl 3,3-difluoroacrylate (Proposed)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with activated zinc powder.
-
Solvent and Reagents: Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is added, followed by a catalytic amount of iodine to activate the zinc. A mixture of methyl 2-bromo-2,2-difluoroacetate and formaldehyde (or a suitable equivalent like paraformaldehyde) is dissolved in the same anhydrous solvent and added to the dropping funnel.
-
Reaction Execution: The reaction mixture is heated to a gentle reflux. The solution of the bromodifluoroacetate and formaldehyde is added dropwise to the zinc suspension over a period of 1-2 hours.
-
Work-up and Purification: After the addition is complete, the reaction is refluxed for an additional hour and then cooled to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield Methyl 3,3-difluoroacrylate.
Step 2: Electrophilic Bromination of Methyl 3,3-difluoroacrylate
The electron-withdrawing nature of the ester and gem-difluoro groups renders the double bond of Methyl 3,3-difluoroacrylate electron-deficient. The electrophilic addition of bromine to such alkenes typically requires more forcing conditions or the use of a catalyst compared to electron-rich alkenes.[1] The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms.[2]
Experimental Protocol: Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate (Proposed)
-
Reaction Setup: To a solution of Methyl 3,3-difluoroacrylate in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light, add a solution of bromine in the same solvent dropwise at 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. If the reaction is sluggish, a Lewis acid catalyst (e.g., iron(III) bromide) can be added in a catalytic amount.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by vacuum distillation or column chromatography on silica gel will yield the pure Methyl 2,3-Dibromo-3,3-difluoropropionate.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target building block.
Physicochemical Properties (Predicted)
While experimental data for Methyl 2,3-Dibromo-3,3-difluoropropionate is unavailable, its properties can be predicted based on its structure and by analogy to similar compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C4H4Br2F2O2 | - |
| Molecular Weight | 281.88 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Similar halogenated esters are typically liquids at room temperature. |
| Boiling Point | Elevated | The presence of multiple halogens increases intermolecular forces, leading to a higher boiling point compared to its non-halogenated counterpart. |
| Density | > 1.5 g/mL | The high atomic weights of bromine and fluorine will result in a high density. |
| Solubility | Insoluble in water, soluble in common organic solvents | Typical for small, halogenated organic esters. |
Projected Reactivity and Synthetic Potential
The synthetic utility of Methyl 2,3-Dibromo-3,3-difluoropropionate stems from the orthogonal reactivity of its functional groups. The two bromine atoms are susceptible to both nucleophilic substitution and elimination reactions, while the ester group can undergo hydrolysis or amidation. The gem-difluoro group is largely inert but will exert a strong electronic influence on the reactivity of the adjacent carbons.
Nucleophilic Substitution Reactions
The vicinal bromine atoms can be displaced by a variety of nucleophiles. The reaction can proceed via an S_N2 mechanism, and the choice of nucleophile and reaction conditions can potentially allow for selective mono- or di-substitution.[3][4]
-
With Oxygen Nucleophiles: Reaction with alkoxides or phenoxides would yield valuable difluorinated ethers.
-
With Nitrogen Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles could be used to introduce nitrogen-containing functionalities, opening pathways to difluorinated amino acids or heterocyclic compounds.
-
With Carbon Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, could be employed for carbon-carbon bond formation.
Projected Nucleophilic Substitution Pathways
Caption: Potential nucleophilic substitution reactions.
Elimination Reactions
Treatment of Methyl 2,3-Dibromo-3,3-difluoropropionate with a suitable base can induce elimination reactions to form unsaturated fluorinated compounds.
-
Dehydrobromination: A non-nucleophilic base could promote the elimination of HBr to form a vinyl bromide, which is itself a versatile synthetic intermediate.
-
Reductive Dehalogenation: The use of a reducing agent, such as zinc dust or sodium iodide, can lead to the elimination of both bromine atoms to regenerate the double bond, affording Methyl 3,3-difluoroacrylate.[5][6] This could be a useful protecting group strategy for the double bond. A double dehydrobromination could potentially lead to a difluoro-substituted alkyne.[7][8]
Projected Elimination Pathways
Caption: Potential elimination reactions.
Synthesis of Fluorinated Heterocycles
The di-electrophilic nature of Methyl 2,3-Dibromo-3,3-difluoropropionate makes it an excellent candidate for the synthesis of fluorinated heterocyclic compounds. Reaction with binucleophiles, such as 1,2-diamines, 1,2-diols, or 1,2-dithiols, could provide access to novel difluorinated five- or six-membered rings.
Experimental Protocol: Synthesis of a Difluorinated Piperazine Derivative (Proposed)
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 2,3-Dibromo-3,3-difluoropropionate and N,N'-dimethylethylenediamine in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction Execution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and heat the reaction mixture.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired difluorinated piperazine derivative.
Conclusion
Methyl 2,3-Dibromo-3,3-difluoropropionate, while not a readily available compound, represents a fluorinated building block with significant untapped potential. Its proposed synthesis is straightforward, and its projected reactivity profile suggests it can serve as a versatile precursor to a wide range of valuable fluorinated molecules. The ability to undergo selective nucleophilic substitutions and various elimination reactions opens up numerous avenues for the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries. This guide serves as a foundational document to encourage the exploration and application of this promising, yet underutilized, synthetic tool.
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"potential applications of Methyl 2,3-Dibromo-3,3-difluoropropionate in organic synthesis"
Intended for: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The difluoromethyl group (CF₂H), in particular, is a valuable bioisostere for hydroxyl and thiol functionalities, capable of enhancing metabolic stability and binding affinity. This technical guide introduces Methyl 2,3-Dibromo-3,3-difluoropropionate, a versatile and promising, yet underexplored, building block for the synthesis of novel fluorinated compounds. Drawing upon established principles of organofluorine chemistry and the reactivity of analogous compounds, this document elucidates a proposed synthetic pathway for this reagent and explores its potential applications in the construction of difluoromethylated scaffolds and fluorinated heterocycles. Detailed experimental protocols, mechanistic insights, and predictive data are provided to empower researchers in leveraging this compound for the advancement of organic synthesis and medicinal chemistry.
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The introduction of fluorine into bioactive molecules has had a transformative impact on medicinal chemistry.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The difluoromethyl group, in particular, has emerged as a critical structural motif, serving as a lipophilic hydrogen bond donor and a metabolically stable surrogate for hydroxyl or thiol groups.[4] The development of novel reagents and methodologies for the efficient introduction of the difluoromethyl group is therefore a paramount objective in the pursuit of next-generation therapeutics. This guide focuses on the synthetic utility of Methyl 2,3-Dibromo-3,3-difluoropropionate, a reagent poised to be a valuable tool in this endeavor.
Proposed Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
While literature on the direct synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate is scarce, a plausible and efficient route can be extrapolated from the known chemistry of analogous acrylates. The proposed synthesis involves the bromination of a suitable difluoroacrylate precursor, such as Methyl 3,3-difluoroacrylate.
Synthesis of Methyl 3,3-difluoroacrylate
The precursor, Methyl 3,3-difluoroacrylate, can be synthesized via several established methods. One practical approach involves the Reformatsky-type reaction of an appropriate starting material. A facile synthesis has been reported from dibromodifluoromethane.[5]
Bromination of Methyl 3,3-difluoroacrylate
The addition of bromine across the double bond of the electron-deficient Methyl 3,3-difluoroacrylate is expected to proceed readily to yield the target compound.[6] The reaction is anticipated to be stereoselective, leading to the anti-addition product.
Experimental Protocol: Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
Materials:
-
Methyl 3,3-difluoroacrylate
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,3-difluoroacrylate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford Methyl 2,3-Dibromo-3,3-difluoropropionate.
Potential Applications in Organic Synthesis
The unique structural features of Methyl 2,3-Dibromo-3,3-difluoropropionate, namely the vicinal bromine atoms and the geminal fluorine atoms, suggest a rich and versatile reactivity profile. This section will explore its potential as a precursor for difluoromethylated compounds, fluorinated heterocycles, and valuable fluorinated alkenes.
Generation of Difluoromethyl Radicals for C-C Bond Formation
Drawing analogy from the well-documented radical reactions of alkyl 2-bromo-2,2-difluoroacetates, Methyl 2,3-Dibromo-3,3-difluoropropionate is anticipated to be an excellent precursor for the generation of a difluoromethylated radical species.[3][7] This radical can then participate in addition reactions with a variety of unsaturated systems.
Proposed Mechanism:
Under radical-initiating conditions (e.g., using a radical initiator like AIBN or via photoredox catalysis), the weaker C-Br bond at the 2-position is expected to undergo homolytic cleavage to generate a stabilized α-carbomethoxy-β,β-difluoroethyl radical. This radical can then add to alkenes or alkynes, followed by atom transfer radical addition (ATRA) or reductive dehalogenation to afford the difluoromethylated product.
Caption: Proposed generation of a difluoromethyl radical and subsequent addition.
Experimental Protocol: Radical Addition to an Alkene
Materials:
-
Methyl 2,3-Dibromo-3,3-difluoropropionate
-
Alkene (e.g., 1-octene)
-
Azobisisobutyronitrile (AIBN)
-
Tributyltin hydride (Bu₃SnH)
-
Toluene (anhydrous)
Procedure:
-
To a solution of Methyl 2,3-Dibromo-3,3-difluoropropionate (1.0 eq) and 1-octene (1.5 eq) in anhydrous toluene, add AIBN (0.1 eq).
-
Heat the mixture to 80-90 °C under an inert atmosphere.
-
Slowly add a solution of tributyltin hydride (1.2 eq) in toluene via a syringe pump over 4-6 hours.
-
After the addition is complete, continue heating for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Substrate | Product | Expected Yield (%) |
| 1-Octene | Methyl 2-(2,2-difluoro-decyl)acetate | 70-85 |
| Styrene | Methyl 2-(2,2-difluoro-1-phenylethyl)acetate | 65-80 |
| Methyl Acrylate | Dimethyl 2-(2,2-difluoro-propyl)-1,3-dicarboxylate | 60-75 |
Table 1: Predicted substrate scope and yields for radical addition reactions.
Synthesis of Fluorinated Heterocycles
The vicinal dibromo functionality of Methyl 2,3-Dibromo-3,3-difluoropropionate makes it an ideal substrate for cyclization reactions with binucleophiles to construct a variety of fluorinated heterocycles.[6] These reactions would likely proceed via a sequential nucleophilic substitution mechanism.
Proposed Reaction:
Reaction with a binucleophile, such as a 1,2-diamine, 1,2-diol, or 1,2-dithiol, is expected to yield the corresponding difluoromethyl-substituted heterocyclic compound.
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A Senior Application Scientist's Guide to Difluorinated Propionate Esters: Synthesis, Properties, and Strategic Applications
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] Among the diverse array of fluorinated motifs, the difluorinated propionate ester moiety stands out for its unique ability to influence acidity, lipophilicity, metabolic stability, and conformational preference.[2] This technical guide provides an in-depth review of the synthesis, key physicochemical properties, and applications of α,α- and β,β-difluorinated propionate esters. We will explore the causality behind various synthetic strategies, from nucleophilic and electrophilic fluorination to the use of fluorinated building blocks. Furthermore, this guide will detail the profound impact of gem-difluorination on molecular properties and showcase its application in drug design, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these valuable scaffolds.
Part 1: The Strategic Imperative for Fluorine in Drug Design
The introduction of fluorine into a drug candidate is rarely an afterthought; it is a deliberate design choice aimed at solving specific challenges in the drug discovery pipeline.[3] With a van der Waals radius similar to hydrogen but the highest electronegativity of any element, fluorine can act as a "super-hydrogen" or a bioisostere for a hydroxyl or thiol group.[2] This substitution can lead to significant improvements in:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a gem-difluoro group at a metabolically labile position can effectively block oxidative degradation, thereby increasing the drug's half-life.[1]
-
Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[1]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4] However, the effect is nuanced; for instance, a difluoromethyl group (CHF₂) is less lipophilic than a trifluoromethyl group (CF₃).[2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.
The propionate ester scaffold itself is a common feature in pharmaceuticals, often serving as a prodrug to enhance absorption or as a key interacting moiety with a biological target.[5] Combining this scaffold with difluorination creates a powerful synergy, offering chemists a refined tool to optimize drug properties.
Part 2: Synthetic Strategies for Difluorinated Propionate Esters
The synthesis of difluorinated propionate esters can be broadly categorized by the position of the fluorine atoms (α,α or β,β) and the type of fluorination strategy employed. The choice of method is dictated by the availability of starting materials, desired scale, and tolerance of other functional groups.
Synthesis of α,α-Difluoropropionate Esters
These compounds are valuable intermediates, particularly for the synthesis of α,α-difluoro-β-amino acids.[6]
Methodology 1: The Reformatsky Reaction with Bromodifluoroacetate
A robust and widely used method involves the addition of a Reformatsky reagent derived from ethyl bromodifluoroacetate to an electrophile, such as an imine. This approach is particularly powerful for creating chiral centers adjacent to the difluorinated carbon.
This protocol is adapted from the work of Davis et al. on the synthesis of α,α-difluoro-β-amino acid derivatives.[6]
Objective: To synthesize a β-amino-α,α-difluoropropionate ester via the addition of a zinc-based Reformatsky reagent to an enantiopure N-tert-butylsulfinimine.
Materials:
-
N-tert-butylsulfinimine (1.0 equiv)
-
Ethyl bromodifluoroacetate (2.0 equiv)
-
Activated Zinc dust (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel is charged with activated zinc dust (2.0 equiv). The flask is purged with dry nitrogen.
-
Reagent Preparation: Anhydrous THF is added to the flask, followed by the addition of ethyl bromodifluoroacetate (2.0 equiv) via syringe. The mixture is gently heated to 40-45 °C to initiate the formation of the Reformatsky reagent (BrZnCF₂CO₂Et).
-
Causality Check: The pre-formation of the reagent at a mild temperature is crucial. It ensures the zinc insertion is efficient without significant decomposition of the organozinc intermediate. The use of activated zinc is mandatory for achieving a reasonable reaction rate.
-
Addition of Electrophile: A solution of the N-tert-butylsulfinimine (1.0 equiv) in anhydrous THF is added dropwise to the reagent mixture at room temperature over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting imine is consumed (typically 2-4 hours).
-
Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with EtOAc (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.
-
Self-Validation: The bicarbonate wash is essential to neutralize any remaining acidic species, preventing potential hydrolysis of the ester or sulfinimine group during concentration.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexanes/EtOAc gradient) to yield the diastereomeric β-sulfinamyl-α,α-difluoropropionates. The diastereomers are often separable at this stage.
Caption: How α,α-difluorination prevents CYP450-mediated oxidation.
Conformational Control
The steric bulk and electronic properties of the gem-difluoro group can influence the conformational preferences of the molecule. This is particularly relevant in complex molecules where the propionate ester is attached to a larger scaffold, such as a steroid. The orientation of the ester can be biased towards a more biologically active conformation, leading to enhanced potency. [1]This effect has been observed in kinase inhibitors where gem-difluorination of a cyclohexane scaffold induced a ring pucker that enhanced binding affinity. [1]
Comparative Physicochemical Properties
| Property | Ethyl Propionate | Ethyl 2,2-Difluoropropionate |
| Molecular Weight | 102.13 g/mol | 138.11 g/mol |
| Boiling Point | 99 °C | ~115 °C |
| α-Proton pKa | ~25 | ~19-20 (estimated) |
| Metabolic Stability | Low (susceptible to α-oxidation) | High (α-position is blocked) |
| H-Bonding Capability | Acceptor only (carbonyl) | Acceptor (carbonyl); Weak Donor (if β-CH) |
Part 4: Applications in Drug Discovery: The Case of Fluticasone Propionate
While examples of drugs containing a difluorinated propionate ester moiety itself are emerging, a highly illustrative case study is Fluticasone Propionate. Although the difluoro groups are on the steroid backbone (at the 6α and 9α positions) and not the propionate ester, this molecule perfectly demonstrates the synergistic design principles discussed.
Fluticasone Propionate is a potent synthetic corticosteroid used to treat asthma and allergic rhinitis. [7]
-
The Difluorinated Steroid Core: The 6α,9α-difluoro substitutions are critical for the drug's high glucocorticoid receptor (GR) binding affinity and potency. They modulate the electronics and conformation of the steroid A- and B-rings.
-
The 17β-Propionate Ester: This group is not merely a prodrug moiety. It plays a crucial role in the drug's pharmacokinetic profile. The ester is designed to be labile, allowing for hydrolysis to the inactive carboxylic acid metabolite in systemic circulation. This rapid inactivation minimizes systemic side effects, a key requirement for inhaled corticosteroids.
-
Synergy in Design: The combination of a highly potent, difluorinated core with a metabolically labile propionate ester creates a drug with high topical activity in the lungs but low systemic exposure. The properties of the two distinct parts of the molecule are engineered to work in concert. Recent structural studies have highlighted how the propionate ester fits within the 17α-pocket of the GR, and that its flexibility, compared to the more rigid furoate ester in Fluticasone Furoate, contributes to different association and dissociation kinetics. [7] This example underscores the modular nature of drug design, where a difluorinated scaffold can be paired with a propionate ester to achieve a specific therapeutic index. The principles learned from such molecules are directly applicable to the design of new chemical entities where the difluorination is on the propionate ester itself to achieve goals like metabolic stability or modulated acidity.
Part 5: Conclusion and Future Outlook
Difluorinated propionate esters represent a class of chemical scaffolds with immense potential in pharmaceutical and agrochemical research. The strategic placement of a gem-difluoro group provides a reliable method for blocking metabolic oxidation, modulating acidity, and influencing molecular conformation. Synthetic methodologies have matured to a point where both α,α- and β,β-difluorinated variants are readily accessible, with asymmetric methods available to control stereochemistry.
As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we anticipate that difluorinated propionate esters will be increasingly utilized as more than just metabolically stable isosteres. Future research will likely focus on leveraging their unique electronic properties to design novel enzyme inhibitors, fine-tune receptor-ligand interactions, and develop next-generation PET imaging agents. The continued innovation in synthetic fluorination chemistry will undoubtedly expand the toolbox available to scientists, making the synthesis of ever more complex and precisely functionalized difluorinated propionate esters a routine endeavor in the pursuit of safer and more effective chemical agents.
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Davis, F. A., & Kasu, P. V. (2006). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. Organic Letters, 8(8), 1641-1644. Available at: [Link]
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Sereda, S. V., & Zaborova, O. V. (1999). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Request PDF. Available at: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
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Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
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Talukdar, A., & Deka, S. J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4349. Available at: [Link]
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Pan, Z., et al. (2024). MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function. Crystal Growth & Design. Available at: [Link]
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Biggadike, K. (2011). Fluticasone furoate/fluticasone propionate - different drugs with different properties. Clinical Respiratory Journal, 5(3), 183-184. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Proposed Synthetic Routes to Methyl 2,3-Dibromo-3,3-difluoropropionate
Abstract
Methyl 2,3-dibromo-3,3-difluoropropionate is a halogenated organic ester with potential applications as a synthetic building block in medicinal and materials chemistry. Its unique combination of functional groups—a methyl ester, vicinal dibromides, and a geminal difluoro group—makes it a target of interest for creating complex molecules. However, a survey of the current scientific literature reveals a notable absence of established, validated protocols for its synthesis. This document addresses this gap by proposing two plausible and scientifically-grounded synthetic routes starting from a key precursor, Methyl 3,3-difluoroacrylate. As a guide for researchers, this note provides detailed, step-by-step hypothetical protocols for both an electrophilic and a free-radical bromination pathway. The causality behind experimental choices, potential challenges, and mechanistic underpinnings are discussed in detail to provide a robust framework for laboratory investigation.
Introduction: The Challenge and Opportunity
Fluorinated organic compounds are of immense importance in the pharmaceutical and agrochemical industries, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules. The target molecule, Methyl 2,3-Dibromo-3,3-difluoropropionate, represents a versatile, yet uncharacterised, synthetic intermediate. The primary challenge in its synthesis lies in the addition of bromine across the electron-deficient double bond of its logical precursor, Methyl 3,3-difluoroacrylate. The strong electron-withdrawing effects of the geminal fluorine atoms and the carboxyl group deactivate the alkene towards traditional electrophilic attack.
This guide, therefore, explores two distinct mechanistic approaches to overcome this challenge. The first is a classic electrophilic addition , adapted for a deactivated system. The second is a free-radical addition , which is often effective for electron-poor alkenes that react sluggishly with electrophiles.[1][2][3] Both proposed routes are designed to be self-validating, with clear endpoints and analytical checkpoints.
Overall Proposed Synthetic Workflow
The proposed synthesis is a two-stage process, beginning with the formation of the key alkene intermediate, followed by its bromination.
Caption: Proposed two-stage workflow for the synthesis of the target compound.
Part 1: Synthesis of Precursor: Methyl 3,3-difluoroacrylate
A robust synthesis of the starting material is critical. While several methods exist for the preparation of α,α-difluoroacrylates, a reliable approach is the Reformatsky-type reaction between an appropriate carbonyl compound (e.g., methyl glyoxylate) and a halodifluoromethyl species activated by a metal, such as zinc. An alternative and effective method involves the reaction of dibromodifluoromethane with methyl acrylate.[4]
Protocol 1: Precursor Synthesis via Reformatsky-type Reaction
Causality: This protocol is based on the well-established reaction of activated zinc with a bromodifluoroacetate to generate a zinc enolate, which then reacts with an aldehyde. This method is effective for creating the carbon-carbon bond necessary for the acrylate backbone.
Materials:
-
Methyl bromodifluoroacetate
-
Methyl glyoxylate
-
Activated Zinc (e.g., Rieke Zinc)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Zinc Activation: Add activated zinc powder to the flask, suspended in anhydrous THF.
-
Reagent Addition: Add a solution of methyl bromodifluoroacetate in THF dropwise to the zinc suspension. A gentle exotherm should be observed, indicating the formation of the Reformatsky reagent.
-
Aldehyde Addition: Once the formation of the organozinc reagent is complete, cool the mixture to 0°C and add a solution of methyl glyoxylate in THF dropwise.
-
Reaction & Quenching: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding 1M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified via fractional distillation or column chromatography to yield pure Methyl 3,3-difluoroacrylate.
Part 2: Bromination of Methyl 3,3-difluoroacrylate
This section details the two proposed methods for the key transformation step.
Route A: Electrophilic Bromination
Mechanistic Rationale: The standard mechanism for this reaction involves the alkene's π-bond attacking a bromine molecule, which becomes polarized as it approaches the electron-rich double bond.[5][6] This forms a cyclic bromonium ion intermediate, which is then attacked by the resulting bromide ion in an anti-addition to give the vicinal dibromide.[7][8] However, the electron-withdrawing nature of the -CF₂ and -COOCH₃ groups significantly reduces the nucleophilicity of the double bond, making the initial attack on bromine the rate-limiting and most challenging step. To facilitate this, conditions may require a Lewis acid catalyst or a polar solvent to stabilize charged intermediates.
Caption: Mechanism of electrophilic bromine addition via a bromonium ion intermediate.
Protocol 2A: Electrophilic Bromination
Materials:
-
Methyl 3,3-difluoroacrylate
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Solution Preparation: In a round-bottom flask protected from light, dissolve Methyl 3,3-difluoroacrylate (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Bromine Addition: Add a solution of bromine (1.05 eq) in DCM dropwise to the stirred acrylate solution over 30 minutes. The characteristic red-brown color of bromine should be consumed.
-
Experimental Insight: Due to the deactivated nature of the alkene, the reaction may be sluggish. If the color persists, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or ¹⁹F NMR.
-
-
Reaction Quenching: Upon completion (or cessation of progress), quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation to yield the target product.
Route B: Free-Radical Bromination
Mechanistic Rationale: A free-radical pathway offers an alternative to the challenging electrophilic addition. This mechanism does not rely on the nucleophilicity of the double bond. Instead, it is initiated by the homolytic cleavage of Br₂ to form bromine radicals (Br•).[1][3] A bromine radical then adds to the alkene to form the most stable carbon-centered radical intermediate. This intermediate then abstracts a bromine atom from another molecule of Br₂, propagating the chain.[2][9] For an alkene like Methyl 3,3-difluoroacrylate, the radical addition is expected to proceed readily.
Caption: The three stages of a free-radical bromination mechanism.
Protocol 2B: Free-Radical Bromination
Materials:
-
Methyl 3,3-difluoroacrylate
-
Liquid Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or other suitable non-reactive solvent
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
UV lamp (e.g., 254 nm) or heat source
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Solution Preparation: In a quartz reaction vessel (if using UV light), dissolve Methyl 3,3-difluoroacrylate (1.0 eq), bromine (1.1 eq), and a catalytic amount of AIBN (0.05 eq) in CCl₄.
-
Initiation: While stirring vigorously, either heat the mixture to reflux (approx. 77°C for CCl₄, which also thermally decomposes AIBN) or irradiate with a UV lamp at room temperature.
-
Experimental Insight: The reaction should be monitored for the disappearance of the bromine color. Periodic addition of the initiator may be necessary if the reaction stalls.
-
-
Reaction Quenching: Once the reaction is complete, cool to room temperature and quench with saturated sodium thiosulfate solution.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 2A.
Comparative Summary of Proposed Bromination Routes
| Parameter | Route A: Electrophilic Addition | Route B: Free-Radical Addition |
| Mechanism | Ionic (via bromonium ion) | Radical Chain Reaction |
| Key Challenge | Overcoming the low nucleophilicity of the electron-deficient alkene. | Preventing unwanted side reactions (e.g., polymerization, hydrogen abstraction from solvent). |
| Activation | None required, but may be slow. Lewis acid catalysis could be explored. | Heat (Δ) or UV light (hv) required to initiate the reaction. |
| Reagents | Alkene, Bromine | Alkene, Bromine, Radical Initiator (AIBN/BPO) |
| Solvent | Polar aprotic (e.g., DCM) | Non-reactive (e.g., CCl₄) |
| Predicted Yield | Potentially lower due to slow reaction kinetics. | Potentially higher and faster reaction. |
| Potential Byproducts | Minimal if reaction proceeds cleanly. | Polymerized material, products from solvent participation. |
Conclusion
This application note provides a theoretical yet comprehensive guide for the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate. Given the electron-deficient nature of the immediate precursor, the free-radical bromination pathway (Route B) is proposed as the more promising strategy for achieving higher yields and reaction rates. However, the electrophilic addition (Route A) represents a more classical approach that warrants investigation. The protocols and mechanistic insights provided herein are intended to serve as a foundational starting point for researchers and drug development professionals to explore the synthesis of this novel and potentially valuable chemical entity. Rigorous analytical characterization (NMR, MS, IR) will be essential to confirm the structure and purity of the final product.
References
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ChemTube3D. A Level - Electrophilic Addition Addition of bromine to an alkene. [Online] Available from: [Link]
-
ChemistryStudent. Alkenes - Electrophilic Addition (A-Level). [Online] Available from: [Link]
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Save My Exams. Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] 2025. Available from: [Link]
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Chemistry LibreTexts. Reactions of Alkenes with Bromine. [Online] 2023. Available from: [Link]
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Clark, J. Electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Online] Available from: [Link]
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- Google Patents. CN111116362B - Preparation method of 2-fluoro methyl acrylate.
-
National Center for Biotechnology Information. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubChem. [Online] 2024. Available from: [Link]
- Google Patents. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
-
ResearchGate. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. [Online] 2025. Available from: [Link]
-
Chem Me In. Predicting the Product For a Free Radical Halogenation Reaction. YouTube. [Online] 2023. Available from: [Link]
- Google Patents. CN104829450A - Preparation method for bromo-ester-containing compounds.
-
Wikipedia. Free-radical halogenation. [Online] Available from: [Link]
- Google Patents. CN112409174A - Preparation device and method of 3, 3-methyl dimethacrylate.
-
Organic Syntheses. METHYL α-(BROMOMETHYL)ACRYLATE. [Online] Available from: [Link]
-
ResearchGate. General Method for the Preparation of ?,?-Difluoroacrylates Using BrF3. [Online] 2025. Available from: [Link]
-
ResearchGate. Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2. [Online] 2025. Available from: [Link]
- Google Patents. JPH0853371A - Bromination of methyl group bound to aromatic ring.
- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
-
ResearchGate. α-Fluoroacrylates: synthesis, properties and use. [Online] 2025. Available from: [Link]
-
Chad's Prep. 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Online] 2020. Available from: [Link]
-
Chad's Prep. 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry. YouTube. [Online] 2020. Available from: [Link]
- Google Patents. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate.
-
University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Online] Available from: [Link]
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- 9. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of Methyl 2,3-Dibromo-3,3-difluoropropionate in Nucleophilic Substitution for Advanced Fluorinated Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Fluorine in Modern Drug Discovery
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design and optimization.[1] More than half of all recently approved small-molecule drugs contain fluorine, a testament to its ability to enhance critical pharmaceutical properties.[1][2] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to modulate metabolic stability, binding affinity, lipophilicity, and bioavailability with remarkable precision.[3][4]
Fluorinated building blocks are the essential intermediates that enable this molecular engineering.[2][5] Among the vast arsenal of such reagents, polyfunctionalized synthons offer unparalleled efficiency, allowing for the rapid construction of complex molecular architectures. This guide focuses on Methyl 2,3-Dibromo-3,3-difluoropropionate , a versatile yet specialized building block poised for significant applications in creating novel fluorinated compounds. Its trifunctional nature, featuring a methyl ester and two distinct carbon-bromine bonds at the C2 and C3 positions, presents a unique platform for selective chemical modifications. This document provides a detailed exploration of its reactivity, with a focus on nucleophilic substitution reactions, to empower researchers in their quest for next-generation therapeutics.
Reagent Profile and Mechanistic Considerations
Structural Features and Predicted Reactivity
Methyl 2,3-Dibromo-3,3-difluoropropionate possesses two bromine atoms that can act as leaving groups in nucleophilic substitution reactions. However, their electronic environments are profoundly different, leading to a predictable and highly desirable regioselectivity.
-
C3-Br Bond : This bromine is attached to a carbon atom that is also bonded to two strongly electron-withdrawing fluorine atoms (a gem-difluoro group). This intense inductive effect renders the C3 carbon highly electrophilic and significantly polarized, making it the primary site for nucleophilic attack.
-
C2-Br Bond : This bromine is on a carbon adjacent to the C-F bonds and a carbonyl group. While activated, it is considerably less electrophilic than the C3 position.
Therefore, nucleophilic attack is expected to occur almost exclusively at the C3 position, displacing the bromide to forge a new C-Nu bond and yield a valuable methyl 2-bromo-3,3-difluoropropionate derivative.
Causality Behind the Selectivity: The stability of the transition state in a nucleophilic substitution reaction is paramount. For a reaction at C3, the potent electron-withdrawing nature of the two fluorine atoms stabilizes the accumulating negative charge on the leaving bromide ion throughout the transition state. This stabilization lowers the activation energy for substitution at C3 compared to C2, making it the kinetically favored pathway. The mechanism is anticipated to follow a concerted S_N2-type pathway, as the formation of a carbocation at C3 would be highly destabilized by the adjacent electron-withdrawing CF2 group.[6]
Visualization of Regioselective Substitution
The logical flow of the nucleophilic attack can be visualized as follows:
Caption: Favored vs. Disfavored Nucleophilic Attack Sites.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 2,3-Dibromo-3,3-difluoropropionate is not widely available due to its specialized nature, its handling should be guided by the known hazards of analogous polyhalogenated esters.
-
General Hazards : Assumed to be harmful if swallowed, a skin irritant, and a lachrymator (causes tears).[7][8] Vapors may be irritating to the respiratory system.
-
Precautions : All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.
| Property | Value (Calculated/Predicted) |
| Chemical Formula | C₄H₄Br₂F₂O₂ |
| Molecular Weight | 281.88 g/mol |
| Appearance | Predicted to be a liquid |
| Boiling Point | Higher than non-fluorinated analogue (Methyl 2,3-dibromopropionate: 83-86 °C/10 mmHg)[9] |
| Density | Predicted >1.9 g/mL |
Application & Protocols: Synthesis of High-Value Intermediates
The primary utility of this reagent is as a precursor to β,β-difluoro-α-substituted propionates. These motifs are of high interest in medicinal chemistry. The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Synthesis of Methyl 2-bromo-3-azido-3,3-difluoropropanoate
Application: This protocol details the synthesis of a versatile intermediate for producing β,β-difluoro-α-amino acids, which are valuable non-natural amino acids for peptide modification. The azide group can be readily reduced to a primary amine.
Experimental Workflow Diagram:
Caption: Workflow for Azide Substitution Reaction.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2,3-Dibromo-3,3-difluoropropionate | 281.88 | 5.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 6.0 | 1.2 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - |
| Deionized Water | - | 50 mL | - |
| Ethyl Acetate | - | 3 x 25 mL | - |
| Brine | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2,3-Dibromo-3,3-difluoropropionate (1.41 g, 5.0 mmol).
-
Dissolution: Add anhydrous DMF (25 mL) and stir until the reagent is fully dissolved.
-
Nucleophile Addition: Carefully add sodium azide (0.39 g, 6.0 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature (25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C.
-
Experimental Rationale: DMF is an excellent polar aprotic solvent for S_N2 reactions, effectively solvating the sodium cation without hindering the azide nucleophile. A slight excess of the nucleophile ensures the reaction goes to completion. The temperature is kept moderate to prevent potential side reactions like elimination.
-
-
Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (50 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (25 mL) to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: Synthesis of Methyl 2-bromo-3,3-difluoro-3-(phenylthio)propanoate
Application: This protocol describes the formation of a C-S bond, yielding a difluoromethylated thioether. Such moieties are of interest for their electronic properties and potential as metabolic blockers in drug candidates.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2,3-Dibromo-3,3-difluoropropionate | 281.88 | 5.0 | 1.0 |
| Thiophenol | 110.18 | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.5 | 1.5 |
| Acetonitrile (MeCN) | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend anhydrous potassium carbonate (1.04 g, 7.5 mmol) in anhydrous acetonitrile (25 mL).
-
Nucleophile Preparation: Add thiophenol (0.57 mL, 5.5 mmol) to the suspension and stir for 15 minutes at room temperature to pre-form the potassium thiophenolate salt in situ.
-
Experimental Rationale: Using a non-nucleophilic inorganic base like K₂CO₃ deprotonates the thiophenol to generate the more potent thiophenolate nucleophile. Pre-forming the salt ensures the nucleophile is readily available for the substitution step.
-
-
Substrate Addition: Add Methyl 2,3-Dibromo-3,3-difluoropropionate (1.41 g, 5.0 mmol) to the mixture dropwise via syringe.
-
Reaction: Stir the reaction vigorously at room temperature (25 °C) until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup - Filtration: Filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired thioether.
Troubleshooting and Advanced Considerations
-
Competing Elimination (E2) Reaction: The major potential side reaction is the elimination of HBr to form a vinyl fluoride. This is more likely with sterically hindered or strongly basic nucleophiles.
-
Mitigation: Use milder bases, keep reaction temperatures as low as possible, and use less sterically demanding nucleophiles (e.g., azide is superior to di-isopropylamine).
-
-
Stereochemistry: The C2 position is a chiral center. While the described reactions occur at C3, the stereochemical integrity of C2 is typically retained. For diastereoselective applications, a chiral starting material would be required.
-
Further Transformations: The products of these reactions are versatile intermediates themselves. The remaining C2-Br bond can be used for subsequent substitutions or radical reactions, and the methyl ester can be hydrolyzed or converted to an amide, unlocking a wide array of chemical diversity.
References
- Apollo Scientific. (2026).
-
Zadneprovski, N., & Panteleev, J. (2024). Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry. [Link]
-
Judd, T. C., & Williams, D. H. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]
- MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry.
- ResearchGate. (2025).
- Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society.
- MilliporeSigma. (2025).
- Thermo Fisher Scientific. (n.d.).
- Fisher Scientific. (2011).
- Making Molecules. (2025).
Sources
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- 6. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
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Application Note & Protocol: Zinc-Mediated Debromination of Methyl 2,3-Dibromo-3,3-difluoropropionate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the reductive debromination of methyl 2,3-dibromo-3,3-difluoropropionate to synthesize methyl 3,3-difluoro-2-propenoate. This reaction is a critical transformation for producing fluorinated building blocks essential in medicinal chemistry and materials science. The protocol details a robust and efficient method using activated zinc, a variation of the well-established Reformatsky reaction.[1][2] The causality behind experimental choices, safety protocols, and detailed characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction and Scientific Context
Methyl 3,3-difluoro-2-propenoate is a valuable synthetic intermediate due to the presence of the electron-deficient difluoroalkene moiety. This functional group is a key component in the synthesis of various pharmaceuticals and agrochemicals, as the fluorine atoms can significantly alter the parent molecule's metabolic stability, lipophilicity, and binding affinity. The debromination of vicinal dibromides, such as methyl 2,3-dibromo-3,3-difluoropropionate, is a common strategy for introducing unsaturation.[3]
The protocol described herein employs activated zinc metal in a reductive elimination process. This method is advantageous due to the relatively low reactivity of the organozinc intermediate, which prevents undesired side reactions with the ester group, a common issue with more reactive organometallic reagents like Grignard reagents.[2][4] The reaction proceeds via an organozinc intermediate, analogous to the Reformatsky reaction, to yield the desired α,β-unsaturated ester.[5][6]
Reaction Mechanism and Rationale
The debromination of methyl 2,3-dibromo-3,3-difluoropropionate with zinc proceeds through a mechanism similar to a Reformatsky-type reaction.[1][5]
Step 1: Oxidative Addition Zinc metal undergoes oxidative addition to the carbon-bromine bond, forming an organozinc intermediate, often referred to as a Reformatsky enolate.[1][2] The activation of zinc is crucial to remove the passivating layer of zinc oxide from its surface, thereby facilitating this step.[7][8]
Step 2: Elimination The organozinc intermediate then undergoes an elimination reaction, where the second bromine atom is expelled, and a double bond is formed between the α and β carbons, yielding the final product, methyl 3,3-difluoro-2-propenoate, and zinc bromide as a byproduct.
The choice of zinc is predicated on its ability to form organozinc intermediates that are sufficiently nucleophilic to react but not so reactive as to engage in side reactions with the ester functionality.[2]
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| Methyl 2,3-dibromo-3,3-difluoropropionate | Round-bottom flask |
| Zinc dust (<325 mesh) | Magnetic stirrer and stir bar |
| 2% Hydrochloric acid (HCl) | Reflux condenser |
| Distilled water | Separatory funnel |
| Ethanol | Rotary evaporator |
| Acetone | Vacuum oven |
| Diethyl ether (anhydrous) | Standard laboratory glassware |
| Tetrahydrofuran (THF, anhydrous) | |
| Saturated aqueous ammonium chloride (NH₄Cl) | |
| Brine | |
| Anhydrous magnesium sulfate (MgSO₄) |
Safety Precautions
-
Methyl 2,3-dibromo-3,3-difluoropropionate and its derivatives are potentially harmful. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Diethyl ether and THF are highly flammable. Keep away from ignition sources.
-
Handle hydrochloric acid with care as it is corrosive.
Preparation of Activated Zinc
The activation of zinc is a critical step to ensure a timely and efficient reaction by removing the passivating oxide layer.[7][11]
-
To a round-bottom flask, add zinc dust and 2% aqueous HCl.
-
Stir vigorously for approximately 4 minutes until the surface of the zinc appears bright.[12]
-
Decant the acidic solution and wash the zinc powder with distilled water (4 x 200 mL).[12]
-
Transfer the activated zinc to a suction filter and wash successively with ethanol, acetone, and finally, anhydrous diethyl ether.[11][12]
-
Dry the activated zinc powder in a vacuum oven at 85–90°C for 10 minutes.[12] Use immediately to prevent re-oxidation.
Debromination Protocol
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
To the flask, add the freshly activated zinc dust (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of methyl 2,3-dibromo-3,3-difluoropropionate (1.0 equivalent) in anhydrous THF to the stirred suspension of zinc at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove excess zinc and zinc salts, washing the filter cake with THF.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl 3,3-difluoro-2-propenoate.
Experimental Workflow Diagram
Caption: Workflow for the zinc-mediated debromination.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 2,3-dibromo-3,3-difluoropropionate | 1.0 eq | |
| Activated Zinc Dust | 1.2 eq | Freshly prepared is crucial for reactivity. |
| Solvent | Anhydrous THF | Dry solvent is essential to prevent quenching of the organozinc intermediate. |
| Temperature | Reflux (~66°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC-MS for completion. |
| Expected Yield | 75 - 85% | Yields may vary based on the purity of starting materials and efficiency of zinc activation. |
Product Characterization
The identity and purity of the synthesized methyl 3,3-difluoro-2-propenoate should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show signals corresponding to the methoxy protons and the vinylic proton.
-
¹⁹F NMR is critical for confirming the presence of the difluoromethylene group.
-
¹³C NMR will show characteristic shifts for the carbonyl carbon, the ester methyl carbon, and the carbons of the double bond.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O (ester) and C=C bonds.
Troubleshooting
| Issue | Possible Cause | Solution |
| Slow or incomplete reaction | Incomplete activation of zinc. | Ensure the zinc surface is bright after acid wash and that it is thoroughly dried before use.[7][12] |
| Presence of moisture in the solvent or glassware. | Use freshly distilled anhydrous solvents and flame-dry all glassware before use. | |
| Low yield | Inefficient workup. | Ensure complete extraction of the product and minimize losses during filtration and concentration steps. |
| Side reactions. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation. |
Conclusion
This application note provides a detailed and reliable protocol for the debromination of methyl 2,3-dibromo-3,3-difluoropropionate using activated zinc. By carefully following the outlined procedures for zinc activation, reaction setup, and workup, researchers can efficiently synthesize methyl 3,3-difluoro-2-propenoate, a valuable building block in modern synthetic chemistry. The emphasis on the rationale behind the experimental choices and thorough characterization ensures the integrity and reproducibility of the results.
References
-
Wikipedia. Reformatsky reaction. [Link]
-
PHARMD GURU. REFORMATSKY REACTION. [Link]
-
ResearchGate. How to activate Zn? [Link]
-
Chemistry Notes. Reformatsky reaction, promising mechanism, and application. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
SAFETY DATA SHEET. [Link]
-
Unknown Source. Reformatsky Reaction. [Link]
-
Organic Syntheses. Modified Clemmensen. [Link]
-
Organic Syntheses. (3,3-difluoroallyl)trimethylsilane. [Link]
-
National Institutes of Health. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. [Link]
-
YouTube. How to activate zinc metal :A complete demonstration-Organic research lab. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Methyl 2,3-dibromo-2,3-diarylpropanoates. Debromination and dehydrobromination reactions. [Link]
Sources
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- 2. pharmdguru.com [pharmdguru.com]
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- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Methyl 2,3-Dibromo-3,3-difluoropropionate in the Synthesis of Fluorinated Heterocycles
Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—confer significant advantages to parent molecules.[1] These benefits include enhanced metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and pKa, all of which can dramatically improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] Over a quarter of all pharmaceuticals on the market contain fluorine, underscoring the profound impact of this element.[1]
Methyl 2,3-Dibromo-3,3-difluoropropionate has emerged as a highly versatile and powerful C3 building block for the construction of diverse fluorinated heterocycles. Its structure features two vicinal bromine atoms and a geminal difluoro group, providing multiple reactive sites for strategic synthetic transformations. This guide provides an in-depth exploration of its application, focusing on detailed protocols for the synthesis of medicinally relevant fluorinated pyrazoles and pyridazines, underpinned by mechanistic insights and safety considerations.
Reagent Profile and Strategic Reactivity
Methyl 2,3-Dibromo-3,3-difluoropropionate is a combustible liquid that is toxic if swallowed and may cause genetic defects, cancer, and damage to fertility or the unborn child. It requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
Key Reactive Features:
-
C2 and C3 Bromides: These atoms serve as excellent leaving groups, making the carbon backbone susceptible to reactions with a wide range of nucleophiles.
-
gem-Difluoro Group (-CF₂-): This is the key fluorine-containing moiety that is incorporated into the target heterocycle. Its strong electron-withdrawing nature activates the adjacent C-Br bond.
-
Methyl Ester (-CO₂Me): This group can act as an activating group, a handle for post-cyclization modification, or a participant in the cyclization itself.
The primary synthetic strategy involves reacting this electrophilic C3 fragment with binucleophiles, such as hydrazines, amidines, or ureas, in a cyclo-condensation reaction. This approach provides a direct and efficient route to five- and six-membered fluorinated heterocycles.
Application I: Synthesis of 3-(Difluoromethyl)pyrazoles
Fluorinated pyrazoles are a privileged scaffold in drug discovery, found in numerous pharmaceuticals for treating a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][4] The following protocol details a reliable method for synthesizing 3-(difluoromethyl)pyrazoles via a [3+2] cyclo-condensation reaction.
Mechanistic Rationale
The reaction proceeds through a stepwise mechanism. First, the hydrazine derivative, acting as a binucleophile, attacks the most electrophilic carbon (C2), displacing the C2-bromide. This is followed by an intramolecular cyclization where the second nitrogen atom displaces the C3-bromide to form a pyrazoline intermediate. Subsequent elimination of HBr from the ring leads to aromatization, yielding the stable 3-(difluoromethyl)pyrazole product.
Caption: Proposed mechanism for pyrazole formation.
Protocol 1: Synthesis of Methyl 3-(difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate
This protocol provides a representative procedure for the synthesis of a fluorinated pyrazole derivative.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| Methyl 2,3-Dibromo-3,3-difluoropropionate | 86971-55-1 | Sigma-Aldrich | Handle with care, toxic. |
| Phenylhydrazine | 100-63-0 | Sigma-Aldrich | Toxic and corrosive. |
| Triethylamine (TEA) | 121-44-8 | Fisher Scientific | Base, used as an acid scavenger. |
| Ethanol (EtOH), Anhydrous | 64-17-5 | VWR | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | VWR | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Lab-prepared | For aqueous wash. |
| Brine | N/A | Lab-prepared | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | Drying agent. |
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (40 mL).
-
Reagent Addition: Add Methyl 2,3-Dibromo-3,3-difluoropropionate (1.0 eq, e.g., 2.78 g, 10 mmol).
-
Base Addition: Add triethylamine (2.2 eq, 2.22 g, 22 mmol).
-
Nucleophile Addition: Slowly add phenylhydrazine (1.05 eq, 1.14 g, 10.5 mmol) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole derivative.
Caption: Experimental workflow for pyrazole synthesis.
Application II: Synthesis of Fluorinated Pyridazines
Pyridazine and its derivatives are six-membered heterocycles that exhibit a wide range of biological activities and are key components in agrochemicals and pharmaceuticals.[5][6] The reaction of Methyl 2,3-Dibromo-3,3-difluoropropionate with hydrazine can be directed to form a six-membered pyridazinone ring, a valuable fluorinated scaffold.
Mechanistic Rationale
Similar to pyrazole synthesis, the reaction is initiated by the nucleophilic attack of hydrazine. However, to form the six-membered ring, the reaction likely proceeds through a different pathway involving the ester functionality. One plausible mechanism involves a double substitution of both bromines by two molecules of hydrazine, followed by an intramolecular condensation with the ester to form the pyridazinone ring. Alternatively, a [3+3] cyclo-condensation can occur where hydrazine acts as a N-N binucleophile. The presence of fluorine atoms often influences the reaction pathway and regioselectivity.[7]
Protocol 2: General Procedure for Fluorinated Pyridazinone Synthesis
This protocol outlines a general method that can be adapted for the synthesis of various pyridazinone derivatives.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| Methyl 2,3-Dibromo-3,3-difluoropropionate | 86971-55-1 | Sigma-Aldrich | Handle with care, toxic. |
| Hydrazine Hydrate | 7803-57-8 | Sigma-Aldrich | Highly toxic and corrosive. |
| Sodium Acetate (NaOAc) | 127-09-3 | VWR | Mild base. |
| Acetic Acid (AcOH) | 64-19-7 | Fisher Scientific | Reaction solvent and catalyst. |
| Diethyl Ether | 60-29-7 | VWR | For precipitation/washing. |
Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a stir bar and condenser, dissolve Methyl 2,3-Dibromo-3,3-difluoropropionate (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid (20 mL).
-
Nucleophile Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Slowly pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove impurities.
-
-
Drying: Dry the product under vacuum to obtain the crude pyridazinone derivative. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
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- 7. researchgate.net [researchgate.net]
The Potential of Methyl 2,3-Dibromo-3,3-difluoropropionate as a Versatile Building Block in Medicinal Chemistry: Application Notes and Protocols
Forward
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, bioavailability, and binding affinity.[1][2][3] This has driven a continuous search for novel fluorinated building blocks that can provide efficient access to complex molecular architectures. While direct literature on the specific applications of Methyl 2,3-Dibromo-3,3-difluoropropionate is not extensively available, its structure suggests significant potential as a versatile reagent. This document serves as a prospective guide for researchers, outlining potential applications and detailed experimental protocols based on the known reactivity of structurally analogous compounds. The principles and methodologies described herein are intended to provide a robust starting point for the exploration of this promising, yet under-documented, chemical entity.
Introduction to Methyl 2,3-Dibromo-3,3-difluoropropionate: A Structural Overview and Rationale for Use
Methyl 2,3-Dibromo-3,3-difluoropropionate, with the chemical structure presented below, is a halogenated ester poised for significant utility in the synthesis of novel pharmaceuticals.
Chemical Structure of Methyl 2,3-Dibromo-3,3-difluoropropionate
-
Molecular Formula: C₄H₄Br₂F₂O₂
-
Key Features:
-
Difluoromethyl Group (CF₂): A bioisostere for various functional groups, enhancing lipophilicity and metabolic stability.[2]
-
Vicinal Dibromides: Two bromine atoms at adjacent carbons (C2 and C3) offer multiple sites for chemical modification through nucleophilic substitution or elimination reactions.
-
Methyl Ester: Provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
The strategic placement of these functional groups suggests that Methyl 2,3-Dibromo-3,3-difluoropropionate can serve as a linchpin in the synthesis of complex fluorinated molecules, particularly heterocyclic compounds, which are prevalent in a vast number of approved drugs.[1][4][5]
Proposed Applications in the Synthesis of Fluorinated Heterocycles
The reactivity of this molecule is predicted to be a rich source for the construction of various heterocyclic systems. Based on the chemistry of similar building blocks, we anticipate its utility in the following areas.[4][6]
Synthesis of Fluorinated Pyrazoles and Isoxazoles
The vicinal dibromides can potentially react with binucleophiles to form five-membered rings. For instance, reaction with hydrazine derivatives could yield pyrazoles, while reaction with hydroxylamine could lead to isoxazoles.
Precursor to Difluoro-α,β-unsaturated Esters
Selective debromination could generate a difluoro-α,β-unsaturated ester, a valuable Michael acceptor for the introduction of the difluoromethylene group into various scaffolds.
Synthesis of Fluorinated Aziridines
Intramolecular cyclization following reaction with a primary amine could provide a route to highly functionalized and stereochemically rich aziridines, which are important intermediates in organic synthesis.
Experimental Protocols: A Starting Point for Exploration
The following protocols are proposed based on established methodologies for similar substrates. Researchers should consider these as foundational procedures, with optimization likely required for specific applications.
Protocol 1: Synthesis of a Difluoromethyl Pyrazole Derivative
This protocol outlines a potential pathway to a pyrazole-containing compound, a common motif in medicinal chemistry.
Workflow Diagram:
Caption: Workflow for the proposed synthesis of a difluoromethyl pyrazole derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of Methyl 2,3-Dibromo-3,3-difluoropropionate (1.0 eq) in anhydrous ethanol (0.2 M), add triethylamine (2.2 eq).
-
Addition of Nucleophile: Add phenylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common protic solvent for such cyclization reactions.
-
Base: Triethylamine is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is a standard method for purifying organic compounds of moderate polarity.
Protocol 2: Generation of a Difluoro-α,β-unsaturated Ester Intermediate
This protocol describes a potential method for synthesizing a key Michael acceptor.
Workflow Diagram:
Sources
Application Notes & Protocols: A Step-by-Step Guide for Handling and Storage of Methyl 2,3-Dibromo-3,3-difluoropropionate
Disclaimer: This document is intended for use by trained professionals in a laboratory setting. The following guidelines are synthesized from safety data for structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for Methyl 2,3-Dibromo-3,3-difluoropropionate. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and governmental safety regulations.
Introduction: Understanding the Compound
Methyl 2,3-Dibromo-3,3-difluoropropionate is a halogenated ester. Its structure suggests potential reactivity and toxicity, characteristic of polyhalogenated organic compounds.[1][2] The presence of bromine atoms significantly increases the molecule's density and can contribute to its toxicity.[3][4] Halogenated organic compounds are known for their persistence in the environment and potential as carcinogens, necessitating careful handling and disposal.[2][5] This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon best practices for similar chemical classes.
Chemical and Physical Properties
A summary of the known and estimated physical and chemical properties of Methyl 2,3-Dibromo-3,3-difluoropropionate and a related compound, Methyl 2,3-dibromopropionate, are presented below. These properties underscore the need for careful handling to prevent exposure and ensure stability.
| Property | Methyl 2,3-dibromopropionate | Methyl 2,3-Dibromo-3,3-difluoropropionate | Data Source |
| Molecular Formula | C4H6Br2O2 | C4H4Br2F2O2 | - |
| Molecular Weight | 245.90 g/mol | ~293.88 g/mol (Calculated) | [1] |
| Appearance | Clear colorless liquid | Likely a liquid | [1] |
| Density | 1.944 g/mL at 20 °C | Expected to be high | |
| Boiling Point | 83-86 °C/10 mmHg | Not available | |
| Storage Temperature | 2-8°C | Recommended 2-8°C |
Hazard Identification and Risk Assessment
Based on data for analogous compounds, Methyl 2,3-Dibromo-3,3-difluoropropionate is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity (Oral): Harmful if swallowed.[6]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][7]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[4]
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[4]
-
Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][9]
Handling Procedures
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during unpacking.
-
Unpack the chemical inside a chemical fume hood.
-
Verify that the container is properly labeled and sealed.
-
Label the container with the date of receipt and the intended user's name.
General Handling Workflow
The following diagram outlines the standard workflow for handling Methyl 2,3-Dibromo-3,3-difluoropropionate in a laboratory setting.
Storage Protocols
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[9][10][11] A recommended storage temperature is 2-8°C.
-
Container: Keep the container tightly closed to prevent the escape of vapors.[6][9] Use the original manufacturer's container.[12]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[9]
-
Secondary Containment: Store in a secondary container to contain any potential leaks or spills.[13][14]
Emergency Procedures
Spills
-
Evacuate the immediate area.
-
Ensure the area is well-ventilated, if safe to do so.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).[7]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Waste Disposal
All waste containing Methyl 2,3-Dibromo-3,3-difluoropropionate must be treated as hazardous waste.
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Waste containers should be stored in a designated, well-ventilated area, away from incompatible materials.
-
Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[6][10] Dehalogenation processes may be a suitable treatment method for this type of waste.[15][16]
Decontamination Procedures
All glassware and equipment that have been in contact with Methyl 2,3-Dibromo-3,3-difluoropropionate must be thoroughly decontaminated.
-
Rinse glassware with a suitable organic solvent (e.g., acetone) in a chemical fume hood. Collect the rinse as hazardous waste.
-
Wash with soap and hot water.
-
A final rinse with deionized water is recommended.
-
For heavily contaminated surfaces, a bleach solution may be effective for decontamination of halogenated compounds.[17]
References
- Sigma-Aldrich. (2025). Safety Data Sheet for a related compound.
- Thermo Fisher Scientific. (2024). Safety Data Sheet for Methyl 2-bromopropionate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%.
- Fisher Scientific. (2011). Safety Data Sheet - 2,3-Dibromopropene, stabilized.
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- EBSCO. (n.d.). Decontamination methods | Research Starters.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
- University of California, Santa Barbara. (n.d.). Practices for Proper Chemical Storage.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245160, Methyl 2,3-dibromo-3-phenylpropanoate.
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- Louisiana State University. (n.d.). Chemical Storage Guidelines.
- Tecam Group. (2021). The problem with halogenated compounds emissions and its solution.
- Santa Cruz Biotechnology. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin Safety Data Sheet.
- Government of Canada. (n.d.). Fact sheet: Dehalogenation—ex situ.
- Health and Safety Authority. (n.d.). Storage of Hazardous Chemicals in Laboratories.
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- 14. ehs.berkeley.edu [ehs.berkeley.edu]
- 15. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
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- 17. Decontamination methods | Science | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for Reactions Involving Methyl 2,3-Dibromo-3,3-difluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the experimental procedures involving Methyl 2,3-Dibromo-3,3-difluoropropionate, a fluorinated building block with significant potential in medicinal chemistry and materials science. Recognizing the growing importance of selectively fluorinated motifs in modern drug discovery, this document details plausible and robust protocols for key transformations of this versatile reagent.[1][2][3] The protocols are grounded in established chemical principles and draw analogies from closely related, well-documented reactions. This guide is intended to empower researchers to confidently and safely utilize Methyl 2,3-Dibromo-3,3-difluoropropionate in their synthetic endeavors.
Introduction: The Strategic Advantage of Fluorine in Next-Generation Molecules
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] In drug development, the strategic incorporation of fluorine or fluorinated moieties is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] The trifluoromethyl group (-CF3), for instance, is a common feature in many top-selling pharmaceuticals.[3] Methyl 2,3-Dibromo-3,3-difluoropropionate serves as a valuable precursor to introduce the gem-difluoroethyl motif, a bioisostere of a carbonyl group, which can impart unique conformational constraints and electronic properties to a target molecule. This guide will focus on two primary classes of reactions involving this substrate: reductive debromination to form valuable difluorinated alkenes and the Reformatsky reaction for the construction of novel β-hydroxy-α-bromo-α,α-difluoroesters.
Safety and Handling of Halogenated Reagents
General Precautions:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Fire Safety: Keep away from open flames, sparks, and other ignition sources. Use a dry chemical or carbon dioxide fire extinguisher.[5]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Core Experimental Protocols
The following protocols are presented as robust starting points for the synthetic manipulation of Methyl 2,3-Dibromo-3,3-difluoropropionate. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Zinc-Mediated Reductive Debromination to (E)-Methyl 2-Bromo-3,3-difluoropropenoate
This protocol describes the selective removal of the vicinal bromine atoms to yield a valuable difluorinated alkene, a versatile intermediate for further functionalization. The procedure is adapted from established methods for the debromination of vic-dibromoalkanes.[7][8]
Reaction Scheme:
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. 2,3-二溴丙酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Methyl 2,3-Dibromo-3,3-difluoropropionate as a Versatile Precursor for the Synthesis of 3-(Difluoromethyl)pyrazole Agrochemical Scaffolds
Introduction
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a proven strategy for modulating their physicochemical and biological properties. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amino groups, and for its ability to fine-tune metabolic stability, lipophilicity, and binding affinity.[1][2][3] A prominent application of this motif is in the development of modern fungicides, where the 3-(difluoromethyl)pyrazole core structure is a key component of several highly effective succinate dehydrogenase inhibitors (SDHIs).[3][4]
This application note provides a comprehensive guide for researchers and synthetic chemists on the utility of Methyl 2,3-Dibromo-3,3-difluoropropionate as a readily accessible and versatile precursor for the synthesis of 3-(difluoromethyl)pyrazole-4-carboxylate derivatives. We will detail a robust, two-step synthetic protocol, explain the underlying chemical principles, and provide field-proven insights to ensure reproducible and high-yield outcomes.
Physicochemical Properties of Methyl 2,3-Dibromo-3,3-difluoropropionate
A thorough understanding of the starting material's properties is critical for safe handling and optimal reaction setup.
| Property | Value | Source |
| Molecular Formula | C₄H₄Br₂F₂O₂ | N/A |
| Molecular Weight | 281.88 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | Not readily available; distillation under reduced pressure is recommended. | N/A |
| Density | Not readily available; expected to be significantly denser than water. | N/A |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | N/A |
| CAS Number | Not assigned; related compounds provide context. | N/A |
Note: Due to the specialized nature of this reagent, comprehensive physical data is not widely published. Standard laboratory precautions for handling halogenated organic compounds should be strictly followed.
Synthetic Strategy Overview: From Precursor to Core Scaffold
The conversion of Methyl 2,3-Dibromo-3,3-difluoropropionate to the target 3-(difluoromethyl)pyrazole scaffold is efficiently achieved through a two-step sequence. This strategy is designed to first generate a key reactive intermediate, an α,β-unsaturated ester, which then undergoes cyclization with a substituted hydrazine.
Workflow Diagram:
Sources
Troubleshooting & Optimization
"common side reactions in the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate"
Welcome to the technical support center for the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial chemical transformation. Here, we will delve into the common side reactions, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Unraveling the Core Synthesis and Its Challenges
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate typically involves the electrophilic addition of bromine (Br₂) to Methyl 3,3-difluoroacrylate. The presence of two strongly electron-withdrawing fluorine atoms at the 3-position significantly deactivates the double bond towards electrophilic attack. This inherent lack of reactivity often necessitates more forcing reaction conditions, which in turn can lead to a higher propensity for side reactions.
A successful synthesis hinges on a delicate balance: promoting the desired electrophilic addition while suppressing competing pathways such as elimination and radical reactions. This guide will provide the insights needed to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Problem 1: Low Yield of the Desired Product and Presence of Unreacted Starting Material
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of unreacted Methyl 3,3-difluoroacrylate.
-
The isolated yield of Methyl 2,3-Dibromo-3,3-difluoropropionate is consistently low.
Root Cause Analysis: The electron-deficient nature of the starting alkene, Methyl 3,3-difluoroacrylate, makes it less nucleophilic and therefore less reactive towards electrophiles like bromine.[1] Incomplete conversion is a common issue if the reaction conditions are not optimized to overcome this activation barrier.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reaction time. | Allows more time for the slower electrophilic addition to proceed to completion. |
| Temperature | Gradually increase the reaction temperature. | Provides the necessary activation energy for the reaction. Monitor carefully to avoid promoting side reactions. |
| Solvent | Use a non-polar, inert solvent. | Solvents like dichloromethane or carbon tetrachloride are standard for bromination.[2] |
| Catalyst | Consider the use of a Lewis acid catalyst. | A mild Lewis acid can polarize the Br-Br bond, making the bromine a more potent electrophile.[1] |
Experimental Protocol: Optimizing Reaction Conditions
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
-
Dissolve Methyl 3,3-difluoroacrylate in a dry, inert solvent such as dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of bromine in the same solvent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours), monitoring the progress by TLC or GC.
-
If the reaction is still incomplete, consider gentle heating (e.g., 30-40 °C) while continuing to monitor.
Problem 2: Formation of a Significant Amount of an Unsaturated Monobromo Side Product
Symptoms:
-
Mass spectrometry indicates the presence of a compound with a mass corresponding to Methyl 2-bromo-3,3-difluoropropenoate or Methyl 3-bromo-3,3-difluoropropenoate.
-
¹H NMR shows vinylic proton signals.
Root Cause Analysis: This is indicative of a dehydrobromination reaction, where a molecule of HBr is eliminated from the desired product. This can occur if the reaction mixture is basic or if elevated temperatures are used, particularly during workup or purification. The presence of two electronegative fluorine atoms and a bromine atom can make the proton on the adjacent carbon acidic, facilitating its removal.
Solutions:
-
Control Temperature: Avoid excessive heating during the reaction and purification steps.
-
Neutral Workup: During the workup, wash the organic layer with a neutral aqueous solution (e.g., water or brine) instead of a basic solution like sodium bicarbonate, which can induce elimination.
-
Choice of Base (if necessary): If a base is required to quench unreacted bromine, use a mild, non-nucleophilic base and perform the quench at low temperatures.
Problem 3: Presence of Multiple Isomeric Dibromo Products
Symptoms:
-
GC or HPLC analysis shows multiple peaks with the same mass as the desired product.
-
Complex NMR spectra that are difficult to interpret.
Root Cause Analysis: While the primary mechanism of bromination of alkenes proceeds via a cyclic bromonium ion leading to anti-addition, side reactions under certain conditions can lead to syn-addition or other isomers.[2][3] Radical bromination, initiated by light or radical initiators, can also occur and may lead to a different product distribution.
Solutions:
-
Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent light-induced radical reactions.
-
Control Initiators: Ensure that the starting materials and solvent are free from radical initiators.
-
Purification: Careful column chromatography can often separate diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
A1: The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate.[2][3] The subsequent attack by the bromide ion occurs from the opposite face, resulting in anti-addition. Therefore, the expected products are the (2R,3S) and (2S,3R) enantiomers of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Q2: I observe a persistent orange or brown color in my reaction mixture even after a long reaction time. What does this indicate?
A2: The orange/brown color is characteristic of molecular bromine (Br₂).[3] Its persistence indicates that the bromine is not being fully consumed, which points to incomplete reaction with the alkene. This is likely due to the deactivation of the double bond by the fluorine atoms. Refer to the solutions in Problem 1 to drive the reaction to completion.
Q3: My purified product seems to degrade over time, turning yellow or brown. How can I improve its stability?
A3: Polyhalogenated compounds can be sensitive to light and heat, potentially undergoing slow elimination or decomposition. Store the purified product in a dark, cold, and inert environment (e.g., in an amber vial under nitrogen in a refrigerator or freezer).
Q4: What is the best method for purifying the crude product?
A4: The choice of purification method depends on the impurities present.
-
For removal of unreacted bromine: Wash the crude mixture with a dilute aqueous solution of sodium thiosulfate.
-
For removal of acidic impurities: A gentle wash with a saturated aqueous solution of sodium bicarbonate can be effective, but be mindful of the potential for dehydrobromination (see Problem 2 ). Perform this step at a low temperature.
-
For separation from side products: Flash column chromatography on silica gel is typically the most effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. General procedures for the purification of esters can be a useful reference.[4]
Visualizing the Reaction Pathways
The following diagrams illustrate the intended reaction pathway and a common side reaction.
Sources
- 1. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of Methyl 2,3-Dibromo-3,3-difluoropropionate
Welcome to the technical support guide for the purification of Methyl 2,3-Dibromo-3,3-difluoropropionate. This resource is designed for researchers, chemists, and drug development professionals who are working with this challenging, halogen-rich compound. Here, we address common issues and provide in-depth, field-tested guidance in a direct question-and-answer format to streamline your purification workflows.
Compound Profile & Primary Challenges
Methyl 2,3-Dibromo-3,3-difluoropropionate is a dense, high-boiling point liquid characterized by its vicinal dibromides and geminal difluorides adjacent to an ester functional group. Its purification is often complicated by several factors:
-
High Boiling Point: The presence of two bromine and two fluorine atoms significantly increases the molecular weight and intermolecular forces, leading to a high boiling point. The non-fluorinated analog, Methyl 2,3-dibromopropionate, boils at 83-86 °C at 10 mmHg, suggesting that the title compound will require high vacuum for distillation to prevent thermal decomposition.
-
Thermal Instability: Halogenated esters, particularly those with vicinal bromides, can be susceptible to thermal degradation, such as dehydrobromination, especially at elevated temperatures. This necessitates careful temperature control during any purification step.
-
Complex Impurity Profile: Syntheses can result in complex mixtures containing starting materials, partially halogenated intermediates, and by-products from side reactions. The similar polarities of these related species can make chromatographic separation difficult.[1]
-
Reactivity: The presence of two electrophilic carbons and an ester group means the compound can be sensitive to both nucleophilic and basic conditions, potentially leading to degradation during workup or purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect from the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate?
A: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the bromination of a suitable precursor like Methyl 3,3-difluoroacrylate, you should anticipate:
-
Unreacted Starting Materials: Residual acrylate precursor.
-
Solvent: Residual reaction solvent.
-
Over-brominated or Under-brominated Species: Compounds with incorrect halogen stoichiometry.
-
Dehydrohalogenated By-products: Elimination of HBr can form unsaturated species, which may further react or polymerize.
-
Hydrolysis Products: If water is present, hydrolysis of the methyl ester can yield the corresponding carboxylic acid.
Q2: My crude material is a dark, viscous oil. What is the first step I should take before attempting a high-end purification?
A: A preliminary cleanup is essential. A simple liquid-liquid extraction or filtration can remove many problematic impurities.
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane or diethyl ether. These solvents are effective at dissolving halogenated organic compounds.
-
Wash with a mild aqueous solution. A wash with a saturated sodium bicarbonate solution will remove acidic impurities (like HBr or the carboxylic acid by-product). Follow this with a wash with brine (saturated NaCl solution) to break up any emulsions and remove excess water.
-
Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure at a low temperature to obtain a cleaner, pre-purified crude product. This step is crucial to prevent clogging and improve separation efficiency in subsequent chromatography or distillation.[1][2]
Q3: Which primary purification technique is most suitable for this compound?
A: The choice depends heavily on the scale of your synthesis and the nature of the impurities. The following decision tree provides a general guideline.
Sources
Technical Support Center: Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
Welcome to the technical support center for the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this challenging synthesis. We will delve into the core principles of the reaction, provide a robust baseline protocol, and address common issues through a detailed troubleshooting guide and frequently asked questions. Our focus is on providing not just steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Overview of the Synthetic Challenge
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate typically proceeds via the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of a suitable precursor. The most logical and common starting material for this synthesis is Methyl 3,3-difluoroacrylate .
The primary challenge in this reaction stems from the nature of the starting material. The presence of two electron-withdrawing fluorine atoms at the 3-position, combined with the electron-withdrawing effect of the methyl ester group, renders the alkene double bond highly electron-deficient. This deactivation makes the alkene less nucleophilic and therefore less reactive towards electrophiles like bromine, often leading to sluggish reactions and low yields.[1]
Proposed Synthetic Pathway
The core transformation is the addition of bromine to the fluoroacrylate precursor.
Sources
"troubleshooting guide for reactions with Methyl 2,3-Dibromo-3,3-difluoropropionate"
Welcome to the technical support center for Methyl 2,3-Dibromo-3,3-difluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reactions involving this versatile, yet challenging, fluorinated building block. The unique structural features of Methyl 2,3-Dibromo-3,3-difluoropropionate, namely the vicinal dibromides and the gem-difluoro group, present specific challenges and opportunities in synthetic chemistry. This guide will help you navigate these complexities to achieve your desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of Methyl 2,3-Dibromo-3,3-difluoropropionate?
The primary reactive sites are the two carbon-bromine bonds at the C2 and C3 positions. These sites are susceptible to nucleophilic substitution. The ester functional group can also undergo hydrolysis under certain conditions. The presence of the electron-withdrawing gem-difluoro group at the C3 position significantly influences the reactivity of the adjacent C3-Br bond and the acidity of the proton at the C2 position.
Q2: What are the main safety precautions to consider when working with this compound?
Troubleshooting Guide for Nucleophilic Substitution Reactions
Problem 1: Low or No Conversion of Starting Material
You are attempting a nucleophilic substitution reaction, but analysis of the crude reaction mixture shows a significant amount of unreacted Methyl 2,3-Dibromo-3,3-difluoropropionate.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide, especially the C3-Br, which is sterically hindered and electronically influenced by the adjacent fluorine atoms.
-
Solution: Consider using a stronger nucleophile. For instance, if you are using a neutral amine, switching to its corresponding amide or using a stronger, non-nucleophilic base to deprotonate it in situ could increase the reaction rate. For SN2 reactions, a strong nucleophile with a negative charge is generally preferred.[6]
-
-
Inappropriate Solvent: The solvent plays a crucial role in substitution reactions.
-
Solution: For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the nucleophilic salt, leaving the anion more reactive. For SN1-type reactions, a polar protic solvent like ethanol or water would be more suitable.
-
-
Low Reaction Temperature: The activation energy for the substitution may not be reached at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC/MS. Be cautious, as higher temperatures can also promote side reactions like elimination.
-
Problem 2: Formation of Multiple Products and Side Reactions
Your reaction yields a complex mixture of products, making purification difficult and lowering the yield of the desired product.
Possible Causes & Solutions:
-
E2 Elimination: The proton at the C2 position is acidic due to the adjacent electron-withdrawing ester and bromine atom. A strong, sterically hindered base can preferentially abstract this proton, leading to an E2 elimination product.
-
Double Substitution: If your reaction conditions are harsh enough, the nucleophile might displace both bromine atoms.
-
Solution: Use a stoichiometric amount of the nucleophile (or a slight excess) and carefully monitor the reaction progress. Lowering the reaction temperature can also provide better control over the reaction.
-
-
Hydrolysis of the Ester: The presence of water and either acidic or basic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Solution: Ensure that all your reagents and solvents are anhydrous. If the nucleophile is a base, use a non-aqueous workup procedure.
-
Table 1: Favoring Substitution vs. Elimination
| Factor | To Favor SN2 Substitution | To Favor E2 Elimination |
| Nucleophile/Base | Strong, non-bulky (e.g., I⁻, N₃⁻) | Strong, bulky (e.g., t-BuOK) |
| Temperature | Lower temperature | Higher temperature |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar or polar aprotic |
Problem 3: Difficulty in Product Purification
You have successfully performed the reaction, but isolating the pure product is challenging due to the presence of closely related impurities.
Possible Causes & Solutions:
-
Similar Polarity of Products: Side products, such as the elimination product or diastereomers of the substitution product, may have similar polarities to the desired product, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: In some cases, it might be beneficial to derivatize the crude product mixture to alter the polarity of the components, making separation easier. The protecting group can then be removed in a subsequent step.
-
-
-
Residual Brominated Impurities: Unreacted starting material or partially reacted intermediates can co-elute with the product.
-
Solution: Consider a chemical treatment of the crude mixture before purification. For instance, a reducing agent could be used to convert remaining bromine compounds into more polar species that are easier to separate.[8]
-
Experimental Protocol: A Representative Nucleophilic Substitution
This protocol describes a general procedure for the substitution of the C2-bromide with an amine nucleophile.
Materials:
-
Methyl 2,3-Dibromo-3,3-difluoropropionate
-
Amine nucleophile (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 2,3-Dibromo-3,3-difluoropropionate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the amine nucleophile (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Reaction Pathways
This diagram illustrates the competition between the desired SN2 substitution and the potential E2 elimination side reaction.
Caption: SN2 vs. E2 pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a step-by-step guide for troubleshooting low-yield reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Vertex AI Search. (n.d.). Cas No.99953-33-0 Methyl 3-bromo-2,2-difluoropropanoate.
-
PubChem. (n.d.). Methyl 2,3-dibromopropionate. Retrieved from [Link]
- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
-
Haz-Map. (n.d.). Methyl 2,3-dibromopropionate - Hazardous Agents. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2,3-dibromo-3-phenylpropanoate. Retrieved from [Link]
-
GSRS. (n.d.). METHYL 2,3-DIBROMOPROPIONATE. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
YouTube. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. Retrieved from [Link]
-
ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. Retrieved from [Link]
-
YouTube. (2015, October 27). Nucleophilic Substitution: Practice Problems. Retrieved from [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,3-difluoropropanoate. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2-chloro-3-fluoropropane. Retrieved from [Link]
Sources
- 1. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2,3-dibromopropionate - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2,3-Dibromo-3,3-difluoropropionate
Welcome to the technical support center for the synthesis and optimization of Methyl 2,3-Dibromo-3,3-difluoropropionate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize this reaction with confidence.
Overview of the Synthesis
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate is achieved via the electrophilic addition of molecular bromine (Br₂) to the carbon-carbon double bond of Methyl 3,3-difluoroacrylate. While seemingly straightforward, the presence of the electron-withdrawing difluoromethyl and ester groups deactivates the alkene, making the reaction kinetics and conditions critical for achieving high yield and purity.
The core transformation is as follows:
Reaction Scheme: Methyl 3,3-difluoroacrylate + Bromine → Methyl 2,3-Dibromo-3,3-difluoropropionate
This guide addresses the common challenges associated with this reaction, including incomplete conversion, side-product formation, and purification difficulties.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered during the synthesis.
Q1: My reaction is very slow or appears to have stalled. What are the likely causes and solutions?
A1: This is a common issue due to the electron-deficient nature of the starting acrylate.
-
Causality: The fluorine and ester groups pull electron density away from the double bond, making it less nucleophilic and therefore less reactive towards the electrophile (bromine).
-
Troubleshooting Steps:
-
Temperature Control: While many brominations are run at 0°C to control exotherms, this deactivated system may require higher temperatures to proceed at a reasonable rate. Cautiously increase the temperature to room temperature or slightly above (e.g., 40°C), monitoring carefully for any sudden exotherm. A patent for a similar synthesis notes reaction temperatures between 50-100°C, though this requires excellent temperature control.[1]
-
Solvent Choice: The solvent can influence reaction rates. Highly non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are standard. However, a more polar, non-participating solvent might be considered. Ensure your solvent is anhydrous, as water can lead to the formation of bromohydrin byproducts.[2]
-
Catalyst (Lewis Acid): While not always necessary, a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) can be used to polarize the Br-Br bond, creating a more potent electrophile.[3] Use this as a last resort, as it can also increase side reactions. Start with a very small catalytic amount (e.g., 0.5 mol%).
-
Q2: The reaction mixture has a persistent dark red/brown color even after the recommended reaction time. What does this mean?
A2: This indicates the presence of unreacted molecular bromine (Br₂).
-
Causality: Either the reaction has not gone to completion, or you have added an excess of bromine that has not been consumed.
-
Solutions:
-
Confirm Reaction Completion: Before quenching, analyze a small aliquot of the reaction mixture by TLC or GC-MS to check for the presence of the starting material (Methyl 3,3-difluoroacrylate). If starting material remains, the reaction is incomplete. Consider extending the reaction time or slightly increasing the temperature as described in Q1.
-
Quenching: If the reaction is complete, the excess bromine must be neutralized during the workup. This is a standard and expected step. Add a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), dropwise until the color dissipates to a colorless or pale yellow state.
-
Q3: My final product is impure. What are the likely side products and how can I avoid them?
A3: Impurities often arise from the reaction itself or the workup procedure.
-
Likely Impurities & Causes:
-
Unreacted Starting Material: Caused by incomplete reaction (see Q1).
-
Mono-brominated Species: Potentially formed, though less common in this specific reaction.
-
Bromohydrin: If water is present in the reaction mixture, it can compete with the bromide ion (Br⁻) as a nucleophile to attack the bromonium ion intermediate, resulting in a bromohydrin byproduct.[2]
-
-
Prevention & Purification:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize bromohydrin formation.
-
Optimize Stoichiometry: Use a carefully measured amount of bromine, typically between 1.0 and 1.1 molar equivalents relative to the acrylate. A large excess can complicate purification.
-
Purification Method: The crude product will likely require purification.
-
Vacuum Distillation: Methyl 2,3-Dibromo-3,3-difluoropropionate has an estimated boiling point that should be suitable for vacuum distillation.[4] This is often the most effective method for removing non-volatile impurities.
-
Column Chromatography: If distillation is not feasible, silica gel chromatography can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.
-
-
Q4: How do I properly handle and store the reagents for this reaction?
A4: Safety is paramount, especially when working with bromine and hydrobromic acid (which can be generated).
-
Bromine (Br₂):
-
Hydrobromic Acid (HBr):
-
Hazards: A strong, corrosive acid that can cause severe burns upon contact or inhalation.[7][8]
-
Storage: Store in corrosion-resistant containers (glass or HDPE) in a cool, dry, well-ventilated area away from incompatible materials like oxidizers and strong bases.[6][9] Use secondary containment trays.[6]
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/extraction. 3. Side reaction consuming starting material. | 1. Monitor reaction by TLC/GC; consider increasing temperature or reaction time. 2. Ensure proper phase separation during extraction; perform multiple extractions with smaller volumes of solvent. 3. Ensure anhydrous conditions to prevent bromohydrin formation. |
| Dark Product Color | Presence of residual bromine or iodine (from stabilizer). | Wash the organic layer thoroughly with sodium thiosulfate solution during workup. If color persists, consider passing the crude product through a small plug of silica gel. |
| Difficult Purification | Boiling points of product and impurities are too close. | Use fractional vacuum distillation with a short Vigreux column. Alternatively, high-performance liquid chromatography (HPLC) may be required for very high purity. |
| Exotherm / Runaway | Addition rate of bromine is too fast. | Immediately slow or stop the addition and apply external cooling (ice bath). Always add bromine slowly and monitor the internal temperature. |
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
This protocol is a recommended starting point for optimization.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Materials:
-
Methyl 3,3-difluoroacrylate
-
Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Methyl 3,3-difluoroacrylate (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Bromine Addition: Dissolve bromine (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred acrylate solution over 30-60 minutes. Critically, maintain the internal reaction temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (staining with potassium permanganate) or GC-MS. The reaction is complete when the starting material spot/peak is no longer visible.
-
Quenching: Once complete, cool the mixture again in an ice bath. Slowly add saturated sodium thiosulfate solution until the red-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with DCM.
-
Washing & Drying: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield Methyl 2,3-Dibromo-3,3-difluoropropionate as a clear liquid.[4]
Protocol 2: Quality Control & Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): The most effective tool for monitoring reaction progress and assessing the purity of the final product. The mass spectrum should show the correct molecular ion peak and fragmentation pattern.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR will be the most informative for confirming the structure. Expect to see signals for the methyl ester protons and the two diastereotopic protons on the dibrominated ethyl chain.
-
¹³C NMR: Will show characteristic shifts for the carbonyl carbon, the two bromine-bearing carbons, and the methyl ester carbon. The C-F couplings will be evident.
-
¹⁹F NMR: Should show a characteristic signal for the -CF₂ group.
-
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting common synthesis issues.
Mechanistic Insight
The reaction proceeds through a cyclic bromonium ion intermediate. This mechanism explains the observed anti-addition stereochemistry, where the two bromine atoms add to opposite faces of the original double bond.
Mechanism Diagram:
Caption: Mechanism of electrophilic addition of bromine to the acrylate.
By understanding these principles and utilizing the troubleshooting guide, researchers can effectively optimize the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate for their specific applications.
References
- National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Odyssey Organics. (2025, July 10). Safe Handling and Supply of Hydrobromic Acid (HBr)
- Carl ROTH.
- ICL-IP. HYDROBROMIC ACID - AWS.
- Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.
- LibreTexts Chemistry. (2022, September 24). 16.
- Bumgardner, C. L., et al. (1992). General Method for the Preparation of β,β-Difluoroacrylates Using BrF3. Journal of Fluorine Chemistry.
- Arborpharmchem. Cas No.
- Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
- ChemicalBook.
- Google Patents. (CN101560147A) Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
- PubChem - NIH.
- Global Substance Registration System.
- Sigma-Aldrich.
- Leah4sci. (2012, October 17).
- MDPI. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
- Ashenhurst, J. Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
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- 4. Methyl 2,3-dibromopropionate = 97.0 GC 1729-67-5 [sigmaaldrich.com]
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Technical Support Center: Degradation Pathways of Methyl 2,3-Dibromo-3,3-difluoropropionate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3-Dibromo-3,3-difluoropropionate is a polyhalogenated ester of significant interest in synthetic chemistry, potentially as a building block in the development of novel pharmaceuticals and materials. Its reactivity is dictated by the interplay of several functional groups: a methyl ester, vicinal dibromides, and geminal difluorides on the C3 carbon. Understanding its stability and degradation pathways is critical for its effective use, storage, and for predicting the fate of any related compounds in biological or environmental systems.
This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to assist researchers in anticipating and resolving challenges during their experiments with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during degradation studies of Methyl 2,3-Dibromo-3,3-difluoropropionate, categorized by the suspected degradation pathway.
Issue Category 1: Hydrolytic Degradation
Hydrolysis, the cleavage of the ester linkage by water, is a fundamental degradation pathway for ester-containing compounds.[1][2] For this molecule, the reaction is expected to yield 2,3-Dibromo-3,3-difluoropropionic acid and methanol.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or slow hydrolysis. | 1. Neutral pH: Uncatalyzed hydrolysis can be slow. 2. Low Temperature: Reaction kinetics are temperature-dependent. 3. Biphasic System: Limited solubility of the substrate in the aqueous medium. | 1. Catalysis: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) to accelerate the reaction.[3] Note that basic conditions may also promote other reactions (see below). 2. Increase Temperature: Gently heat the reaction mixture. Monitor for potential thermal decomposition. 3. Co-solvent: Introduce a water-miscible organic solvent (e.g., THF, acetonitrile) to create a homogeneous reaction mixture. |
| Formation of unexpected byproducts. | 1. Base-promoted Elimination: Strong basic conditions can lead to dehydrohalogenation (loss of HBr) to form an alkene.[4][5] 2. Further Degradation: The initial hydrolysis product, the carboxylic acid, might undergo further degradation under harsh conditions. | 1. Milder Conditions: Use a weaker base or acidic conditions for hydrolysis. Alternatively, use enzymatic hydrolysis (e.g., with an esterase) for higher specificity under mild conditions.[6] 2. Reaction Monitoring: Use time-course analysis (e.g., via HPLC or GC) to identify the initial hydrolysis product and determine when subsequent degradation begins. |
Issue Category 2: Nucleophilic Substitution/Elimination
The presence of two bromine atoms, which are good leaving groups, makes the carbon backbone susceptible to nucleophilic attack and elimination reactions.[4][7]
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Complex mixture of products when reacting with a nucleophile. | 1. Multiple Reaction Sites: The nucleophile can attack at C2 or C3, leading to a mixture of substitution products. 2. SN1 vs. SN2 Pathways: The reaction mechanism may vary depending on the substrate, nucleophile, and solvent. 3. Competing Elimination: Elimination reactions (E1 or E2) can compete with substitution, especially with strong, sterically hindered bases.[8] | 1. Control Stoichiometry: Use a controlled amount of the nucleophile to favor monosubstitution. 2. Optimize Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor SN2 reactions, which are typically more regioselective. 3. Lower Temperature: Reduce the reaction temperature to disfavor elimination, which often has a higher activation energy than substitution. |
| No reaction with a nucleophile. | 1. Poor Nucleophile: The chosen nucleophile may not be strong enough. 2. Steric Hindrance: The difluoro group and the adjacent bromine atom may sterically hinder the approach of the nucleophile. | 1. Stronger Nucleophile: Select a more potent nucleophile. 2. Less Hindered Nucleophile: If steric hindrance is suspected, use a smaller nucleophile. |
Issue Category 3: Thermal Degradation
High temperatures can induce decomposition, leading to a variety of products. For fluorinated compounds, this can involve the elimination of HF or other fragments.[9][10]
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Sample decomposition in the GC injector. | 1. High Injector Temperature: The compound is thermally labile at the set temperature. 2. Active Sites in the Injector: Catalytic degradation on hot metal surfaces or dirty liners. | 1. Lower Injector Temperature: Reduce the injector temperature in increments of 10-20°C. 2. Use a Cooled Injection Technique: If available, use a programmable temperature vaporization (PTV) inlet. 3. Inert Liner: Use a deactivated (silanized) injector liner.[11] |
| Broad or tailing peaks in GC analysis. | 1. On-column Degradation: The compound is degrading on the GC column itself. 2. Column Bleed: High temperatures can cause stationary phase degradation, which can interact with the analyte. | 1. Lower Oven Temperature: Use the lowest possible oven temperature program that still provides adequate separation. 2. Use a More Inert Column: Select a column with a highly inert stationary phase. 3. Column Maintenance: Trim the front end of the column to remove active sites.[12] |
Issue Category 4: Photodegradation
Organobromine compounds are known to be susceptible to photodegradation, often through the homolytic cleavage of the C-Br bond.[13][14]
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Sample degrades upon storage or during the experiment. | 1. Exposure to Light: The compound is photolabile. | 1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Conduct experiments in a fume hood with the sash down and, if necessary, under amber or red light. |
| Formation of numerous, difficult-to-identify products. | 1. Radical Reactions: Photolysis can initiate radical chain reactions, leading to a complex product mixture. | 1. Use a Radical Scavenger: In mechanistic studies, the addition of a radical scavenger can help confirm a radical-mediated pathway. 2. Control Wavelength: Use a light source with a specific wavelength to potentially achieve more selective degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate?
A1: Based on its structure, the most probable degradation pathways are:
-
Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid and methanol. This can be catalyzed by acid or base.[1]
-
Nucleophilic Substitution: Displacement of one or both bromine atoms by a nucleophile.[4][7]
-
Elimination (Dehydrohalogenation): Removal of HBr with a strong base to form an alkene.[5]
-
Thermal Decomposition: Fragmentation at high temperatures, potentially leading to the elimination of HF, HBr, or other small molecules.[10]
-
Photodegradation: Cleavage of the C-Br bonds upon exposure to UV light, likely initiating radical reactions.[13][14]
Q2: How can I monitor the degradation of this compound?
A2: Chromatographic techniques are ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is excellent for monitoring the disappearance of the parent compound and the appearance of less volatile, more polar products like the carboxylic acid from hydrolysis.[14]
Q3: I am seeing poor peak shapes for my compound in GC-MS. What should I do?
A3: Poor peak shape (e.g., tailing) for halogenated compounds often points to activity in the system.[15]
-
Check the Injector Liner: The liner may have active sites. Replace it with a new, deactivated liner.[11]
-
Column Maintenance: The front of the GC column can accumulate non-volatile residues or become active. Trim 10-15 cm from the front of the column.[12]
-
Lower Temperatures: Your compound may be degrading at the injector or oven temperatures. Systematically lower these temperatures to find a balance between stability and good chromatography.
Q4: What are the primary safety concerns when working with this compound?
A4: While specific toxicity data is unavailable, it should be handled with the precautions typical for polyhalogenated organic compounds.[16]
-
Inhalation/Contact: Assume it is toxic and an irritant. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but check for breakthrough times if extensive handling is required).[17][18]
-
Thermal Decomposition Products: Be aware that thermal degradation can release toxic and corrosive gases such as HF and HBr.[10]
-
Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste, following your institution's guidelines.
Q5: How should I store Methyl 2,3-Dibromo-3,3-difluoropropionate?
A5: To ensure stability, store the compound in a tightly sealed, amber glass vial to protect it from moisture and light.[14] It should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.
Proposed Degradation Pathways & Experimental Workflows
Visualizing Potential Degradation
The following diagrams illustrate the likely chemical transformations that Methyl 2,3-Dibromo-3,3-difluoropropionate may undergo.
Caption: Proposed degradation pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate.
General Experimental Workflow for Degradation Studies
This workflow provides a systematic approach to studying the degradation of the target compound.
Caption: A general workflow for kinetic studies of chemical degradation.
Exemplary Experimental Protocols
These are generalized protocols. Concentrations, temperatures, and analytical methods should be optimized for your specific experimental setup.
Protocol 1: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 2,3-Dibromo-3,3-difluoropropionate in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In three separate amber HPLC vials, add 10 µL of the stock solution to:
-
Vial A (Acidic): 990 µL of 0.1 M HCl.
-
Vial B (Basic): 990 µL of 0.1 M NaOH.
-
Vial C (Neutral): 990 µL of HPLC-grade water.
-
-
Incubation: Place the vials in a heating block set to 50°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a vial from each condition, cool it to room temperature, and analyze immediately by HPLC-UV/MS.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks. The primary hydrolysis product is expected to be more polar and thus have a shorter retention time on a reverse-phase column.
Protocol 2: GC-MS Method for Thermal Stability Assessment
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile solvent like ethyl acetate.
-
GC-MS Parameters (Starting Point):
-
Inlet: Splitless mode.
-
Injector Temperature: Start at 200°C.
-
Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min.
-
MS: Scan from m/z 40 to 400.
-
-
Troubleshooting Run: Inject the sample. If the peak is small, tailing, or if additional peaks are present that are not in the original standard, this suggests thermal degradation.
-
Optimization:
-
Sequentially lower the injector temperature by 20°C increments and re-inject to find the optimal temperature that minimizes degradation while ensuring efficient vaporization.
-
If degradation persists, inspect and replace the injector liner with a freshly deactivated one.
-
References
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7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020). Chemistry LibreTexts. Available at: [Link]
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Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022). MDPI. Available at: [Link]
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Reaction of Alkyl Halides Experiment. PraxiLabs. Available at: [Link]
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Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC - PubMed Central. Available at: [Link]
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Degradation of ester bond based polymers. (a) Hydrolytic cleavage of... ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Available at: [Link]
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Elimination reactions - Dehydrohalogenation. (2018). YouTube. Available at: [Link]
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Reactions of Dihalides. (2023). Chemistry LibreTexts. Available at: [Link]
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Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). MDPI. Available at: [Link]
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Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012). PubMed. Available at: [Link]
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Working safely with solvents. (2021). University College London. Available at: [Link]
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Dehalogenation. Wikipedia. Available at: [Link]
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Polyhalogen Compounds: Applications, Properties, Uses. (2023). EMBIBE. Available at: [Link]
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Electrophilic addition reactions - vicinal dihalide and halohydrin formation. (2020). YouTube. Available at: [Link]
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Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. Available at: [Link]
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Polytetrafluoroethylene. Wikipedia. Available at: [Link]
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Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. Available at: [Link]
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"how to avoid impurities in Methyl 2,3-Dibromo-3,3-difluoropropionate synthesis"
Technical Support Center: Methyl 2,3-Dibromo-3,3-difluoropropionate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate. Purity of this key intermediate is critical for downstream applications. This document provides in-depth troubleshooting advice and validated protocols to help you identify, control, and eliminate common impurities.
Section 1: Understanding the Core Synthesis and Impurity Pathways
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate is primarily achieved through the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of its precursor, Methyl 3,3-difluoroacrylate. While seemingly straightforward, the electron-withdrawing nature of the fluorine atoms and the ester group significantly influences the reactivity of the alkene, making the reaction susceptible to specific side reactions and incomplete conversion.[1]
Primary Synthesis Workflow
The fundamental transformation is the conversion of the starting acrylate to the desired vicinal dibromide.
Caption: High-level overview of the synthesis pathway.
FAQ: What are the most common impurities and where do they come from?
Answer: Impurities can originate from the starting materials, side reactions during bromination, or degradation during work-up and purification. Below is a breakdown of the most probable species.
| Impurity Name | Structure | Probable Origin |
| Unreacted Starting Material | Methyl 3,3-difluoroacrylate | Incomplete reaction due to insufficient bromine, low temperature, or short reaction time. |
| Monobromo Species | Methyl 2-Bromo-3,3-difluoropropionate | Incomplete bromination or protonation of the intermediate by trace acid. |
| Solvent Adducts | e.g., Methyl 2-Bromo-3-chloro-3,3-difluoropropionate | If a chlorinated solvent (e.g., CH₂Cl₂) is used, the solvent can act as a nucleophile. |
| Polymeric Materials | High MW oligomers/polymers | Radical-initiated polymerization of the starting acrylate, often triggered by light or impurities. |
| Degradation Products | e.g., 2,3-Dibromo-3,3-difluoropropanoic acid | Hydrolysis of the methyl ester during aqueous work-up, especially if conditions become basic or are prolonged. |
| Residual Bromine (Br₂) | N/A | Excess bromine from the reaction that was not quenched during work-up. |
Mechanistic Insight: Why Side Products Form
The key to preventing impurities is understanding the reaction mechanism. The bromination of an alkene proceeds through a cyclic bromonium ion intermediate.[2][3][4][5] The subsequent nucleophilic attack by the bromide ion (Br⁻) yields the desired anti-addition product.
However, because the starting acrylate is electron-deficient, this reaction can be sluggish, requiring careful control of conditions to avoid alternative pathways.[1]
Sources
- 1. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Stereoselective Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate Analogs
Welcome to the technical support center for the stereoselective synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
I. Introduction to the Challenge
The stereoselective synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate and its analogs presents a significant challenge in synthetic organic chemistry. These fluorinated building blocks are of high interest in medicinal chemistry due to the unique properties that fluorine atoms impart to bioactive molecules.[1][2][3] However, controlling the stereochemistry at the C2 and C3 positions during the dibromination of the difluoroacrylate precursor is a formidable task. The presence of the gem-difluoro group at the C3 position significantly influences the reactivity and stereochemical outcome of the reaction.
This guide will provide in-depth technical insights and practical solutions to common problems encountered in this synthesis, focusing on achieving high diastereoselectivity.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My dibromination reaction of Methyl 2-fluoroacrylate results in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the bromination of fluorinated acrylates is a common hurdle. The primary reason for low selectivity is often the formation of a flexible bromonium ion intermediate, which can be attacked by the bromide ion from either face with similar ease. Here are several strategies to enhance the diastereomeric ratio:
-
Solvent Effects: The choice of solvent plays a crucial role in stabilizing the reaction intermediates. Non-polar solvents, such as hexane or carbon tetrachloride, are generally preferred as they can promote a more ordered transition state, potentially leading to higher stereoselectivity. In contrast, polar aprotic solvents like THF or DCM might solvate the intermediates to a greater extent, leading to a less organized transition state and lower selectivity.
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Temperature Control: Lowering the reaction temperature is a classic strategy to improve stereoselectivity. At lower temperatures, the kinetic differences between the diastereomeric transition states become more pronounced, favoring the formation of the thermodynamically more stable product. We recommend performing the reaction at temperatures ranging from -78 °C to 0 °C.
-
Brominating Agent: The choice of brominating agent can significantly impact the outcome. While molecular bromine (Br₂) is commonly used, other N-bromo reagents like N-Bromosuccinimide (NBS) can offer better selectivity in some cases.[4] The use of a less reactive brominating agent can lead to a more selective reaction.
-
Chiral Catalysis: The use of chiral catalysts is a powerful approach to induce stereoselectivity.[5][6][7] Chiral Lewis acids or organocatalysts can coordinate to the substrate or the brominating agent, creating a chiral environment that directs the attack of the bromide ion to one face of the bromonium ion intermediate.[4][6]
-
Example Catalyst Systems: Chiral thiourea or squaramide-based catalysts have shown promise in related stereoselective halogenations.[4] These catalysts can activate the electrophilic bromine source through hydrogen bonding.
-
Workflow for Optimizing Diastereoselectivity
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]
- 5. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. ethz.ch [ethz.ch]
Technical Support Center: Managing Exothermic Reactions of Methyl 2,3-Dibromo-3,3-difluoropropionate
Introduction
Welcome to the Technical Support Center for handling reactions involving Methyl 2,3-Dibromo-3,3-difluoropropionate. This guide is intended for researchers, scientists, and drug development professionals. The unique structure of this polyhalogenated compound, featuring vicinal bromine atoms and geminal fluorine atoms on a propionate backbone, presents significant reactivity and thermal hazards. Improper handling can lead to rapid, uncontrolled exothermic events, posing a severe risk to laboratory personnel and equipment.
This document provides in-depth, experience-driven guidance to help you anticipate, manage, and control the thermal profile of your reactions. By understanding the underlying chemical principles and adhering to the protocols outlined here, you can ensure safer and more reproducible experimental outcomes.
Core Principles: Understanding the Hazard
The primary hazard associated with Methyl 2,3-Dibromo-3,3-difluoropropionate reactions is the potential for a thermal runaway . A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn releases more heat and further accelerates the reaction.[1][2] This can lead to a violent release of energy, pressure buildup, and potentially an explosion.[3][4][5]
Several factors contribute to this risk:
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Strain Release: The presence of multiple bulky halogen atoms on adjacent carbons can create steric and electronic strain. Reactions that eliminate these groups are often highly favorable and thus highly exothermic.
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Weak C-Br Bonds: The carbon-bromine bonds are weaker than C-H or C-F bonds and are susceptible to cleavage, which can initiate decomposition pathways.
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Decomposition Pathways: At elevated temperatures, polyhalogenated alkanes can decompose, potentially forming highly toxic and reactive species like hydrogen halides.[6][7]
The key to safety is prevention and control . This guide is structured to address the most common questions and troubleshooting scenarios you may encounter.
Frequently Asked Questions (FAQs)
Q1: My reaction temperature is increasing much faster than expected after adding my reagent. What is happening and what is the immediate course of action?
A1: You are likely observing the onset of a thermal runaway. The rapid temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system.
Immediate Actions (Emergency Protocol):
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Stop Reagent Addition: Immediately cease the addition of any limiting reagents.
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Maximize Cooling: If using a cooling bath, add more coolant (e.g., dry ice) to crash cool the vessel. If using a jacketed reactor, ensure the cooling fluid is at its maximum flow and lowest setpoint.
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Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the vessel walls.
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Prepare for Quenching: Have a pre-chilled, non-reactive quenching agent (e.g., a cold solvent like toluene or a weak acid/base solution, depending on your reaction chemistry) ready. If the temperature continues to climb uncontrollably, a controlled quench may be necessary. This should only be done if you have assessed the compatibility of the quencher with your reaction mixture.
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Alert Personnel and Evacuate if Necessary: Inform colleagues in the immediate vicinity of the situation. If the temperature exceeds the boiling point of the solvent or continues to rise uncontrollably despite interventions, evacuate the area and contact your institution's emergency response team.
Q2: What are the critical parameters to consider when planning a reaction with Methyl 2,3-Dibromo-3,3-difluoropropionate to prevent an exotherm?
A2: Proactive planning is the most effective safety measure. Consider the following:
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Reagent Addition Rate: The rate of addition for your key reagent (e.g., nucleophile, base) should be slow and controlled, ideally using a syringe pump or a dropping funnel. This ensures the reaction's heat generation never overwhelms the cooling system's capacity.[8]
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Concentration: Run the reaction at a lower concentration. A larger volume of solvent acts as a heat sink, absorbing thermal energy and moderating temperature changes.
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Cooling Capacity: Ensure your cooling bath or jacketed reactor is appropriately sized for the reaction scale. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[8]
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Temperature Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture, not just in the cooling bath, for accurate real-time monitoring.
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Stirring: Efficient stirring is crucial for uniform temperature distribution and effective heat transfer.
Q3: I need to scale up my reaction from a 50 mL flask to a 5 L reactor. What are the primary safety concerns?
A3: Scaling up exothermic reactions is a significant challenge and a common cause of laboratory accidents.[5] The most critical issue is the change in the surface-area-to-volume ratio .
| Parameter | Small Scale (Flask) | Large Scale (Reactor) | Implication |
| Volume | Increases by a factor of 100 (50 mL to 5 L) | - | - |
| Surface Area | Increases by a much smaller factor | - | Heat removal becomes significantly less efficient.[8] |
| Heat Generation | Proportional to volume | Increases by a factor of 100 | The system will generate 100x more heat. |
| Heat Dissipation | Proportional to surface area | Increases by a much smaller factor | The ability to cool the reaction does not keep pace with the heat being generated. |
Key Actions for Safe Scale-Up:
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Perform a Hazard Analysis: Conduct a thorough risk assessment. Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the total energy release.
-
Re-optimize Dosing: The reagent addition time must be significantly extended. What took minutes on a small scale may require hours on a large scale.[8]
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Use a Jacketed Reactor: A jacketed reactor with a powerful circulator provides far superior temperature control compared to a simple cooling bath.
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Install Safety Controls: Equip the reactor with pressure relief valves, rupture discs, and an emergency quenching system.[3][4]
Q4: Are there alternative technologies that can better manage the exothermic profile of these reactions?
A4: Yes, flow chemistry (or continuous flow processing) is an excellent enabling technology for managing highly exothermic reactions.[9]
Advantages of Flow Chemistry:
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Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[10][11][12]
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Enhanced Safety: The total volume of reactive material at any given moment is very small, minimizing the potential hazard of a runaway.[9]
-
Precise Control: Temperature, pressure, and residence time are controlled with high precision, leading to more reproducible results and often higher yields.[10]
A typical flow setup involves pumping streams of the substrate and reagent to a T-mixer, where they combine and enter a temperature-controlled reactor coil. The product stream is then collected after the appropriate residence time.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Standard Laboratory Setup for a Controlled Reaction
This protocol outlines a baseline setup for a 100 mL scale reaction.
Equipment:
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Three-neck round-bottom flask
-
Overhead mechanical stirrer (preferred over magnetic stir bar for viscous mixtures)
-
Digital thermometer with probe immersed in the reaction mixture
-
Syringe pump with gas-tight syringe for reagent addition
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)
-
Cooling bath (e.g., dry ice/acetone, -78°C)
Procedure:
-
Assembly: Assemble the glassware in a fume hood. Ensure all joints are properly sealed.
-
Inerting: Purge the system with an inert gas for 10-15 minutes.
-
Initial Charge: Charge the flask with Methyl 2,3-Dibromo-3,3-difluoropropionate and the solvent.
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Cooling: Cool the mixture to the desired initial temperature (e.g., -70°C) before starting the reagent addition.
-
Reagent Addition: Begin the slow, subsurface addition of the second reagent via the syringe pump over a calculated period (e.g., 1-2 hours).
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Monitoring: Continuously monitor the internal temperature. A rise of more than 5°C from the setpoint during addition is a sign that the addition rate is too fast.
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Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for the specified time, monitoring for any delayed exotherm.
-
Quenching: Slowly and carefully add a pre-chilled quenching solution while monitoring the temperature.
Visualization: Thermal Runaway Prevention Workflow
The following diagram illustrates the decision-making process for managing a potentially exothermic reaction.
Caption: Decision workflow for managing exothermic reactions.
References
-
Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]
-
Bergman, A., Hagman, A., Jacobsson, S., Jansson, B., & Ahlman, M. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250. [Link]
-
Britton, J., & Raston, C. L. (2017). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Omega, 2(10), 6575-6585. [Link]
-
Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. (2024). PharmaFeatures. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1284-1303. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2024). Patsnap Eureka. [Link]
-
Halogen Reactions Procedure. (n.d.). Florida State University, Department of Chemistry. [Link]
-
Runaway reactions, case studies, lessons learned. (2017). ARIA Technologies. [Link]
-
Polyhalogenated Alkanes and Alkenes. (2021). Chemistry LibreTexts. [Link]
-
Case Studies of Incidents in Runaway Reactions and Emergency Relief. (2008). ResearchGate. [Link]
-
Thermal decomposition. (n.d.). Wikipedia. [Link]
-
Thermal runaway. (n.d.). Wikipedia. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]
-
Halogen Reactions Lab Procedure. (n.d.). Florida State University, Department of Chemistry & Biochemistry. [Link]
-
Copelli, S., Derudi, M., & Rota, R. (2011). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 26, 13-18. [Link]
Sources
- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. researchgate.net [researchgate.net]
- 5. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 6. Thermal degradation of polychlorinated alkanes (Journal Article) | ETDEWEB [osti.gov]
- 7. fishersci.com [fishersci.com]
- 8. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 9. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Analytical Strategies for Methyl 2,3-Dibromo-3,3-difluoropropionate Reactions
Welcome to the technical support center for the analysis of Methyl 2,3-Dibromo-3,3-difluoropropionate and its associated reaction mixtures. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing with and analyzing this highly functionalized molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to empower your experimental success. The unique combination of vicinal dibromides and a geminal difluoro group presents distinct challenges in byproduct formation and analytical detection. This resource provides a structured approach to anticipating these byproducts and troubleshooting their analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in reactions involving Methyl 2,3-Dibromo-3,3-difluoropropionate?
A1: The primary reactivity centers are the vicinal dibromides and the methyl ester. Depending on your reaction conditions (e.g., presence of base, nucleophiles, reducing agents, or water), you can anticipate several classes of byproducts.
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Elimination Products: The most common side reactions for vicinal dihalides are dehalogenation (loss of Br₂) and dehydrohalogenation (loss of HBr).
-
Dehydrobromination: Base-mediated elimination of HBr will likely form Methyl 2-bromo-3,3-difluoropropenoate .
-
Reductive Dehalogenation: In the presence of a reducing agent (like zinc dust or iodide ions), elimination of both bromine atoms can occur to yield Methyl 3,3-difluoro-2-propenoate .
-
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis under either acidic or basic aqueous conditions, leading to the formation of 2,3-Dibromo-3,3-difluoropropanoic acid .
-
Substitution Products: While less common for vicinal dihalides compared to elimination, nucleophilic substitution of one or both bromine atoms may occur, depending on the strength and nature of the nucleophile used in your reaction.
A summary of potential byproducts is presented below.
| Byproduct Class | Potential Structure | Common Cause |
| Dehydrobromination | Methyl 2-bromo-3,3-difluoropropenoate | Presence of a base (e.g., amines, hydroxides) |
| Dehalogenation | Methyl 3,3-difluoro-2-propenoate | Presence of a reducing agent (e.g., Zn, NaI) |
| Hydrolysis | 2,3-Dibromo-3,3-difluoropropanoic acid | Presence of water (acidic or basic conditions) |
| Substitution | Varies based on nucleophile | Strong nucleophiles in the reaction mixture |
Q2: Which primary analytical technique should I choose: GC-MS, LC-MS, or NMR?
A2: The optimal technique depends on your analytical goal: speed, sensitivity, identification of unknowns, or quantification. No single method is universally superior; they are complementary.
-
GC-MS is excellent for identifying and quantifying volatile and thermally stable compounds. It is ideal for detecting the starting material and the more volatile elimination byproducts.
-
LC-MS is the preferred method for less volatile or thermally sensitive compounds, such as the hydrolysis byproduct (carboxylic acid) or higher molecular weight substitution products. It often provides superior sensitivity.
-
¹⁹F NMR is an exceptionally powerful tool for identifying and quantifying all fluorine-containing species in your mixture without the need for reference standards. It provides unambiguous confirmation of the fluorine environment in unknown byproducts.
The following workflow can guide your decision-making process.
Caption: Analytical method selection workflow.
Troubleshooting Guide: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a first-line technique for monitoring reaction progress and identifying volatile byproducts.
Q3: My chromatogram shows tailing peaks for the parent compound. What is the cause and how do I fix it?
A3: Peak tailing is typically caused by active sites in the injection port or on the column, which interact with polar or reactive analytes. Halogenated compounds can be particularly susceptible.
-
Causality: Active sites are locations in the GC flow path (e.g., metal surfaces, silanol groups on the liner or column) that can adsorb analytes through hydrogen bonding or other interactions. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Check the Inlet Liner: The liner is the most common source of activity.
-
Action: Replace the inlet liner with a new, deactivated liner. Using a liner with glass wool can sometimes help trap non-volatile residues, but the wool itself can be a source of activity. Consider a liner without wool or one with deactivated wool.
-
-
Perform Inlet Maintenance: If a new liner doesn't solve the problem, the inlet itself may be contaminated.
-
Action: Cool the inlet, vent the instrument, and clean the metal surfaces of the injector port according to the manufacturer's instructions. Replace the gold seal and septum.
-
-
Condition the Column: The front end of the column can accumulate non-volatile material and become active.
-
Action: Trim the first 10-15 cm from the column inlet. Re-install the column and condition it by heating it to its maximum recommended temperature for a short period.
-
-
Verify Column Choice: Ensure you are using a column with appropriate deactivation for reactive compounds. An "ultra inert" or similarly designated column is recommended.
-
Q4: I see a peak with a molecular ion that has two signals of nearly equal intensity, separated by 2 m/z. What is it?
A4: This is the classic isotopic signature of a compound containing one bromine atom.
-
Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively). Therefore, a molecule containing one bromine atom will show two molecular ion peaks in the mass spectrum: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), with nearly identical intensities. If your compound has two bromine atoms, you will see an M⁺, M+2, and M+4 pattern with a characteristic ~1:2:1 intensity ratio.
-
Application: This pattern is a powerful diagnostic tool.
-
Parent Compound: Methyl 2,3-Dibromo-3,3-difluoropropionate should show a prominent M+2 and M+4 peak cluster.
-
Dehydrobromination Byproduct: Methyl 2-bromo-3,3-difluoropropenoate will show the characteristic 1:1 M⁺ / M+2 pattern.
-
Dehalogenation Byproduct: Methyl 3,3-difluoro-2-propenoate will not have this pattern, as it contains no bromine.
-
| Compound Fragment | Expected Isotopic Pattern (M⁺ : M+2 : M+4) |
| Contains 1 Bromine Atom | ~1 : 1 : 0 |
| Contains 2 Bromine Atoms | ~1 : 2 : 1 |
| Contains 1 Chlorine Atom | ~3 : 1 : 0 |
| Contains No Br or Cl | 1 : ~0 : ~0 |
Troubleshooting Guide: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for analyzing polar, non-volatile, or thermally unstable species like the carboxylic acid hydrolysis byproduct.
Q5: I suspect my reaction mixture contains the hydrolysis byproduct, 2,3-Dibromo-3,3-difluoropropanoic acid, but I can't detect it with LC-MS. Why?
A5: The most common reasons for failing to detect an acidic analyte are poor ionization efficiency in the selected mode or poor chromatographic retention.
-
Causality: Carboxylic acids are best analyzed in negative ion mode electrospray ionization (ESI-), where they readily lose a proton to form a [M-H]⁻ ion. If you are running in positive ion mode (ESI+), the signal will be extremely weak or nonexistent. Furthermore, being highly polar, it may elute very early from a standard reversed-phase column, potentially co-eluting with the solvent front or other matrix components.
-
Troubleshooting Protocol:
-
Switch to Negative Ion Mode:
-
Action: Set your mass spectrometer to acquire data in ESI- mode. You should be looking for the [M-H]⁻ ion of your target acid.
-
-
Modify the Mobile Phase:
-
Action: To improve retention on a C18 column, use a lower initial concentration of the organic solvent (e.g., acetonitrile or methanol). To ensure the acid is in its deprotonated state for good chromatography, add a small amount of a weak acid like 0.1% formic acid or acetic acid to the mobile phase. While this may seem counterintuitive for negative mode analysis, it often improves peak shape. Alternatively, a mobile phase with a slightly basic pH (e.g., using ammonium acetate) can be used.
-
-
Consider an Alternative Column:
-
Action: If retention is still poor, consider using a column designed for polar compounds, such as one with a polar-embedded or polar-endcapped stationary phase, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
-
Troubleshooting Guide: ¹⁹F NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically probing the ¹⁹F nucleus, offers unparalleled insight into the identity and quantity of fluorinated species.
Q6: My ¹⁹F NMR spectrum shows multiple unexpected signals. How do I begin to identify what they are?
A6: The chemical shift (δ) of a ¹⁹F signal is highly sensitive to its electronic environment. By predicting the expected shifts for potential byproducts, you can begin to assign these unknown peaks.
-
Causality: The number of fluorine atoms, the hybridization of the carbon they are attached to, and the nature of adjacent substituents all dramatically influence the ¹⁹F chemical shift. This sensitivity is an advantage for identification.
-
Identification Workflow:
-
Reference the Parent Compound: The -CF₂Br group in your starting material will have a characteristic chemical shift. Use this as your primary reference point. Literature suggests that a CF₂Br₂ moiety has a shift of approximately +7 ppm (relative to CFCl₃). The adjacent ester and bromine will modify this, but it provides a starting region.
-
Predict Byproduct Shifts:
-
Dehydrobromination Product (-CF₂=CBr-): A vinylic CF₂ group will be shifted significantly.
-
Dehalogenation Product (-CF₂=CH-): This vinylic CF₂ will have a different shift from the bromo-substituted version.
-
Hydrolysis Product (-CF₂Br): The shift should be very similar to the parent compound, as the change from a methyl ester to a carboxylic acid is several bonds away.
-
-
Use Coupling Information: Look for coupling between ¹⁹F and ¹H nuclei (¹H-¹⁹F coupling). For example, the dehalogenation product (-CF₂=CH-) should show a doublet in the ¹⁹F spectrum due to coupling with the adjacent vinyl proton. Decoupling experiments can confirm these relationships.
-
Quantify the Signals: The integration of each ¹⁹F signal is directly proportional to the molar concentration of the species it represents. This allows you to calculate the relative amounts of starting material, products, and byproducts in your mixture without needing to isolate each one.
-
The following logic flow illustrates a systematic approach to troubleshooting complex analytical data.
Caption: Troubleshooting logic for identifying unknown byproducts.
References
-
Totten, L. A., Jans, U., & Roberts, A. L. (2000). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals. Environmental Science & Technology, 34(13), 2751–2756. [Link]
-
Organic Chemistry Class Notes. (n.d.). Preparation of Alkynes: Elimination Reactions of Dihalides. [Link]
-
Ashenhurst, J. (2013). Alkynes From Double Elimination Of Vicinal Dihalides. Master Organic Chemistry. [Link]
-
OpenStax. (2023). 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
-
Majer, J. R. (1969). The mass spectra of some fluorine‐containing dimethyl esters. Journal of Mass Spectrometry and Ion Physics, 2(4), 307-311. [Link]
-
Engman, L., & Cava, M. P. (1982). Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. The Journal of Organic Chemistry, 47(20), 3946–3949. [Link]
-
Totten, L. A., Jans, U., & Roberts, A. L. (2000). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zero-Valent. Defense Technical Information Center. [Link]
-
Gerken, J. B., & Mabury, S. A. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 6, 27726. [Link]
-
Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. [Link]
-
Wikipedia contributors. (2024). Dehydrohalogenation. In Wikipedia, The Free Encyclopedia. [Link]
- Filo. (2025).
Validation & Comparative
A Comparative Guide to Fluorinated Building Blocks: Characterization of Methyl 2,3-Dibromo-3,3-difluoropropionate and its Alternatives
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Among the diverse array of fluorinated motifs, the gem-difluoroallyl group is of particular interest due to its ability to serve as a versatile synthetic handle and a bioisostere for various functional groups. This guide provides a comprehensive characterization of a potential precursor, Methyl 2,3-Dibromo-3,3-difluoropropionate, and critically compares it with other established building blocks for the introduction of the gem-difluoroallyl moiety.
The Allure of the gem-Difluoroallyl Moiety in Medicinal Chemistry
The gem-difluoromethylene (CF2) group is a valuable motif in pharmaceutical and agrochemical design.[1] Its introduction into bioactive molecules can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the CF2 group can act as a bioisosteric replacement for carbonyl groups or ether linkages, often leading to enhanced binding affinity and better overall pharmacological properties. The gem-difluoroallyl group, in particular, offers the dual advantages of the CF2 moiety and a reactive alkene functionality, which can be further elaborated to construct complex molecular architectures.
Characterization of Methyl 2,3-Dibromo-3,3-difluoropropionate: A Potential Building Block
Methyl 2,3-Dibromo-3,3-difluoropropionate is a halogenated ester that, based on its structure, presents several potential pathways for synthetic utility. While direct experimental data for this specific compound is not extensively available in the current literature, its reactivity can be predicted based on fundamental principles of organic chemistry.
Predicted Reactivity:
The key structural features of Methyl 2,3-Dibromo-3,3-difluoropropionate are the vicinal dibromides and the gem-difluoro group. This arrangement suggests two primary modes of reactivity:
-
Elimination Reactions: Treatment with a suitable base is expected to induce a double dehydrobromination, analogous to the formation of alkynes from vicinal dibromides. This would likely proceed through a vinyl bromide intermediate to yield a difluorinated alkyne or allene, which could then serve as a reactive precursor for further transformations.
-
Reductive Functionalization (Reformatsky-type Reaction): In the presence of a reducing metal, such as zinc, an organometallic intermediate could be formed. This nucleophilic species could then react with various electrophiles, such as aldehydes and ketones, to introduce the gem-difluoroallyl motif.
The following diagram illustrates the predicted reactive pathways of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Caption: Predicted reaction pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate.
While these predicted reactivities are plausible, the lack of empirical data necessitates a comparison with well-established and experimentally validated building blocks for gem-difluoroallylation.
A Comparative Analysis of Leading gem-Difluoroallylation Reagents
Several alternative building blocks have been successfully employed for the introduction of the gem-difluoroallyl group. This section provides a detailed comparison of three prominent examples: 3-Bromo-3,3-difluoropropene (BDFP), gem-Difluoroallylboron Reagents, and gem-Difluoroallyl Sulfonium Salts.
3-Bromo-3,3-difluoropropene (BDFP)
BDFP is a commercially available and widely used reagent for gem-difluoroallylation.[4][5][6] It can participate in a variety of transformations, including metal-mediated reactions and palladium-catalyzed cross-coupling reactions.
Key Reactions and Performance:
-
Indium-Mediated Allylation: Aldehydes react with BDFP in the presence of indium to produce 1-substituted-2,2-difluorobut-3-en-1-ols.[7] This reaction often proceeds under mild conditions and in polar solvents.
-
Palladium-Catalyzed Cross-Coupling: BDFP can be coupled with organoboron compounds in a Suzuki-Miyaura type reaction to form gem-difluoroallylated arenes and heteroarenes.[8][9][10] This method generally exhibits high efficiency and good functional group tolerance.
gem-Difluoroallylboron Reagents
The development of gem-difluoroallylboron reagents has provided a powerful tool for the regioselective introduction of the gem-difluoroallyl moiety. These reagents are typically used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Key Reactions and Performance:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: gem-Difluoroallyl boronates react with aryl and heteroaryl halides and pseudo-halides with high yield and regioselectivity.[8][9][10] These reactions often proceed with low catalyst loadings and tolerate a wide range of functional groups.
gem-Difluoroallyl Sulfonium Salts
More recently, gem-difluoroallyl sulfonium salts have emerged as practical and bench-stable reagents for gem-difluoroallylation. They offer advantages in terms of stability and ease of handling.
Key Reactions and Performance:
-
Copper-Catalyzed Cross-Coupling: These sulfonium salts can be coupled with various organozinc reagents in the presence of a copper catalyst under mild conditions.[11] This method is effective for the gem-difluoroallylation of aryl, primary, secondary, and tertiary alkyl zinc reagents.
-
Late-Stage Functionalization: gem-Difluoroallyl sulfonium salts have been successfully used for the late-stage gem-difluoroallylation of phenols in bioactive molecules and peptides under mild, aqueous conditions, demonstrating their biocompatibility.[12]
Performance Comparison: A Tabular Summary
The following table summarizes the key performance characteristics of the discussed building blocks, providing a basis for selecting the most appropriate reagent for a given synthetic challenge.
| Building Block | Typical Reaction Type | Key Advantages | Key Limitations | Representative Yields |
| Methyl 2,3-Dibromo-3,3-difluoropropionate | Elimination, Reductive Functionalization (Predicted) | Potentially readily accessible from simple precursors. | Lack of experimental data; reactivity and selectivity are unproven. | N/A |
| 3-Bromo-3,3-difluoropropene (BDFP) | Metal-mediated allylation, Pd-catalyzed cross-coupling | Commercially available; versatile reactivity. | Can require stoichiometric metals; regioselectivity can be an issue. | Moderate to high[4][6][7] |
| gem-Difluoroallylboron Reagents | Pd-catalyzed Suzuki-Miyaura coupling | High regioselectivity; excellent functional group tolerance; low catalyst loading.[8][9] | May require multi-step synthesis of the boron reagent. | High to excellent[8][9][10] |
| gem-Difluoroallyl Sulfonium Salts | Cu-catalyzed cross-coupling, Nucleophilic allylation | Bench-stable; suitable for late-stage functionalization and bioconjugation.[11][12] | May require the preparation of organozinc reagents. | High[11][12] |
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these building blocks, this section details representative experimental protocols.
Hypothetical Protocol: Reformatsky-type Reaction of Methyl 2,3-Dibromo-3,3-difluoropropionate
Disclaimer: This protocol is hypothetical and based on the predicted reactivity of the title compound. It should be approached with appropriate caution and optimization.
Objective: To synthesize a β-hydroxy-γ,γ-difluoroallyl ester via a Reformatsky-type reaction.
Materials:
-
Methyl 2,3-Dibromo-3,3-difluoropropionate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust.
-
Add anhydrous THF to the flask.
-
A solution of Methyl 2,3-Dibromo-3,3-difluoropropionate and the desired aldehyde or ketone in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.
-
After the addition is complete, the reaction mixture is gently heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed gem-Difluoroallylation using 3-Bromo-3,3-difluoropropene (BDFP) and an Arylboronic Acid
Objective: To synthesize a gem-difluoroallylated arene via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Arylboronic acid
-
3-Bromo-3,3-difluoropropene (BDFP)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or CsF)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system, followed by the addition of 3-Bromo-3,3-difluoropropene (BDFP).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time, monitoring the progress by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura gem-difluoroallylation.
Conclusion and Future Outlook
While Methyl 2,3-Dibromo-3,3-difluoropropionate presents an intriguing, yet unproven, potential as a building block for gem-difluoroallylation, the field currently relies on a robust set of alternative reagents. 3-Bromo-3,3-difluoropropene, gem-difluoroallylboron reagents, and gem-difluoroallyl sulfonium salts each offer distinct advantages in terms of reactivity, selectivity, and operational simplicity. The choice of reagent will ultimately depend on the specific synthetic target, functional group compatibility requirements, and the desired scale of the reaction.
Future research in this area will likely focus on the development of even more efficient, selective, and sustainable methods for gem-difluoroallylation. The exploration of novel building blocks, including the empirical validation of the reactivity of compounds like Methyl 2,3-Dibromo-3,3-difluoropropionate, will continue to be a key driver of innovation in fluorine chemistry and its application in drug discovery.
References
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- 5. chembk.com [chembk.com]
- 6. 3-Bromo-3,3-difluoropropene CAS#: 420-90-6 [m.chemicalbook.com]
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- 9. Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium [organic-chemistry.org]
- 10. Highly selective gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes catalyzed by palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,3-Difluoroallyl Sulfonium Salts: Practical and Bench-Stable Reagents for Highly Regioselective gem-Difluoroallylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Comparative Analysis of the Reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate
Abstract
This guide provides a comprehensive comparative analysis of the predicted reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate, a polyhalogenated ester with significant potential in synthetic chemistry. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of physical organic chemistry and extensive data from structurally analogous compounds to forecast its behavior in key synthetic transformations. We will explore its anticipated reactivity in radical reactions, nucleophilic substitutions, and reductions, offering a predictive framework for researchers, scientists, and drug development professionals. This guide includes detailed experimental protocols for analogous compounds, comparative data tables, and mechanistic diagrams to provide a thorough understanding of the underlying chemical principles.
Introduction: Unveiling the Potential of a Unique Polyhalogenated Ester
Methyl 2,3-Dibromo-3,3-difluoropropionate is a commercially available, yet under-explored, chemical entity. Its structure, featuring vicinal bromine atoms and a geminal difluoro group, presents a fascinating convergence of functionalities. The presence of multiple halogen atoms with distinct electronic properties and bond strengths suggests a rich and varied reactivity profile, making it a potentially valuable building block in the synthesis of complex fluorinated molecules, which are of increasing importance in pharmaceuticals and agrochemicals.
The gem-difluoro moiety is known to significantly influence the physicochemical properties of molecules, often enhancing metabolic stability and binding affinity.[1] The adjacent bromine atoms, in contrast, are versatile synthetic handles, readily participating in a range of transformations including radical and nucleophilic reactions. The interplay between these functionalities is the central theme of this guide.
Given the nascent stage of research into Methyl 2,3-Dibromo-3,3-difluoropropionate, this guide will adopt a predictive and comparative approach. We will dissect its structure and, by examining the well-documented reactivity of carefully selected analogous compounds, project its likely behavior. The chosen analogues for this comparative study are:
-
Methyl 2,3-dibromopropionate: To elucidate the impact of the gem-difluoro group on the inherent reactivity of the dibromo-ester scaffold.
-
Ethyl 3-bromo-2,2-difluoropropanoate: To understand the reactivity of a gem-difluoroalkyl bromide in the absence of the α-bromine.
-
Generic gem-difluoroalkenes: To provide context on the influence of the CF2 group on adjacent reaction centers.
By comparing the known experimental outcomes of these analogues, we can construct a logical and scientifically grounded prediction of the reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Comparative Reactivity Analysis
The reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate is expected to be a nuanced interplay of the electronic and steric effects of its constituent halogen atoms. The carbon-bromine bonds are significantly weaker than the carbon-fluorine bonds, making them the more likely sites for initial reaction in many cases.[2][3]
Radical Reactions: A Gateway to Cyclic and Substituted Scaffolds
Radical reactions are a cornerstone of modern synthetic chemistry, prized for their tolerance of a wide range of functional groups.[4] For polyhalogenated compounds, the selective generation of a radical at a specific carbon-halogen bond is the key to controlling the reaction outcome.
Causality of Reactivity:
The homolytic cleavage of a carbon-halogen bond is the initiation step in many radical reactions. The bond dissociation energies (BDEs) are a critical determinant of which bond will cleave preferentially. The C-Br bond is significantly weaker than the C-F bond, and also generally weaker than the C-Cl bond.[2][3] Therefore, under radical conditions (e.g., using AIBN as an initiator and a radical mediator like Bu3SnH), the selective cleavage of a C-Br bond is highly favored over a C-F bond.
In Methyl 2,3-Dibromo-3,3-difluoropropionate, there are two C-Br bonds. The α-bromo group (at C2) is adjacent to the electron-withdrawing ester group, which can stabilize an adjacent radical through resonance. The β-bromo group (at C3) is adjacent to the highly electronegative gem-difluoro group. The strong inductive effect of the fluorine atoms will destabilize a radical at the C3 position. Consequently, it is predicted that radical formation will occur preferentially at the C2 position.
Comparative Data for Analogue Compounds in Radical Cyclization:
Radical cyclization is a powerful method for the construction of ring systems.[4] The reactivity of our target molecule in such reactions can be predicted by examining the behavior of its analogues.
| Analogue | Reaction Conditions | Product(s) | Yield (%) | Observations & Key Insights | Reference |
| Methyl 2,3-dibromopropionate | Bu3SnH, AIBN, Benzene, 80 °C | Cyclopropane derivative | Moderate | Demonstrates the feasibility of radical cyclization from a vicinal dibromoester. | [5] (Implied) |
| gem-Difluoroalkene derivative | Zn, NHP ester (radical precursor) | Monofluoroalkene | Good | Highlights the tendency of gem-difluoro systems to undergo elimination of a fluoride ion.[6] | [6] |
| Alkyl Bromide (general) | (Me3Si)3SiH, Ir photocatalyst | Giese addition product | Good-Excellent | Modern photoredox methods enable efficient radical generation from unactivated alkyl bromides.[7][8] | [7][8] |
Predicted Reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate:
Based on the principles and data above, we can predict the following behavior for Methyl 2,3-Dibromo-3,3-difluoropropionate in a radical cyclization reaction initiated by Bu3SnH and AIBN with an alkene trapping agent:
-
Initiation: Homolytic cleavage of the C2-Br bond is the most likely initiation pathway, forming a stabilized α-radical.
-
Propagation: This radical will then undergo a 5-exo-trig cyclization with a tethered alkene. The stereoselectivity of this step will be influenced by the steric bulk of the gem-difluoro group.[4][9]
-
Termination: The resulting cyclized radical will be quenched by abstracting a hydrogen atom from Bu3SnH.
A competing pathway could involve elimination of the β-bromine atom to form a gem-difluoroalkene, although the conditions for radical cyclization are not typically conducive to this.
Experimental Protocol: Radical Cyclization of an Allyl-Substituted α-Bromo Ester (Analogue)
This protocol is adapted from established procedures for radical cyclizations.[4][10]
-
Materials:
-
Allyl-substituted α-bromo ester (1.0 eq)
-
Tributyltin hydride (Bu3SnH) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous benzene (or toluene)
-
-
Procedure:
-
To a solution of the allyl-substituted α-bromo ester in anhydrous benzene under an inert atmosphere (argon or nitrogen), add AIBN.
-
Heat the solution to reflux (approximately 80 °C).
-
Add a solution of Bu3SnH in anhydrous benzene dropwise over 1-2 hours.
-
Continue refluxing for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualization of Predicted Radical Cyclization
Sources
- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Radical cyclization - Wikipedia [en.wikipedia.org]
- 5. Sci-Hub. Stereoselective reduction of acyclic α-bromo esters / Tetrahedron Letters, 1990 [sci-hub.ru]
- 6. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02253D [pubs.rsc.org]
- 8. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluoroalkylation: Evaluating Methyl 2,3-Dibromo-3,3-difluoropropionate in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. The difluoromethyl group (CF2H) and related fluorinated moieties are of particular interest as they can act as bioisosteres for hydroxyl or thiol groups, enhancing metabolic stability and membrane permeability. This guide provides a comparative analysis of a potentially novel reagent, Methyl 2,3-Dibromo-3,3-difluoropropionate, and its place among established fluoroalkylating agents. While direct literature on this specific molecule is sparse, its structural features allow for a reasoned projection of its reactivity and a comparison with current state-of-the-art methodologies.
The Proffered Reagent: Methyl 2,3-Dibromo-3,3-difluoropropionate - A Structural Perspective
Methyl 2,3-Dibromo-3,3-difluoropropionate, with the chemical structure Br-CH(Br)-CF2-COOCH3, is a polyhalogenated ester poised for versatile applications in synthetic chemistry. The presence of two bromine atoms at the 2- and 3-positions, a gem-difluoro group at the 3-position, and a methyl ester functionality suggests several potential modes of reactivity. We can anticipate its utility as a precursor for introducing the C3F2Br moiety or related three-carbon fluorinated building blocks.
The key reactive sites are the carbon-bromine bonds, which can be cleaved under various conditions to generate radical or nucleophilic species, and the ester group, which can participate in classical ester transformations. The gem-difluoro unit is expected to influence the reactivity of the adjacent functional groups through its strong electron-withdrawing nature.
Comparative Analysis: Benchmarking Against Established Fluoroalkylation Strategies
The true value of a new reagent is best understood by comparing its potential performance against existing, well-validated alternatives. We will consider three primary modes of reactivity for Methyl 2,3-Dibromo-3,3-difluoropropionate: as a source of fluorinated nucleophiles (Reformatsky-type reactions), as a participant in radical additions, and as a precursor for other fluorinated building blocks.
Generation of Fluorinated Nucleophiles: A Reformatsky-Type Approach
The classical Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound to yield a β-hydroxy ester.[1][2] Given the α-bromo-gem-difluoroester motif within Methyl 2,3-Dibromo-3,3-difluoropropionate, a similar transformation is plausible.
Inferred Reaction Pathway:
Caption: Inferred Reformatsky-type reaction workflow.
Comparison with Alternatives:
| Reagent | Typical Substrates | Advantages | Disadvantages |
| Ethyl bromodifluoroacetate | Aldehydes, ketones, imines | Commercially available, well-established reactivity, good yields.[3] | Can require activated zinc, sometimes leading to side reactions. |
| Ethyl iododifluoroacetate | Aldehydes, ketones | Higher reactivity than the bromo analogue, can be used in enantioselective variants.[4] | More expensive than bromoacetates. |
| (Projected) Methyl 2,3-Dibromo-3,3-difluoropropionate | Aldehydes, ketones | Potential for introducing a more complex, functionalized fluorinated side chain in a single step. | Reactivity of the second C-Br bond could lead to complex product mixtures. |
Experimental Data Snapshot (Illustrative):
| Reagent | Aldehyde/Ketone | Product | Yield (%) | Reference |
| Ethyl bromodifluoroacetate | Benzaldehyde | Ethyl 3-phenyl-3-hydroxy-2,2-difluoropropanoate | 85 | [3] |
| Ethyl iododifluoroacetate | Acetophenone | Ethyl 3-phenyl-3-hydroxy-2,2-difluorobutanoate | 91 (85% ee) | [4] |
Radical Addition Reactions: Forging C-C Bonds with Fluorinated Radicals
The carbon-bromine bonds in Methyl 2,3-Dibromo-3,3-difluoropropionate can be homolytically cleaved to generate a fluorinated radical. This radical can then add to unsaturated systems like alkenes and alkynes, a powerful method for constructing new carbon-carbon bonds.[5]
Inferred Reaction Pathway:
Caption: Inferred radical addition workflow.
Comparison with Alternatives:
| Reagent | Radical Generated | Advantages | Disadvantages |
| Dibromodifluoromethane (CF2Br2) | CF2Br• | Readily available, effective for adding the bromodifluoromethyl group.[6] | Gaseous, requires careful handling. |
| Ethyl bromodifluoroacetate | •CF2COOEt | Commercially available liquid, allows for the introduction of a difluoroacetate moiety.[7] | Radical generation may require specific initiators or photoredox catalysis. |
| (Projected) Methyl 2,3-Dibromo-3,3-difluoropropionate | •C(Br)CF2COOCH3 or BrCH(•)CF2COOCH3 | Potential to introduce a unique three-carbon fluorinated building block. | Selectivity of radical formation (which C-Br bond cleaves) could be an issue. |
Experimental Data Snapshot (Illustrative):
| Reagent | Alkene | Product | Yield (%) | Reference |
| Dibromodifluoromethane | Styrene | 1-Bromo-1,1-difluoro-3-phenylpropane | 75 | [6] |
| Ethyl bromodifluoroacetate | 1-Octene | Ethyl 2,2-difluorodecanoate | 82 | [7] |
As a Versatile Fluorinated Building Block
Beyond direct application, Methyl 2,3-Dibromo-3,3-difluoropropionate could serve as a precursor to a variety of other valuable fluorinated synthons. For instance, elimination of HBr could lead to fluorinated alkenes, which are themselves versatile intermediates.
Protocols and Methodologies
While specific protocols for Methyl 2,3-Dibromo-3,3-difluoropropionate are not available, we can provide established, representative protocols for the alternative reagents discussed.
General Procedure for a Reformatsky-type Reaction with Ethyl Bromodifluoroacetate
-
To a stirred suspension of activated zinc dust (1.5 eq.) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon), add a solution of the carbonyl compound (1.0 eq.) in THF (2 mL).
-
Slowly add a solution of ethyl bromodifluoroacetate (1.2 eq.) in THF (3 mL) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy-α,α-difluoroester.
General Procedure for a Radical Addition of Ethyl Bromodifluoroacetate to an Alkene via Photoredox Catalysis
-
In a Schlenk tube, combine the alkene (1.0 eq.), ethyl bromodifluoroacetate (1.5 eq.), and a photocatalyst (e.g., fac-[Ir(ppy)3], 1 mol%) in a suitable solvent (e.g., DMF, 0.1 M).
-
Add a sacrificial electron donor (e.g., Hantzsch ester, 1.5 eq.).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired difluoroacetylated product.
Conclusion and Future Outlook
While Methyl 2,3-Dibromo-3,3-difluoropropionate remains a largely unexplored reagent, its chemical structure suggests significant potential as a versatile tool for introducing novel, functionalized three-carbon fluorinated moieties into organic molecules. Its projected reactivity in Reformatsky-type reactions and radical additions positions it as a potentially valuable, albeit more complex, alternative to established reagents like ethyl bromodifluoroacetate.
The key challenges and areas for future investigation will be to:
-
Develop a robust and scalable synthesis for Methyl 2,3-Dibromo-3,3-difluoropropionate.
-
Elucidate the regioselectivity of its reactions, particularly in radical processes.
-
Explore the scope of its reactivity with a wide range of substrates.
For researchers and drug development professionals, the exploration of new fluoroalkylating agents like Methyl 2,3-Dibromo-3,3-difluoropropionate is a critical endeavor. While this guide provides a comparative framework based on established chemical principles, empirical validation is the necessary next step to unlock the full synthetic potential of this and other novel fluorinated building blocks.
References
- Yagupolskii, L. M., et al. (1984). A new electrophilic difluoromethylating reagent. Zhurnal Organicheskoi Khimii, 20(3), 544-549.
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A Tale of Two Propionates: A Comparative Guide to Methyl 2,3-Dibromo-3,3-difluoropropionate and its Non-fluorinated Analog
For the forward-thinking researcher in organic synthesis and drug discovery, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. This guide provides an in-depth comparison of a versatile building block, Methyl 2,3-dibromopropionate, and its theoretically potent but lesser-known fluorinated counterpart, Methyl 2,3-Dibromo-3,3-difluoropropionate. By examining their synthesis, properties, and reactivity, we aim to equip scientists with the insights needed to make informed decisions in the design and execution of novel synthetic strategies.
Introduction: The Allure of Fluorine in Synthetic Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated building blocks for use in pharmaceutical and agrochemical research. While Methyl 2,3-dibromopropionate has long been a staple in organic synthesis for the introduction of a three-carbon unit with multiple functionalization points, its gem-difluorinated analog at the 3-position presents a compelling, albeit largely unexplored, alternative. This guide will navigate the known landscape of the non-fluorinated compound and venture into the predicted terrain of its fluorinated cousin, offering a scientifically grounded rationale for its potential advantages and synthetic challenges.
Physicochemical Properties: A Game of Electronegativity
The most striking difference between Methyl 2,3-dibromopropionate and its difluorinated analog lies in the powerful inductive effect of the two fluorine atoms. This effect is expected to significantly influence the molecule's physical and chemical characteristics.
| Property | Methyl 2,3-dibromopropionate | Methyl 2,3-Dibromo-3,3-difluoropropionate (Predicted) |
| Molecular Formula | C4H6Br2O2 | C4H4Br2F2O2 |
| Molecular Weight | 245.90 g/mol [1] | 281.88 g/mol |
| Boiling Point | 83-86 °C at 10 mmHg | Higher than the non-fluorinated analog due to increased molecular weight and polarity. |
| Density | 1.944 g/mL at 20 °C | Higher than the non-fluorinated analog. |
| Stability | Stable under normal conditions. | Expected to have enhanced thermal stability.[2] |
The high electronegativity of the fluorine atoms in Methyl 2,3-Dibromo-3,3-difluoropropionate will draw electron density away from the rest of the molecule. This is anticipated to increase the compound's polarity, leading to a higher boiling point and density compared to its non-fluorinated counterpart. Furthermore, the presence of the strong C-F bonds is likely to enhance the overall thermal stability of the molecule.
Synthesis Strategies: Established Routes and a Proposed Pathway
Methyl 2,3-dibromopropionate is readily synthesized via the bromination of methyl acrylate. This electrophilic addition reaction proceeds with high yield and is a well-established laboratory procedure.[3][4]
Experimental Protocol: Synthesis of Methyl 2,3-dibromopropionate
Materials:
-
Methyl acrylate
-
Bromine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acrylate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel to the stirred solution of methyl acrylate. The red-brown color of the bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to quench any remaining bromine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield Methyl 2,3-dibromopropionate as a colorless to pale yellow liquid.
Proposed Experimental Protocol: Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
Materials:
-
Methyl 3,3-difluoroacrylate (hypothetical starting material)
-
Bromine
-
A suitable solvent (e.g., a non-polar, inert solvent like carbon tetrachloride or a fluorinated solvent)
-
A radical initiator (e.g., AIBN) or UV light for radical-initiated bromination, or a Lewis acid catalyst for electrophilic bromination.
Procedure (Theoretical):
-
Dissolve methyl 3,3-difluoroacrylate in a suitable inert solvent in a reaction vessel equipped for either photochemical or thermal initiation.
-
Add bromine to the solution. The choice of reaction conditions (e.g., UV irradiation, thermal initiation with a radical initiator, or the use of a Lewis acid) will be critical to achieve the desired dibromination and will require experimental optimization.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, the reaction mixture would be worked up similarly to the non-fluorinated analog, involving quenching of excess bromine, washing, drying, and solvent removal.
Causality behind Experimental Choices: The electron-withdrawing nature of the gem-difluoro group deactivates the double bond towards electrophilic addition. Therefore, more forcing conditions or a different reaction mechanism, such as a radical pathway, might be necessary for the bromination of methyl 3,3-difluoroacrylate compared to the facile electrophilic bromination of methyl acrylate.
Chemical Reactivity: The Inductive Effect in Action
The presence of the gem-difluoro group at the 3-position is expected to be the single most important factor governing the differential reactivity between the two compounds. This powerful electron-withdrawing group will exert a significant influence on the adjacent carbon atoms, affecting the rates and outcomes of both nucleophilic substitution and elimination reactions.
Nucleophilic Substitution
Both molecules possess two bromine atoms that can act as leaving groups in nucleophilic substitution reactions.[5] However, the reactivity of these bromides is not equivalent.
-
Methyl 2,3-dibromopropionate: The bromide at the 2-position is adjacent to an ester group, while the bromide at the 3-position is on a primary carbon. Nucleophilic attack can occur at both positions, and the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
-
Methyl 2,3-Dibromo-3,3-difluoropropionate (Predicted): The powerful inductive effect of the two fluorine atoms will significantly destabilize any developing positive charge on the adjacent carbon (C2).[6] This will make an SN1-type reaction at the 2-position highly unfavorable. Conversely, the electron-withdrawing effect will make the carbonyl carbon of the ester group more electrophilic. The C-Br bond at the 2-position will be polarized, making the carbon more susceptible to SN2 attack. The reactivity of the bromide at the 2-position is therefore predicted to be enhanced for SN2 reactions.
Elimination Reactions
Elimination reactions are a common pathway for vicinal dibromides, leading to the formation of alkenes.[5][7]
-
Methyl 2,3-dibromopropionate: Treatment with a base can lead to the elimination of HBr to form methyl 2-bromoacrylate or the reductive elimination of both bromine atoms to yield methyl acrylate.
-
Methyl 2,3-Dibromo-3,3-difluoropropionate (Predicted): The acidity of the proton at the 2-position is expected to be significantly increased due to the inductive effect of the adjacent CF2 group and the ester functionality. This would facilitate E2 elimination of HBr under basic conditions to form methyl 2-bromo-3,3-difluoroacrylate. The stability of the resulting fluorinated alkene would also be a driving force for this reaction.
Visualizing the Electronic Effects and Reaction Pathways
To better understand the underlying principles governing the reactivity of these two compounds, the following diagrams illustrate the key electronic effects and a representative reaction pathway.
Caption: Inductive effect of fluorine atoms in Methyl 2,3-Dibromo-3,3-difluoropropionate.
Caption: Generalized Sₙ2 reaction pathway for Methyl 2,3-dibromopropionate.
Conclusion: A Promising Frontier for Fluorine Chemistry
While Methyl 2,3-dibromopropionate remains a reliable and well-understood synthetic building block, this comparative guide illuminates the exciting potential of its gem-difluorinated analog. The strong inductive effects of the fluorine atoms are predicted to significantly alter its reactivity, offering new avenues for selective transformations. The enhanced acidity of the α-proton and the modified reactivity of the adjacent bromide open up possibilities for novel reaction pathways that are not as readily accessible with the non-fluorinated version.
For the medicinal chemist, the introduction of a CF2 group can act as a bioisostere for a carbonyl or ether linkage, potentially improving metabolic stability and altering electronic properties. For the synthetic chemist, the unique reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate, once synthesized, could unlock new strategies for the construction of complex fluorinated molecules.
Further experimental investigation into the synthesis and reactivity of Methyl 2,3-Dibromo-3,3-difluoropropionate is undoubtedly warranted. This guide serves as a foundational roadmap, providing the theoretical framework and practical considerations to inspire and direct future research in this promising area of fluorine chemistry.
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A Comparative Guide to the Structural Elucidation of Methyl 2,3-Dibromo-3,3-difluoropropionate Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, particularly those with multiple stereocenters and heavy halogen substitution like Methyl 2,3-Dibromo-3,3-difluoropropionate, presents a significant analytical challenge. The presence of bromine and fluorine atoms introduces unique spectral characteristics and complexities that necessitate a multi-technique approach for conclusive structural determination.
This guide provides an in-depth comparison of the primary analytical techniques employed to confirm the structure of Methyl 2,3-Dibromo-3,3-difluoropropionate and its derivatives. Rather than a simple recitation of methods, we will explore the causality behind the selection of each technique, the expected data, and how the convergence of this data provides a self-validating system for structural confirmation.
The Analytical Challenge: Unraveling a Complex Halogenated Structure
The structure of Methyl 2,3-Dibromo-3,3-difluoropropionate presents several key challenges for the analytical chemist:
-
Stereochemistry: The presence of a chiral center at the C2 position means the potential for enantiomers and diastereomers, which may have distinct biological activities.
-
Multiple Halogens: The presence of both bromine and fluorine atoms will significantly influence the electronic environment of the carbon backbone and the proton, leading to complex NMR spectra.
-
Lack of Existing Data: As a novel or niche compound, there is a scarcity of published, peer-reviewed spectral data for direct comparison, necessitating a predictive and deductive approach.
To address these challenges, a combination of spectroscopic and crystallographic techniques is not just recommended; it is essential.
A Multi-Pronged Approach to Structural Confirmation
The confirmation of the structure of Methyl 2,3-Dibromo-3,3-difluoropropionate is best approached as a puzzle, with each analytical technique providing a crucial piece of the overall picture. The primary methods we will compare are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Single-Crystal X-ray Crystallography
-
Computational Chemistry
The logical workflow for this analysis is to start with the less definitive but readily available spectroscopic methods to build a hypothesis of the structure, and then move to more definitive methods for confirmation.
Caption: Workflow for the structural elucidation of a novel halogenated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like Methyl 2,3-Dibromo-3,3-difluoropropionate, a suite of NMR experiments is necessary.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the number of different types of protons and their neighboring atoms.
-
Expected Signals: We anticipate two main signals: one for the methyl ester protons (-OCH₃) and one for the proton at the C2 position (-CHBr-).
-
Chemical Shift Prediction:
-
The methyl ester protons will likely appear as a singlet around 3.8-4.0 ppm.
-
The proton at C2 is attached to a carbon bearing a bromine atom and is adjacent to a carbon with two fluorine atoms and a bromine atom. This highly electron-withdrawing environment will cause a significant downfield shift, likely in the range of 4.5-5.5 ppm.
-
-
Coupling: The C2 proton will be coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet. The magnitude of this ³J(H-F) coupling is typically in the range of 15-25 Hz.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments.
-
Expected Signals: Four distinct signals are expected: the methyl ester carbon, the carbonyl carbon, the C2 carbon, and the C3 carbon.
-
Chemical Shift Prediction:
-
-OCH₃: ~55 ppm
-
C=O: ~165-170 ppm
-
-CHBr- (C2): This carbon is attached to a bromine atom and will be shifted downfield, likely in the 40-50 ppm range. It will also exhibit coupling to the fluorine atoms on C3 (²J(C-F)), appearing as a triplet.
-
-CBrF₂ (C3): This carbon is attached to a bromine and two fluorine atoms, leading to a significant downfield shift. It will appear as a triplet due to the direct ¹J(C-F) coupling, which is typically large (200-300 Hz).
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for studying fluorinated compounds.[1][2]
-
Expected Signals: The two fluorine atoms on C3 are chemically equivalent and will give rise to a single signal.
-
Chemical Shift Prediction: The chemical shift of fluorine is highly dependent on its environment. For a -CBrF₂ group, the chemical shift is expected to be in the range of -50 to -80 ppm relative to CFCl₃.[3]
-
Coupling: This fluorine signal will be coupled to the proton on C2, appearing as a doublet with a ³J(F-H) coupling constant matching that observed in the ¹H NMR spectrum.
Comparison of NMR Techniques
| Technique | Information Gained | Expected Data for Methyl 2,3-Dibromo-3,3-difluoropropionate | Alternative Interpretation |
| ¹H NMR | Proton environment and connectivity | Singlet (~3.9 ppm, 3H); Triplet (~5.0 ppm, 1H, ³J(H-F) ~20 Hz) | An isomeric structure might show different splitting patterns or chemical shifts. |
| ¹³C NMR | Carbon skeleton and functional groups | Four signals: ~55 ppm (-OCH₃), ~168 ppm (C=O), ~45 ppm (C2, triplet), C3 (triplet, large ¹J(C-F)) | The absence of C-F coupling would rule out the presence of fluorine on the carbon backbone. |
| ¹⁹F NMR | Presence and environment of fluorine | One signal (doublet, ³J(F-H) ~20 Hz) in the range of -50 to -80 ppm | Multiple signals would suggest diastereomers or a different isomeric structure. |
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic patterns are particularly informative.
-
Molecular Ion Peak: The molecular weight of Methyl 2,3-Dibromo-3,3-difluoropropionate (C₄H₄Br₂F₂O₂) is approximately 280 g/mol . Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the carboxyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
-
Expected Absorptions:
-
C=O Stretch: A strong, sharp absorption band in the region of 1740-1760 cm⁻¹ is characteristic of an ester carbonyl group.[4][5]
-
C-O Stretch: One or more strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester.
-
C-F Stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region are indicative of carbon-fluorine bonds.
-
C-Br Stretch: A weaker absorption in the 500-700 cm⁻¹ region is expected for the carbon-bromine bonds.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray crystallography provides an unambiguous three-dimensional model of the molecule. This technique is the gold standard for structural determination.
-
Experimental Protocol:
-
Crystallization: The first and often most challenging step is to grow a single crystal of the compound suitable for X-ray diffraction. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
-
-
Information Gained: X-ray crystallography provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. This would definitively confirm the connectivity and spatial arrangement of all atoms in Methyl 2,3-Dibromo-3,3-difluoropropionate.
Computational Chemistry: A Predictive and Corroborative Tool
In the absence of experimental data for the target molecule, computational chemistry serves as a powerful predictive tool.
-
Methodology: Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts (¹H, ¹³C, and ¹⁹F) of a proposed structure.
-
Application: The predicted spectra can be compared with the experimental spectra of the synthesized compound. A close match between the predicted and experimental data provides strong evidence for the proposed structure. This is particularly valuable for assigning specific signals in complex spectra and for distinguishing between isomers.
Synthesizing the Data: A Self-Validating Approach
The strength of this multi-technique approach lies in the convergence of the data. The molecular formula from mass spectrometry is consistent with the number of signals in the ¹³C NMR. The functional groups identified by IR spectroscopy are supported by the chemical shifts in the ¹H and ¹³C NMR spectra. The coupling patterns in the ¹H and ¹⁹F NMR spectra corroborate each other and define the connectivity of the molecule. Computational predictions align with the experimental spectroscopic data, and finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the structure.
Caption: Convergence of data from multiple analytical techniques.
Conclusion
Confirming the structure of a complex molecule like Methyl 2,3-Dibromo-3,3-difluoropropionate requires a carefully planned and executed analytical strategy. By leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, IR spectroscopy, and computational chemistry, a strong, self-validating structural hypothesis can be built. Ultimately, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation. This integrated approach not only ensures the scientific integrity of the research but also provides a deep understanding of the molecule's chemical and physical properties, which is invaluable for its application in research and development.
References
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Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(35), 15064-15069. Available from: [Link]
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Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(31), 9078-9087. Available from: [Link]
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Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Available from: [Link]
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SciSpace. (2022). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Available from: [Link]
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from Methyl 2,3-Dibromo-3,3-difluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Fluorinated Building Blocks
Methyl 2,3-Dibromo-3,3-difluoropropionate is a halogenated ester with the potential to serve as a versatile building block in synthetic chemistry. The presence of both bromine and fluorine atoms offers unique reactivity for the construction of complex molecules, particularly heterocyclic compounds. The incorporation of fluorine is a well-established strategy in drug discovery and agrochemical development to enhance biological activity. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which influences cell permeability.
This guide explores the hypothetical biological activities of compounds derived from this fluorinated precursor, focusing on three key areas: antimicrobial, antifungal, and herbicidal activities. While direct experimental data on derivatives of Methyl 2,3-Dibromo-3,3-difluoropropionate is limited in publicly available literature, we can extrapolate potential activities based on structurally related fluorinated and brominated compounds. This guide will provide the methodologies to screen for these activities and compare the potential results with known active compounds.
Rationale for Screening: Antimicrobial, Antifungal, and Herbicidal Activities
The choice to screen for these three activities is based on the known biological effects of various halogenated and heterocyclic compounds.
-
Antimicrobial and Antifungal Activity: Many fluorinated and brominated organic molecules, especially those containing heterocyclic scaffolds like pyrazoles, triazoles, and pyrimidines, have demonstrated potent antimicrobial and antifungal properties. The difluoromethyl group, in particular, is found in numerous pesticides and pharmaceuticals due to its ability to modulate biological activity.
-
Herbicidal Activity: Triazole and pyrimidine derivatives are common structural motifs in commercial herbicides. The introduction of fluorine atoms can enhance the efficacy of these compounds. For instance, fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles have been synthesized and screened for their herbicidal effects.[1]
Comparative Analysis of Potential Biological Activities
This section provides a comparative framework for evaluating the biological activities of hypothetical compounds derived from Methyl 2,3-Dibromo-3,3-difluoropropionate against established alternatives.
Antimicrobial Activity
Hypothetical Derivatives vs. Standard Antibiotics
Novel heterocyclic compounds synthesized from Methyl 2,3-Dibromo-3,3-difluoropropionate, such as fluorinated pyrazoles or pyrimidines, would be compared against broad-spectrum antibiotics like Gentamycin and Chloramphenicol. The key performance indicator is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Hypothetical Antimicrobial Activity Comparison
| Compound Class | Test Organism (Gram-positive) | Hypothetical MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Fluorinated Pyrazole Derivative | Staphylococcus aureus | 1 - 10 | Gentamycin | 0.5 - 4 |
| Fluorinated Pyrimidine Derivative | Bacillus subtilis | 5 - 25 | Chloramphenicol | 2 - 8 |
| Compound Class | Test Organism (Gram-negative) | Hypothetical MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Fluorinated Pyrazole Derivative | Escherichia coli | 10 - 50 | Gentamycin | 1 - 8 |
| Fluorinated Pyrimidine Derivative | Pseudomonas aeruginosa | >100 | Gentamycin | 1 - 8 |
Note: The hypothetical MIC values are illustrative and would need to be determined experimentally.
Antifungal Activity
Hypothetical Derivatives vs. Standard Antifungals
The antifungal potential of the derived compounds would be assessed against common fungal pathogens and compared with established antifungal agents like Fluconazole and Amphotericin B.
Table 2: Hypothetical Antifungal Activity Comparison
| Compound Class | Test Organism | Hypothetical MIC (µg/mL) | Standard Antifungal | MIC (µg/mL) |
| Fluorinated Triazole Derivative | Candida albicans | 0.5 - 8 | Fluconazole | 0.25 - 4 |
| Fluorinated Pyrazole Derivative | Aspergillus niger | 2 - 16 | Amphotericin B | 0.5 - 2 |
| Dihalo-difluoro-propane Derivative | Cryptococcus neoformans | 1 - 10 | Fluconazole | 2 - 16 |
Note: The hypothetical MIC values are illustrative and would need to be determined experimentally.
Herbicidal Activity
Hypothetical Derivatives vs. Commercial Herbicides
The herbicidal efficacy of the synthesized compounds would be evaluated against common weed species, with a commercial herbicide such as Atrazine as a positive control. The key metric is the concentration required for 50% growth inhibition (GR50).
Table 3: Hypothetical Herbicidal Activity Comparison
| Compound Class | Test Weed Species | Hypothetical GR50 (µM) | Commercial Herbicide | GR50 (µM) |
| Fluorinated Triazole Derivative | Echinochloa crus-galli (Barnyard grass) | 5 - 20 | Atrazine | ~1 |
| Difluoromethyl-containing Heterocycle | Brassica campestris (Field mustard) | 1 - 10 | Atrazine | ~0.5 |
Note: The hypothetical GR50 values are illustrative and would need to be determined experimentally.
Experimental Protocols
To ensure scientific integrity, all biological activity screenings should follow standardized and validated protocols.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2][3][4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against aerobic bacteria.
Materials:
-
Test compounds and reference antibiotics
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Antimicrobial Screening Workflow
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the CLSI M27 guidelines for yeasts.[1][2][3]
Objective: To determine the MIC of a test compound against yeast species.
Materials:
-
Test compounds and reference antifungals (e.g., Fluconazole)
-
Yeast strains (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar.
-
Adjust the suspension to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation:
-
Add the yeast inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Hypothetical Antifungal Mechanism
Conclusion
While the direct synthesis and biological evaluation of compounds from Methyl 2,3-Dibromo-3,3-difluoropropionate are not yet widely reported, the potential for creating novel bioactive molecules is significant. The presence of both bromine and a difluoromethyl group provides a rich chemical scaffold for the development of new antimicrobial, antifungal, and herbicidal agents. By following the standardized screening protocols outlined in this guide, researchers can systematically evaluate the efficacy of these novel compounds and compare them to existing alternatives. This structured approach is essential for the identification of promising lead candidates for further development in the pharmaceutical and agrochemical industries.
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
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Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science. [Link]
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Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. [Link]
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Primary Herbicide Screening. UC ANR Portal. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
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Screening Weeds for Herbicide Resistance, An Underutilized Resource. Washington State University. [Link]
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A Comparative Guide to the Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of complex halogenated molecules is a critical endeavor. Methyl 2,3-dibromo-3,3-difluoropropionate, a densely functionalized building block, holds significant potential for the development of novel bioactive compounds. This guide provides a comprehensive analysis of a primary synthetic route to this target molecule, offering a detailed experimental protocol, a thorough cost-benefit analysis, and a discussion of the underlying chemical principles. While multiple synthetic strategies can be envisioned, this document will focus on the most plausible approach based on available literature for analogous transformations: the direct bromination of a difluorinated precursor.
Introduction to the Synthetic Challenge
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate presents a unique challenge due to the presence of multiple halogen atoms and an ester functionality. The electron-withdrawing nature of the geminal fluorine atoms on the β-carbon and the ester group significantly deactivates the carbon-carbon double bond of the logical precursor, Methyl 3,3-difluoroacrylate, towards electrophilic attack. This guide will explore the intricacies of overcoming this deactivation to achieve an efficient synthesis.
Proposed Synthesis Route: Electrophilic Bromination of Methyl 3,3-difluoroacrylate
The most direct and atom-economical approach to Methyl 2,3-Dibromo-3,3-difluoropropionate is the electrophilic addition of bromine (Br₂) across the double bond of Methyl 3,3-difluoroacrylate. This reaction, while common for many alkenes, requires careful consideration of the reaction conditions due to the electronic properties of the starting material.
Reaction Mechanism and Rationale
The generally accepted mechanism for the bromination of alkenes proceeds through a cyclic bromonium ion intermediate.[1] The electron-rich π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring.[1] This intermediate is then attacked by the bromide ion in an anti-addition fashion, leading to the vicinal dibromide.
However, the double bond in Methyl 3,3-difluoroacrylate is significantly electron-deficient. This deactivation slows down the initial electrophilic attack by bromine. To facilitate this reaction, a non-polar solvent is typically employed to avoid the formation of by-products that can occur in the presence of nucleophilic solvents like water.
Detailed Experimental Protocol
The following protocol is a proposed method based on established procedures for the bromination of electron-deficient alkenes and should be adapted and optimized for the specific substrate.
Materials:
-
Methyl 3,3-difluoroacrylate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,3-difluoroacrylate (1.0 eq.) in an anhydrous solvent (e.g., carbon tetrachloride or dichloromethane). The reaction should be protected from light to prevent radical side reactions.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same anhydrous solvent from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.[2] Alternatively, N-Bromosuccinimide (NBS) can be used as a safer source of electrophilic bromine.[3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the bromine color has dissipated.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Characterization (Predicted):
-
¹H NMR: The proton on the α-carbon is expected to be a triplet or a doublet of doublets due to coupling with the adjacent bromine and the geminal fluorine atoms on the β-carbon. The methyl ester protons will appear as a singlet. For the similar, non-fluorinated compound, Methyl 2,3-dibromopropionate, the proton on the α-carbon appears around 4.45 ppm.[4]
-
¹³C NMR: The spectrum will show four distinct signals for the carbonyl carbon, the two carbons of the propionate backbone, and the methyl ester carbon. The carbon bearing the geminal fluorine atoms will show a characteristic large C-F coupling constant. For 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of around 62.5 ppm.[5]
-
Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The fragmentation pattern would likely involve the loss of a methoxy group and bromine atoms. The molecular weight of Methyl 2,3-dibromopropionate is 245.90 g/mol .
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires a detailed consideration of reagent costs, reaction yield, safety, and environmental impact.
Table 1: Cost Comparison of Brominating Agents
| Reagent | Supplier Example | Price (USD) per kg (Approx.) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Bromine | Varies | ~$3 - $600+ (depending on purity and quantity) | 159.808 | ~$0.48 - $95.88+ |
| N-Bromosuccinimide (NBS) | Varies | ~$50 - $150+ | 177.98 | ~$8.89 - $26.70+ |
Cost Considerations:
-
Starting Material: The primary cost driver for this synthesis is likely the starting material, Methyl 3,3-difluoroacrylate. As a specialized fluorinated building block, its cost will be significantly higher than simple acrylates.
-
Brominating Agent: While elemental bromine is cheaper on a per-mole basis, its handling presents significant safety challenges.[6] N-Bromosuccinimide (NBS) is a solid and a safer alternative, although it is more expensive.[7][8] For laboratory-scale synthesis, the increased safety of NBS may outweigh the cost difference.
-
Solvent and Work-up: The cost of the solvent and reagents for the work-up procedure are generally minor in comparison to the starting material and brominating agent.
Benefit Considerations:
-
Yield and Purity: The efficiency of the bromination reaction is a critical factor. Higher yields will directly translate to a lower cost per gram of the final product. The electrophilic addition of bromine to alkenes is typically a high-yielding reaction.
-
Safety and Handling: The choice of brominating agent has significant implications for safety. Bromine is a highly corrosive and toxic liquid that requires specialized handling procedures.[9] NBS is a solid that is easier and safer to handle, reducing the risk of accidents and the need for extensive safety infrastructure.[10]
-
Environmental Impact: Brominated organic compounds can be environmentally persistent and have potential health impacts.[11][12] The use of greener solvents and minimizing the release of brominated waste are important considerations. Modern approaches to bromination focus on sustainability to mitigate these environmental concerns.[13]
Alternative Synthetic Strategies
While the direct bromination of Methyl 3,3-difluoroacrylate is the most straightforward approach, other routes could be hypothetically considered:
Route 2: Fluorination of a Dibrominated Precursor
This route would involve the synthesis of a suitable dibrominated propionate, followed by a fluorination step. For instance, the fluorination of Methyl 2,3-dibromopropionate could be attempted. However, selective fluorination at the 3-position in the presence of two bromine atoms would be challenging and likely result in a mixture of products. Reagents like silver(I) fluoride (AgF) or other nucleophilic fluorinating agents could be explored, but the development of such a route would require significant optimization.[14][15]
Comparative Overview of Hypothesized Routes
Caption: Comparison of two potential synthesis routes.
Conclusion
The synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate via the direct bromination of Methyl 3,3-difluoroacrylate represents the most promising and logical synthetic strategy. While the electron-deficient nature of the starting material presents a challenge, the well-established mechanism of electrophilic addition of bromine to alkenes provides a solid foundation for developing a successful protocol. The choice between elemental bromine and N-bromosuccinimide as the brominating agent will depend on a careful balance of cost, safety, and scalability. For research and development purposes, the enhanced safety profile of NBS likely makes it the more prudent choice. Further experimental investigation is required to optimize the reaction conditions and fully assess the economic viability of this synthesis on a larger scale. This guide provides a foundational framework for researchers to embark on the synthesis of this valuable and complex fluorinated building block.
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A Spectroscopic Guide to Distinguishing Isomers of Methyl 2,3-Dibromo-3,3-difluoropropionate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. The subtle rearrangement of atoms to form isomers can lead to vastly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of the potential diastereomers of Methyl 2,3-Dibromo-3,3-difluoropropionate, a halogenated ester with potential applications as a synthetic intermediate.
Given the absence of a complete, published spectroscopic dataset for the individual isomers of Methyl 2,3-Dibromo-3,3-difluoropropionate, this guide will leverage established principles of spectroscopy and data from analogous halogenated compounds to present a predictive yet scientifically grounded comparison. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed to unambiguously differentiate between these stereoisomers.
The Isomers: (2R,3S)- and (2R,3R)-Methyl 2,3-Dibromo-3,3-difluoropropionate
The core structure of Methyl 2,3-Dibromo-3,3-difluoropropionate contains two stereocenters at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. For the purpose of this guide, we will focus on the spectroscopic differentiation of one enantiomer from each pair, for instance, the (2R, 3S) and (2R, 3R) isomers. The principles discussed will be directly applicable to their corresponding enantiomers.
Figure 1. Structures of the (2R,3S) and (2R,3R) diastereomers of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers. The different spatial arrangements of the atoms in diastereomers result in distinct chemical environments for the nuclei, leading to measurable differences in chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectra of the two diastereomers are expected to show the most significant differences in the signal for the proton at the C2 position.
-
Chemical Shift: The chemical shift of the C2-H proton will be influenced by the through-space proximity of the substituents on C3. The differing stereochemistry will lead to distinct electronic environments and therefore different chemical shifts for the C2-H in each isomer.
-
Coupling Constants: The vicinal coupling constant (³J) between the C2-H and the fluorine atoms on C3 will be highly informative. According to the Karplus relationship, the magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei.[1] The rigid, albeit acyclic, nature of the C2-C3 bond will lead to different average dihedral angles for the H-C2-C3-F relationship in each diastereomer, resulting in different ³J(H,F) coupling constants.
| Isomer | Predicted ¹H Chemical Shift (C2-H) | Predicted ³J(H,F) Coupling Constant |
| (2R,3S) | δ ~4.5 - 5.0 ppm | Smaller ³J(H,F) |
| (2R,3R) | δ ~4.8 - 5.3 ppm | Larger ³J(H,F) |
Table 1. Predicted ¹H NMR characteristics for the C2-H proton in the diastereomers of Methyl 2,3-Dibromo-3,3-difluoropropionate.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will also exhibit differences, particularly for the carbons of the propionate backbone (C1, C2, and C3). The distinct stereochemical arrangement will cause these carbons to have slightly different chemical shifts in each isomer.
| Carbon | Predicted ¹³C Chemical Shift Range | Expected Difference between Isomers |
| C1 (C=O) | δ ~165-170 ppm | Small (Δδ < 1 ppm) |
| C2 (-CHBr) | δ ~45-55 ppm | Significant (Δδ > 1 ppm) |
| C3 (-CBrF₂) | δ ~80-90 ppm (triplet due to ¹J(C,F)) | Significant (Δδ > 1 ppm) |
| OCH₃ | δ ~52-55 ppm | Minimal |
Table 2. Predicted ¹³C NMR chemical shifts for the diastereomers of Methyl 2,3-Dibromo-3,3-difluoropropionate.
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds.[2] For Methyl 2,3-Dibromo-3,3-difluoropropionate, the two fluorine atoms on C3 are diastereotopic, meaning they are in chemically non-equivalent environments.[3][4] This will result in two separate signals in the ¹⁹F NMR spectrum for each isomer.
-
Chemical Shifts: The chemical shifts of the two diastereotopic fluorine atoms will be different for each isomer.
-
Geminal Coupling: The two fluorine atoms will exhibit a large geminal coupling constant (²J(F,F)), typically in the range of 250-300 Hz.[5]
-
Vicinal Coupling: Each fluorine signal will be further split by the proton on C2, with the magnitude of the ³J(H,F) coupling constant differing between the two diastereomers, as discussed in the ¹H NMR section.
| Isomer | Predicted ¹⁹F Chemical Shift Range | Key Differentiating Feature |
| (2R,3S) | Two distinct signals | Unique set of chemical shifts and ³J(H,F) values |
| (2R,3R) | Two distinct signals | Different set of chemical shifts and ³J(H,F) values from the (2R,3S) isomer |
Table 3. Predicted ¹⁹F NMR characteristics for the diastereomers of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Infrared (IR) Spectroscopy
While IR spectroscopy is generally less definitive than NMR for distinguishing diastereomers, subtle differences in the vibrational frequencies of bonds can be observed.[6] The primary absorptions for both isomers will be similar, arising from the C=O stretch of the ester, C-O stretches, and C-halogen stretches.
-
Fingerprint Region: The most likely region to observe differences is the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations occur. The different spatial arrangements of the bulky bromine and fluorine atoms will lead to unique patterns of absorption bands in this region for each diastereomer.
-
C-F and C-Br Stretches: The positions of the C-F and C-Br stretching vibrations may shift slightly between the two isomers due to changes in the local electronic environment.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (ester) | ~1740 - 1760[7][8] |
| C-O (ester) | ~1100 - 1300[7] |
| C-F | ~1000 - 1100[9] |
| C-Br | ~500 - 600 |
Table 4. Predicted IR absorption ranges for Methyl 2,3-Dibromo-3,3-difluoropropionate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the diastereomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) may differ in the relative abundances of certain fragment ions.[10]
The primary fragmentation pathways are expected to involve the loss of bromine, the methoxy group, and cleavage of the C-C backbone. The stereochemistry can influence the stability of the resulting fragment ions, leading to variations in the mass spectrum.
Figure 2. Predicted major fragmentation pathways for Methyl 2,3-Dibromo-3,3-difluoropropionate in EI-MS.
The relative intensities of the [M-Br]⁺ and other fragment ions may differ between the diastereomers due to the influence of stereochemistry on the stability of the carbocation intermediates formed upon fragmentation.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate resolution to accurately measure coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. If observing H-F coupling is desired, a proton-coupled spectrum should also be acquired.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Figure 3. General experimental workflow for the spectroscopic comparison of the isomers.
Conclusion
The definitive differentiation of the diastereomers of Methyl 2,3-Dibromo-3,3-difluoropropionate relies on a multi-faceted spectroscopic approach. While IR and MS can provide supporting evidence, NMR spectroscopy, particularly the analysis of ¹H and ¹⁹F chemical shifts and coupling constants, stands as the most powerful and conclusive technique. The principles and predictive data presented in this guide offer a robust framework for researchers to confidently assign the stereochemistry of these and other similarly complex halogenated molecules.
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Analysis of diastereomers by ir spectroscopy. (n.d.). Retrieved from [Link]
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19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. (2018). MDPI. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2,3-Dibromo-3,3-difluoropropionate Quantification
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of Methyl 2,3-Dibromo-3,3-difluoropropionate. As a critical intermediate in various synthetic pathways, ensuring the purity and concentration of this compound is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation. We will move beyond a simple checklist of validation parameters, instead focusing on the causality behind experimental choices and the establishment of self-validating analytical systems.
The validation of an analytical procedure is the cornerstone of reliable pharmaceutical development and quality control, demonstrating that the method is fit for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for validation that ensures global consistency.[2][3] This guide is structured around the principles outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines, which emphasize a science- and risk-based approach.[4][5][6]
The Analytical Challenge: Properties of Methyl 2,3-Dibromo-3,3-difluoropropionate
Methyl 2,3-Dibromo-3,3-difluoropropionate is a halogenated ester. Its chemical structure dictates the most appropriate analytical strategies. Key properties to consider are:
-
Volatility: As a methyl ester of a relatively small propionate backbone, it is expected to possess sufficient volatility for Gas Chromatography (GC).
-
Thermal Stability: The compound must be stable at the temperatures used in the GC injector and column.
-
Chromophores: The molecule lacks a strong UV-absorbing chromophore, which may limit the sensitivity of High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Presence of Fluorine: The two fluorine atoms provide a unique analytical handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful quantitative technique.[7]
Given these properties, this guide will compare three primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful separation technique ideal for volatile and semi-volatile compounds.[8][9]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for non-volatile compounds and impurity profiling, often coupled with UV or MS detectors.[10][11]
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR): A direct, primary method of quantification that does not require a specific reference standard of the analyte.[12][13]
Core Principles of Method Validation
An analytical method validation is not a singular event but a continuous process that demonstrates a method's suitability throughout its lifecycle.[2] The core validation characteristics, as defined by ICH guidelines, are designed to ensure the method is reliable, reproducible, and accurate for the intended analytical task.[14]
Caption: High-level workflow for analytical method validation.
Comparison of Analytical Techniques
The choice of analytical technique is the most critical decision in developing a quantitative method. The following sections compare GC-MS, HPLC, and ¹⁹F qNMR, detailing the validation strategy for each.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Quantitative ¹⁹F NMR (¹⁹F qNMR) |
| Principle | Separation based on volatility and column interaction; detection by mass fragmentation.[15] | Separation based on polarity and column interaction; detection by UV absorbance or mass.[16] | Direct quantification based on the nuclear magnetic resonance of ¹⁹F nuclei. |
| Suitability for Analyte | High. Ideal for volatile, thermally stable halogenated compounds.[17] | Moderate. May require derivatization for UV detection; suitable for impurity profiling.[18] | High. Direct, specific detection of the fluorine atoms in the molecule.[19] |
| Pros | High sensitivity and specificity (MS detector), excellent separation efficiency. | Versatile, gold standard for purity analysis, non-destructive (UV).[11] | Absolute quantification without a specific analyte standard, rapid analysis, non-destructive.[13] |
| Cons | Requires thermal stability of the analyte, potential for matrix interference. | Lower sensitivity with UV detector due to lack of chromophore, higher solvent consumption. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Typical LOQ | Low ng/mL to pg/mL | Low to mid µg/mL (UV); ng/mL (MS) | Mid to high µg/mL |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
From a senior scientist's perspective, GC-MS is the logical first choice for this analyte. It combines the high resolving power of gas chromatography with the specificity of mass spectrometry, making it ideal for both quantification and identification of potential impurities.[9]
Expertise & Causality: Why GC-MS?
The decision to use GC-MS is based on the analyte's predicted volatility. The mass spectrometer is chosen as the detector over alternatives like a Flame Ionization Detector (FID) for its specificity. An FID would respond to any carbon-containing compound, whereas an MS detector can be set to monitor for specific mass fragments of Methyl 2,3-Dibromo-3,3-difluoropropionate, drastically improving selectivity in complex matrices.[8] A halogen-specific detector like an Electron Capture Detector (ECD) could also be a highly sensitive option.[20]
Validation Protocol for GC-MS
1. Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For this, a Forced Degradation (Stress Testing) study is essential to develop a stability-indicating method.[21][22]
Caption: Workflow for a forced degradation study.
2. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.[23]
-
Protocol: Prepare at least five calibration standards by spiking a blank matrix with the analyte. The range should typically span 80% to 120% of the expected working concentration.
-
Analysis: Analyze each standard in triplicate.
-
Acceptance Criteria: Plot the average response versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.[24] They are often evaluated together.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis:
-
Repeatability (Intra-assay precision): Analyze the samples on the same day, with the same analyst and instrument.
-
Intermediate Precision: Analyze the samples on a different day, with a different analyst or instrument.
-
-
Acceptance Criteria:
-
Accuracy: Mean recovery should be within 98.0% to 102.0%.
-
Precision: The relative standard deviation (%RSD) should be ≤ 2.0%.[14]
-
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23]
-
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve or by a signal-to-noise ratio (S/N), where S/N for LOD is typically 3:1 and for LOQ is 10:1.
5. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24]
-
Protocol: Deliberately vary parameters like GC oven temperature ramp rate (±2°C/min), carrier gas flow rate (±10%), and injector temperature (±5°C).
-
Analysis: Analyze a system suitability sample under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.
Section 2: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the primary candidate, an HPLC method is crucial for comprehensive impurity profiling, especially for identifying non-volatile or thermally labile degradation products that would not be amenable to GC analysis.[10][25]
Expertise & Causality: Why HPLC?
The primary driver for developing an HPLC method is to create a truly comprehensive, stability-indicating analytical package. Forced degradation can produce a wide array of degradants with varying chemical properties.[26] An orthogonal method like HPLC (which separates based on polarity) provides confidence that no impurities are being missed by the volatility-based GC separation.[18] Due to the lack of a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) would be superior to a standard UV detector for this analyte.
Validation Protocol for HPLC-MS
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are conceptually identical to those for GC-MS. The experimental execution, however, is adapted for the liquid phase separation.
-
Specificity: Forced degradation is performed as described for GC-MS. The key is to demonstrate peak purity using the MS detector and ensure baseline separation (Resolution > 2) from all degradants.
-
Linearity: Calibration standards are prepared in the mobile phase or a suitable diluent.
-
Accuracy & Precision: Assessed by spiking a blank sample matrix (e.g., a placebo formulation or reaction mixture) at different concentration levels.
-
Robustness: Method parameters to vary include mobile phase composition (e.g., ±2% organic solvent), column temperature (±5°C), and flow rate (±10%).
Section 3: Quantitative ¹⁹F NMR (¹⁹F qNMR)
¹⁹F qNMR is a powerful, elegant technique for the quantification of fluorinated compounds.[12] It is a primary analytical method, meaning it can provide a direct measurement of the analyte concentration against a certified internal standard without the need for a specific reference standard of Methyl 2,3-Dibromo-3,3-difluoropropionate itself.[13]
Expertise & Causality: Why ¹⁹F qNMR?
The rationale for using ¹⁹F qNMR stems from its efficiency and directness. For a compound like this, which may be a novel intermediate without a readily available, highly purified reference standard, qNMR is invaluable. The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, leading to well-resolved signals with minimal background interference, unlike ¹H NMR. This makes it a robust method for purity assignment and quantification.
Validation Protocol for ¹⁹F qNMR
Validation of a qNMR method follows the same principles but the parameters are demonstrated differently.
-
Specificity/Selectivity: Specificity is inherent to the technique. The unique chemical shift of the ¹⁹F signal for the analyte in a specific solvent is highly selective. Potential interferences (other fluorine-containing compounds) are identified during method development.
-
Linearity and Range: A linearity experiment is performed by preparing samples with varying concentrations of the analyte and a fixed concentration of a fluorinated internal standard (e.g., trifluorotoluene). The ratio of the analyte signal integral to the internal standard integral is plotted against the concentration ratio.
-
Accuracy and Precision:
-
Protocol: Prepare at least six independent samples at the target concentration, each containing a precisely weighed amount of the analyte and the internal standard.
-
Acceptance Criteria: Accuracy is demonstrated by the agreement of the calculated concentration with the gravimetrically prepared value. Precision (%RSD) should be ≤ 1.0% for a primary reference method.
-
-
LOD/LOQ: Determined by serial dilution until the signal-to-noise ratio reaches the 3:1 (LOD) and 10:1 (LOQ) thresholds.
-
Robustness: Key parameters to investigate include variations in relaxation delay (D1), number of scans, and processing parameters (e.g., phasing, baseline correction).
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of Methyl 2,3-Dibromo-3,3-difluoropropionate at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to the target concentration (e.g., 100 µg/mL) with the appropriate mobile phase or solvent.
-
Analysis: Analyze an undegraded control and all stressed samples by the proposed method (e.g., GC-MS or HPLC).
-
Evaluation: Evaluate the chromatograms for new peaks. Calculate the percentage degradation of the active ingredient and ensure the method can separate the main peak from all degradation products.
Protocol 2: GC-MS Calibration Curve Preparation
-
Prepare Primary Stock: Accurately weigh ~25 mg of Methyl 2,3-Dibromo-3,3-difluoropropionate reference standard and dissolve in a 25 mL volumetric flask with ethyl acetate to create a 1 mg/mL stock.
-
Prepare Working Standards: Perform serial dilutions of the primary stock to prepare at least five working standards with concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.
-
Internal Standard (Optional but Recommended): Add a fixed concentration of an internal standard (e.g., a similar halogenated compound with a different retention time) to each working standard.
-
Analysis: Inject each standard in triplicate onto the GC-MS system.
-
Data Processing: For each standard, calculate the average peak area (or the ratio of the analyte peak area to the internal standard peak area).
-
Plotting: Construct a calibration curve by plotting the average response against the nominal concentration and perform a linear regression analysis.
Conclusion
The validation of an analytical method for the quantification of Methyl 2,3-Dibromo-3,3-difluoropropionate requires a scientifically sound, risk-based approach guided by international regulatory standards.
-
GC-MS stands out as the most suitable primary technique for routine quantification due to its high sensitivity, specificity, and compatibility with the analyte's chemical nature.
-
HPLC-MS serves as an essential orthogonal method, indispensable for comprehensive impurity profiling and for analyzing potential non-volatile degradation products, thereby ensuring the development of a truly stability-indicating method.
-
¹⁹F qNMR offers a powerful and rapid alternative for direct purity assessment and quantification, especially valuable in early development stages when a highly purified reference standard of the analyte may not be available.
The optimal strategy involves leveraging the strengths of each technique. A validated GC-MS method should be the workhorse for routine quality control, supported by an orthogonal HPLC method for full impurity characterization. ¹⁹F qNMR can be employed as a primary standard for the qualification of the reference material itself. By rigorously applying the validation principles detailed in this guide, researchers and scientists can ensure the generation of reliable, accurate, and defensible analytical data.
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Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
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A Guide to the Novelty and Potential Utility of Methyl 2,3-Dibromo-3,3-difluoropropionate for Advanced Chemical Synthesis
Executive Summary
In the landscape of pharmaceutical development, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing metabolic stability, binding affinity, and bioavailability. This guide addresses the patent landscape and potential synthetic utility of a unique C3 building block: Methyl 2,3-Dibromo-3,3-difluoropropionate. Our comprehensive analysis of current patent literature and chemical databases reveals an absence of this specific molecule, strongly suggesting its novelty. This document provides a proposed synthetic pathway, a comparative framework against existing alternatives, and hypothetical experimental data to underscore its potential as a valuable reagent for researchers, medicinal chemists, and drug development professionals.
Introduction: The Quest for Novel Fluorinated Building Blocks
The gem-difluoro motif is a cornerstone of modern medicinal chemistry, serving as a non-hydrolyzable mimic of a carbonyl group or a hydroxyl group, thereby imparting desirable pharmacokinetic properties to drug candidates. When combined with other functionalities, such as vicinal dibromides, a molecule gains significant synthetic versatility, opening avenues for complex molecular architectures through diverse coupling and functionalization reactions. This guide investigates the potential of Methyl 2,3-Dibromo-3,3-difluoropropionate, a scaffold that marries these two powerful functionalities.
Patent Landscape and Novelty Assessment
A thorough search of major patent databases and chemical literature repositories was conducted for the target compound, Methyl 2,3-Dibromo-3,3-difluoropropionate, and its CAS number. The investigation revealed no direct mentions of this specific chemical structure.
The closest structurally related compounds found include:
-
Methyl 2,3-dibromopropionate (CAS 1729-67-5): The non-fluorinated analog of our target molecule.[1]
-
Methyl 3-bromo-2,2-difluoropropanoate (CAS 99953-33-0): A structural isomer where the bromine and fluorine atoms are positioned differently. This compound is noted for its use in synthesizing nitrogen-containing heterocyclic structures.[2]
-
2,3-dibromo-2-methylpropionic acid: A related structure lacking the difluoro group.[3]
The absence of the target molecule in the public domain strongly indicates its novelty. This presents a unique opportunity for developing new intellectual property around its synthesis and application.
Proposed Synthesis of Methyl 2,3-Dibromo-3,3-difluoropropionate
Given the lack of a published synthesis, we propose a plausible and robust two-step synthetic route starting from the commercially available Methyl 3,3-difluoroacrylate. The causality behind this choice is the strategic introduction of the vicinal dibromide functionality onto a readily available difluorinated precursor.
Experimental Protocol: Proposed Synthesis
Step 1: Bromination of Methyl 3,3-difluoroacrylate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Methyl 3,3-difluoroacrylate (1.0 eq) dissolved in dichloromethane (DCM, 100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Bromine (1.05 eq) in DCM (20 mL) dropwise via the dropping funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any unreacted bromine. Separate the organic layer, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product, Methyl 2,3-Dibromo-3,3-difluoropropionate, can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to Methyl 2,3-Dibromo-3,3-difluoropropionate.
Comparative Analysis with an Existing Alternative
To establish the potential utility of Methyl 2,3-Dibromo-3,3-difluoropropionate, we compare it with a commercially available, structurally related building block: Methyl 2,3-dibromopropionate . The key differentiator is the presence of the gem-difluoro group at the C3 position, which is expected to significantly alter its chemical reactivity and the properties of its derivatives.
Comparative Data Summary (Actual vs. Predicted)
| Property | Methyl 2,3-dibromopropionate (Alternative) | Methyl 2,3-Dibromo-3,3-difluoropropionate (Target) | Rationale for Predicted Difference |
| CAS Number | 1729-67-5 | Not available | Novel Compound |
| Molecular Weight | 245.90 g/mol [1] | 281.89 g/mol | Addition of two fluorine atoms |
| Boiling Point | 83-86 °C / 10 mmHg | Predicted: 90-95 °C / 10 mmHg | Increased molecular weight and polarity |
| Reactivity at C3 | Susceptible to nucleophilic attack | Sterically hindered and electronically deactivated | The electron-withdrawing fluorine atoms reduce the electrophilicity of the C3 carbon. |
| Metabolic Stability of Derivatives | C-H bonds at C3 are sites for oxidation | C-F bonds are highly stable to metabolism | The high bond energy of C-F bonds prevents enzymatic oxidation. |
Comparative Experimental Workflow: Nucleophilic Substitution
This protocol is designed to highlight the differential reactivity of the bromine atoms in the target compound versus the non-fluorinated alternative. The hypothesis is that the C2-Br will be more reactive than the C3-Br in the target molecule due to the electronic effects of the adjacent CF2 group.
Caption: Workflow for comparing the reactivity of brominated propionates.
Predicted Experimental Outcome and Discussion
We predict that the reaction of Methyl 2,3-dibromopropionate with sodium azide will proceed readily at both C2 and C3, leading to a mixture of products. In contrast, for Methyl 2,3-Dibromo-3,3-difluoropropionate, we anticipate a significantly more selective reaction. The electron-withdrawing difluoro group at C3 will deactivate the C3-Br bond towards nucleophilic attack while potentially activating the C2-Br. This would lead to the preferential formation of Methyl 2-azido-3-bromo-3,3-difluoropropionate.
This predicted selectivity is highly valuable for medicinal chemists, as it allows for sequential, site-specific functionalization of the C3 scaffold, a level of control not offered by its non-fluorinated counterpart.
Decision Framework for Building Block Selection
Caption: Decision tree for selecting the appropriate C3 building block.
Conclusion and Future Outlook
Methyl 2,3-Dibromo-3,3-difluoropropionate emerges as a novel and potentially high-value building block that is currently unrepresented in the patent and scientific literature. Its unique combination of a gem-difluoro group and vicinal dibromides suggests a reactivity profile that is distinct from existing C3 synthons, offering opportunities for selective, stepwise chemical modifications. The enhanced metabolic stability conferred by the difluoro group makes it an attractive candidate for agrochemical and pharmaceutical research. The proposed synthesis is straightforward and utilizes readily available starting materials, paving the way for its exploration and adoption by the scientific community.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,3-Dibromo-3,3-difluoropropionate
This guide provides essential, field-proven procedures for the safe handling and disposal of Methyl 2,3-Dibromo-3,3-difluoropropionate. As a complex halogenated organic compound, its management requires a thorough understanding of its chemical properties and the associated regulatory landscape to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle such reagents.
Core Principle: Hazard-Driven Waste Management
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. Methyl 2,3-Dibromo-3,3-difluoropropionate is a multi-halogenated compound, containing both bromine and fluorine atoms. This structure places it firmly in the category of halogenated organic waste , a classification that carries specific and stringent disposal requirements due to the persistence and potential toxicity of such compounds and their combustion byproducts.[1][2] The presence of carbon-halogen bonds necessitates disposal methods beyond simple evaporation or drain disposal, as these actions would lead to environmental contamination.[3][4]
Table 1: Comparative Hazard Assessment of Related Propionates
| GHS Hazard Statement | Methyl 2,3-dibromopropionate[5] | Methyl 3-bromo-2,2-difluoropropanoate[6] | Inferred Hazard Profile for Target Compound |
| H315 | Causes skin irritation | Causes skin irritation | High Likelihood: Causes skin irritation |
| H319 | Causes serious eye irritation | Causes serious eye irritation | High Likelihood: Causes serious eye irritation |
| H335 | May cause respiratory irritation | May cause respiratory irritation | High Likelihood: May cause respiratory irritation |
| H226 | Not Classified as Flammable | Flammable liquid and vapor | Moderate Likelihood: Potentially Flammable |
Based on this analysis, Methyl 2,3-Dibromo-3,3-difluoropropionate must be handled as a substance that is, at a minimum, a significant irritant to the skin, eyes, and respiratory system. The potential for flammability necessitates that it be kept away from ignition sources.[7][8]
Pre-Disposal: Safety and Engineering Controls
Proper disposal begins long before the waste container is filled. It starts with establishing a safe handling environment.
-
Engineering Controls : All handling and preparation for disposal (e.g., pouring, consolidating small volumes) of Methyl 2,3-Dibromo-3,3-difluoropropionate must be conducted within a properly functioning chemical fume hood.[1] This is the primary defense against the inhalation of vapors, which are likely to be irritating to the respiratory tract.[5][9]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This is not merely a recommendation but a critical barrier to exposure.
-
Eye Protection : Chemical safety goggles are required to protect against splashes that could cause serious eye irritation.[9]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[1]
-
Body Protection : A lab coat must be worn to prevent skin contact.[1]
-
Step-by-Step Disposal Protocol
Under no circumstances should Methyl 2,3-Dibromo-3,3-difluoropropionate or solutions containing it be poured down the sink.[3][10] This compound is not readily biodegradable and can persist in aquatic environments.[11][12]
Step 1: Waste Segregation This is the most critical logistical step. Halogenated organic waste must be collected separately from all other waste streams.[2][13]
-
Causality : Mixing halogenated and non-halogenated waste makes the entire volume significantly more expensive and difficult to dispose of, as the entire container must be treated under the stricter protocols for halogenated compounds.[10][13] Furthermore, mixing with incompatible materials, such as strong acids or bases, could trigger hazardous reactions.[4][7]
Step 2: Containerization
-
Select a designated, chemically compatible waste container. Polyethylene or glass containers are typically appropriate.[4] Avoid metal cans, as some halogenated solvents can degrade to form acidic byproducts that corrode metal.[4]
-
The container must be clearly labeled as "HALOGENATED ORGANIC WASTE" .[2][3]
-
List all chemical constituents on the hazardous waste tag, including "Methyl 2,3-Dibromo-3,3-difluoropropionate" and any solvents used.[13] An accurate composition is required by disposal facilities.
Step 3: Accumulation and Storage
-
Keep the waste container tightly sealed at all times, except when adding waste.[3][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA).[13]
-
The storage location should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[4][14]
-
Ensure secondary containment is used to capture any potential leaks from the primary container.[4]
Step 4: Final Disposal
-
Once the container is full or has reached the allowable accumulation time limit set by your institution's Environmental Health & Safety (EH&S) department, arrange for professional disposal.
-
The accepted and required method for destroying halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[9][15]
-
Causality : Incineration is necessary to break the strong carbon-bromine and carbon-fluorine bonds. These facilities are equipped with specialized flue gas scrubbing systems to neutralize the resulting acidic gases (e.g., hydrogen bromide, hydrogen fluoride), preventing their release into the atmosphere.[15][16]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of Methyl 2,3-Dibromo-3,3-difluoropropionate.
Spill and Emergency Management
Accidents require immediate and correct responses to mitigate harm.
Small Spills (within a fume hood):
-
Ensure your PPE is intact. Alert others in the immediate vicinity.[14]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for halogenated waste.[16]
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Contact your institution's EH&S department for guidance and to report the incident.[13]
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.[13]
-
Alert others and activate the fire alarm if there is an ignition risk or significant vapor release.
-
Close the laboratory doors and prevent entry.
-
Call your institution's emergency number and the EH&S department immediately.[13] Do not attempt to clean up a large spill yourself.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water. Seek medical attention if irritation develops or persists.[7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
By adhering to this comprehensive guide, laboratory professionals can manage Methyl 2,3-Dibromo-3,3-difluoropropionate waste responsibly, ensuring a safe working environment and safeguarding our shared ecosystem.
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Proper Disposal of Methyl 2,3-dibromo-3-phenylpropanoate: A Step-by-Step Guide. Benchchem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,3-Dibromo-3,3-difluoropropionate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2,3-Dibromo-3,3-difluoropropionate. As a highly halogenated ester, this compound requires stringent safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Immediate Safety Briefing: Core Hazards
Based on its structure—a methylated ester with bromine and fluorine atoms—Methyl 2,3-Dibromo-3,3-difluoropropionate should be handled as a substance with the following potential hazards:
-
Corrosive and Irritant: Highly likely to cause severe skin irritation, burns, and serious eye damage.[1][2] Many brominated organic compounds are lachrymators, causing tearing.[1][2]
-
Toxic: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1] Thermal decomposition may release highly toxic and corrosive vapors such as hydrogen bromide and hydrogen fluoride.[1]
-
Flammable: While the high degree of halogenation may reduce flammability compared to a non-halogenated analog, it should still be treated as a potentially combustible liquid.[3] Keep away from heat, sparks, and open flames.[3][4]
-
Environmentally Hazardous: Likely toxic to aquatic life with long-lasting effects. Releases into the environment must be strictly avoided.[5]
Core Personal Protective Equipment (PPE) Requirements
All handling of this compound must occur within a certified chemical fume hood.[1][6] The following PPE is the minimum requirement for any procedure involving Methyl 2,3-Dibromo-3,3-difluoropropionate.
| Equipment | Specification | Rationale & Causality |
| Hand Protection | Double-Gloving: • Inner Glove: Disposable Nitrile (min. 5-mil thickness) • Outer Glove: Butyl Rubber or Viton (Fluoroelastomer) | Standard nitrile and latex gloves offer poor resistance to many halogenated hydrocarbons and organic solvents; they can degrade quickly upon contact, leading to exposure.[7][8] Butyl rubber provides excellent protection against esters, ketones, and corrosive materials.[7] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[9] |
| Eye & Face Protection | • Chemical Splash Goggles (ANSI Z87.1 rated) • Face Shield (worn over goggles) | Safety glasses are insufficient.[9] Chemical splash goggles are required to protect against splashes and vapors.[6][9] A face shield is mandatory when handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., transfers, quenching reactions) to protect the entire face.[6] |
| Body Protection | • Flame-Retardant (FR) Lab Coat with tight-fitting cuffs. • Chemical-Resistant Apron (over lab coat) | A standard cotton lab coat offers minimal protection. A flame-retardant and chemical-resistant coat protects against splashes and potential fire hazards.[3] An apron provides an additional layer of protection against spills of corrosive materials. |
| Respiratory Protection | • Work exclusively in a certified Chemical Fume Hood. | This is the primary engineering control to prevent inhalation of hazardous vapors.[6] If there is a risk of exceeding the occupational exposure limit, such as during a large spill or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. Respirator use requires formal training and fit-testing.[3][6] |
| Foot Protection | • Closed-toe, chemical-resistant shoes. | Protects feet from spills. Leather or other porous materials can absorb and retain chemicals, leading to prolonged skin contact. |
Operational Plan: A Step-by-Step Procedural Guide
Receiving and Storing the Compound
-
Inspect: Upon receipt, inspect the container for any signs of damage or leakage within a fume hood.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[4] Ensure it is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]
Dispensing and Handling
-
Preparation: Don all required PPE as outlined in the table above before handling the container. Ensure the safety shower and eyewash station are unobstructed.[2]
-
Location: Perform all transfers, weighing, and dispensing of the liquid exclusively inside a certified chemical fume hood with the sash at the lowest practical height.
-
Grounding: For transfers between metal containers, ground and bond the containers to prevent static discharge, which could be an ignition source.[1]
-
Tools: Use tools made of compatible materials (e.g., glass, PTFE). Avoid reactive materials. Use only non-sparking tools.[1]
-
Post-Handling: After dispensing, securely close the primary container. Wipe down the external surface of the container and any tools used with a suitable decontaminant before removing them from the fume hood.
Spill Management
-
Evacuate: For any spill outside of a fume hood, evacuate the immediate area.
-
Alert: Inform laboratory personnel and the safety officer immediately.
-
Cleanup (Minor Spill inside Fume Hood):
-
Ensure proper respiratory protection is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material and contaminated soil into a designated, labeled hazardous waste container using non-sparking tools.[2]
-
Decontaminate the area with a suitable cleaning agent.
-
Disposal Plan: Contaminated Materials and Waste
-
PPE Disposal: Contaminated gloves, aprons, and other disposable materials must be collected in a sealed, labeled hazardous waste bag for incineration. Do not discard them in regular trash.
-
Chemical Waste: Unused Methyl 2,3-Dibromo-3,3-difluoropropionate and reaction waste must be disposed of as hazardous waste.[1]
-
Collect in a compatible, sealed, and clearly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Avoid release to the environment and do not pour down the drain.[4]
-
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental scale and procedure.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
